Product packaging for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde(Cat. No.:CAS No. 89115-20-8)

4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Cat. No.: B1279523
CAS No.: 89115-20-8
M. Wt: 333.4 g/mol
InChI Key: CTRXZOLNEVJBDX-UHFFFAOYSA-N
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Description

4-[Bis(4-methoxyphenyl)amino]benzaldehyde is a useful research compound. Its molecular formula is C21H19NO3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO3 B1279523 4-[Bis(4-methoxyphenyl)amino]benzaldehyde CAS No. 89115-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxy-N-(4-methoxyphenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-20-11-7-18(8-12-20)22(17-5-3-16(15-23)4-6-17)19-9-13-21(25-2)14-10-19/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRXZOLNEVJBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460342
Record name 4-(bis(4-methoxyphenyl)amino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89115-20-8
Record name 4-(bis(4-methoxyphenyl)amino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, a valuable intermediate in the development of various organic materials and pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of the precursor, 4,4'-dimethoxytriphenylamine, followed by a Vilsmeier-Haack formylation to yield the final product. This document details the experimental protocols for both reactions, presents quantitative data in structured tables, and includes visualizations of the reaction pathways.

Core Synthesis Overview

The synthesis of this compound is achieved through two primary chemical transformations:

  • Synthesis of 4,4'-Dimethoxytriphenylamine: This precursor can be synthesized via two common cross-coupling methods: the Ullmann condensation and the Buchwald-Hartwig amination. Both methods involve the formation of a carbon-nitrogen bond to create the tertiary amine structure.

  • Vilsmeier-Haack Formylation: The synthesized 4,4'-dimethoxytriphenylamine is then formylated using a Vilsmeier reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group at the para position of the unsubstituted phenyl ring.

Experimental Protocols

Step 1: Synthesis of the Precursor: 4,4'-Dimethoxytriphenylamine

Two effective methods for the synthesis of this key intermediate are presented below.

Method A: Ullmann Condensation

This classical copper-catalyzed reaction involves the coupling of an amine with an aryl halide.

  • Reaction Scheme:

  • Experimental Procedure: A mixture of bis(4-methoxyphenyl)amine (1.0 eq), 4-iodoanisole (1.1 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling point solvent like N,N-dimethylformamide (DMF) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Method B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers a more modern and often higher-yielding alternative to the Ullmann condensation.

  • Reaction Scheme:

  • Experimental Procedure: To an oven-dried flask are added bis(4-methoxyphenyl)amine (1.0 eq), 4-bromoanisole (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base, typically sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper(I) IodidePalladium(0) or Palladium(II) complexes
Ligand Typically nonePhosphine-based (e.g., Xantphos, BINAP)
Base K₂CO₃, Cs₂CO₃NaOtBu, KOtBu, Cs₂CO₃
Solvent DMF, DioxaneToluene, Dioxane
Temperature High (often >150 °C)Moderate to high (80-120 °C)
Typical Yield Moderate to goodGood to excellent
Step 2: Vilsmeier-Haack Formylation of 4,4'-Dimethoxytriphenylamine

This reaction introduces the aldehyde functionality to the precursor molecule.

  • Reaction Scheme:

  • Experimental Procedure: In a flask cooled in an ice bath, phosphorus oxychloride (1.5 eq) is added dropwise to N,N-dimethylformamide (DMF) (10 eq) with stirring. The mixture is stirred at 0°C for 30 minutes to form the Vilsmeier reagent. A solution of 4,4'-dimethoxytriphenylamine (1.0 eq) in DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to 60-80°C. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled and poured onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium carbonate solution. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

ParameterVilsmeier-Haack Formylation
Reagents POCl₃, DMF
Solvent DMF
Temperature 0 °C to 60-80 °C
Reaction Time 2-6 hours
Work-up Hydrolysis and neutralization
Typical Yield Good to excellent

Characterization Data

The final product, this compound, can be characterized by various spectroscopic methods.

PropertyData
Molecular Formula C₂₁H₁₉NO₃[1]
Molecular Weight 333.38 g/mol [1]
Appearance White to yellow powder
Melting Point 99.0-104.0 °C
Boiling Point 505.4±45.0 °C at 760 mmHg
¹H NMR (CDCl₃, δ) ~9.8 (s, 1H, -CHO), 7.7 (d, 2H, Ar-H), 7.1 (d, 4H, Ar-H), 6.9 (d, 2H, Ar-H), 6.8 (d, 4H, Ar-H), 3.8 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, δ) ~190.0, 157.0, 153.0, 140.0, 131.0, 128.0, 127.0, 120.0, 115.0, 55.5

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Visualizations

Overall Synthetic Pathway

Synthesis_Pathway cluster_precursor Step 1: Precursor Synthesis cluster_formylation Step 2: Formylation Bis(4-methoxyphenyl)amine Bis(4-methoxyphenyl)amine 4,4'-Dimethoxytriphenylamine 4,4'-Dimethoxytriphenylamine Bis(4-methoxyphenyl)amine->4,4'-Dimethoxytriphenylamine Ullmann or Buchwald-Hartwig 4-Haloanisole 4-Haloanisole 4-Haloanisole->4,4'-Dimethoxytriphenylamine Precursor 4,4'-Dimethoxytriphenylamine Final_Product This compound Precursor->Final_Product Vilsmeier-Haack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Final_Product

Caption: Overall synthetic pathway for this compound.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Substrate 4,4'-Dimethoxytriphenylamine Substrate->Intermediate Electrophilic Aromatic Substitution Product This compound Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

References

An In-depth Technical Guide to the Synthesis of 4-Formyl-4',4''-dimethoxytriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Formyl-4',4''-dimethoxytriphenylamine, a valuable intermediate in the fields of medicinal chemistry and materials science. The document outlines a reliable two-step synthetic pathway, commencing with the palladium-catalyzed Buchwald-Hartwig amination to form the precursor 4,4'-dimethoxytriphenylamine, followed by a Vilsmeier-Haack formylation to yield the target compound. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate the replication and optimization of this synthesis for research and development purposes.

Introduction

4-Formyl-4',4''-dimethoxytriphenylamine, also known as 4-(bis(4-methoxyphenyl)amino)benzaldehyde, is a triarylamine derivative of significant interest. The presence of the electron-donating methoxy groups and the electron-withdrawing formyl group on the triphenylamine core imparts unique electronic and photophysical properties to the molecule. These characteristics make it a versatile building block for the synthesis of a variety of organic materials, including organic light-emitting diodes (OLEDs), and as a scaffold in the design of novel therapeutic agents. This guide details a common and effective synthetic route to this important compound.

Synthesis Pathway

The synthesis of 4-Formyl-4',4''-dimethoxytriphenylamine is typically achieved through a two-step process:

  • Step 1: Buchwald-Hartwig Amination: Synthesis of the precursor, 4,4'-dimethoxytriphenylamine, via a palladium-catalyzed cross-coupling reaction between 4,4'-dimethoxydiphenylamine and an appropriate aryl halide, or alternatively, from diphenylamine and 4-iodoanisole. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2][3]

  • Step 2: Vilsmeier-Haack Reaction: Formylation of the synthesized 4,4'-dimethoxytriphenylamine at the para-position of the unsubstituted phenyl ring using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] This reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds.

Data Presentation

Physicochemical and Spectroscopic Data of Key Compounds
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Spectroscopic Data
4,4'-Dimethoxydiphenylamine 4,4'-DimethoxydiphenylamineC₁₄H₁₅NO₂229.27100-104250-255 @ 15 Torr¹H NMR: [See precursor data] ¹³C NMR: [See precursor data] IR (KBr, cm⁻¹): [See precursor data] MS (m/z): [See precursor data]
4-Formyl-4',4''-dimethoxytriphenylamine 4-Formyl-4',4''-dimethoxytriphenylamineC₂₁H₁₉NO₃333.3899.0-104.0505.4 ± 45.0¹H NMR (CDCl₃): δ 9.81 (s, 1H), 7.68 (d, J=8.5 Hz, 2H), 7.11 (d, J=8.5 Hz, 4H), 6.90 (d, J=8.5 Hz, 4H), 3.82 (s, 6H).[5][6] ¹³C NMR (CDCl₃): δ 190.5, 156.8, 152.5, 131.6, 127.3, 125.4, 119.3, 114.9, 55.5.[5][6] MS (m/z): 333.1 (M+).[6]

Experimental Protocols

Step 1: Synthesis of 4,4'-Dimethoxytriphenylamine (via Buchwald-Hartwig Amination)

Materials:

  • Diphenylamine

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add diphenylamine (1.0 eq.), 4-iodoanisole (2.2 eq.), palladium(II) acetate (0.02 eq.), and XPhos (0.04 eq.).

  • Add anhydrous toluene to the flask, followed by sodium tert-butoxide (2.5 eq.).

  • The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,4'-dimethoxytriphenylamine as a solid.

Step 2: Synthesis of 4-Formyl-4',4''-dimethoxytriphenylamine (via Vilsmeier-Haack Reaction)

Materials:

  • 4,4'-Dimethoxytriphenylamine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve 4,4'-dimethoxytriphenylamine (1.0 eq.) in anhydrous N,N-dimethylformamide.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 - 2.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 4-Formyl-4',4''-dimethoxytriphenylamine as a solid.

Mandatory Visualizations

Reaction Pathway Diagram

Synthesis_Pathway A Diphenylamine + 2x 4-Iodoanisole R1 Pd(OAc)₂, XPhos, NaOtBu Toluene, 110°C A->R1 B 4,4'-Dimethoxytriphenylamine R2 1. POCl₃, DMF, 0°C 2. Heat, 90°C 3. H₂O B->R2 C 4-Formyl-4',4''-dimethoxytriphenylamine R1->B Buchwald-Hartwig Amination R2->C Vilsmeier-Haack Formylation

Caption: Synthetic pathway for 4-Formyl-4',4''-dimethoxytriphenylamine.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Synthesis of 4,4'-Dimethoxytriphenylamine cluster_1 Step 2: Synthesis of 4-Formyl-4',4''-dimethoxytriphenylamine S1_Start Combine Reactants & Catalyst S1_Reaction Heat & Stir (12-24h) S1_Start->S1_Reaction S1_Workup Quench, Extract & Dry S1_Reaction->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product 4,4'-Dimethoxytriphenylamine S1_Purify->S1_Product S2_Start Dissolve Precursor in DMF S1_Product->S2_Start S2_Reagent Add POCl₃ at 0°C S2_Start->S2_Reagent S2_Reaction Heat & Stir (2-4h) S2_Reagent->S2_Reaction S2_Workup Pour on Ice & Neutralize S2_Reaction->S2_Workup S2_Isolate Filter & Dry S2_Workup->S2_Isolate S2_Purify Recrystallization S2_Isolate->S2_Purify S2_Product Final Product S2_Purify->S2_Product

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of 4-Formyl-4',4''-dimethoxytriphenylamine. By following the outlined Buchwald-Hartwig amination and Vilsmeier-Haack formylation protocols, researchers can reliably produce this valuable compound for further investigation and application in drug development and materials science. The provided data and visualizations serve as a practical resource for laboratory execution and a deeper understanding of the synthetic process.

References

Technical Guide: Chemical Properties of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[Bis(4-methoxyphenyl)amino]benzaldehyde, a derivative of triphenylamine, is a compound of significant interest in materials science and organic synthesis. Its unique electronic structure, arising from the electron-donating methoxy groups and the electron-withdrawing aldehyde functionality, imparts properties relevant to the development of novel dyes, molecular sensors, and organic electronic materials. This document provides a comprehensive overview of its chemical properties, synthesis, and characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₂₁H₁₉NO₃[1][2]
Molecular Weight 333.39 g/mol [1][2][3]
CAS Number 89115-20-8[1][2][3]
Appearance White to yellow to green powder/solid[3]
Melting Point 99.0 - 104.0 °C[3]
Boiling Point 505.4 ± 45.0 °C at 760 mmHg (Predicted)[3]
Purity ≥98%[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature or 4°C.[3]

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Table 2: Spectroscopic Data
TechniqueData/Expected Peaks
¹H NMR Expected signals for aromatic protons, methoxy group protons (-OCH₃), and the aldehydic proton (-CHO) around 9-10 ppm.
¹³C NMR Expected signals for aromatic carbons, methoxy carbon, and the carbonyl carbon of the aldehyde group (typically >190 ppm).
FT-IR (cm⁻¹) Characteristic peaks for C-H stretching of the aldehyde, C=O stretching of the aldehyde, C-O stretching of the methoxy groups, and C-N stretching.
UV-Vis Spectroscopy Absorption maxima are expected in the UV-visible region, characteristic of extended π-conjugated systems found in triphenylamine derivatives.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z ≈ 333.38.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, which is a method for the formylation of electron-rich aromatic rings.[4][5][6] The precursor for this synthesis is 4,4'-dimethoxytriphenylamine.

Reaction Scheme:

4,4'-dimethoxytriphenylamine + Vilsmeier Reagent (from POCl₃ and DMF) → this compound

Materials:

  • 4,4'-dimethoxytriphenylamine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring. The mixture is stirred for a specified time at low temperature to form the Vilsmeier reagent.

  • Formylation Reaction: 4,4'-dimethoxytriphenylamine, dissolved in a suitable solvent like dichloromethane, is added to the Vilsmeier reagent at a controlled temperature. The reaction mixture is then allowed to warm to room temperature or heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).[7]

  • Work-up: The reaction mixture is cooled and then carefully poured into a beaker containing ice and a solution of sodium acetate or is neutralized with a sodium hydroxide solution to hydrolyze the intermediate iminium salt.[7]

  • Extraction: The aqueous mixture is extracted several times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.[8] The fractions containing the desired product are collected and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Formation of Vilsmeier Reagent (POCl₃ + DMF) B Addition of 4,4'-dimethoxytriphenylamine A->B C Formylation Reaction (Stirring/Reflux) B->C D Hydrolysis (Ice + NaOAc/NaOH) C->D Reaction Completion E Solvent Extraction (CH₂Cl₂) D->E F Drying and Concentration E->F G Column Chromatography (Silica Gel) F->G Crude Product H Recrystallization G->H I Pure Product H->I

References

An In-depth Technical Guide to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde (CAS 89115-20-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[Bis(4-methoxyphenyl)amino]benzaldehyde, with CAS number 89115-20-8, is a triarylamine derivative that has garnered significant interest in the fields of materials science and organic synthesis. Its unique molecular structure, featuring a central nitrogen atom bonded to two electron-rich methoxyphenyl groups and a benzaldehyde moiety, imparts valuable optoelectronic properties. This makes it a promising candidate for applications in organic electronics, particularly as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs). Furthermore, its reactive aldehyde group serves as a versatile handle for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed (inferred) synthesis protocol, spectroscopic analysis, and its applications, with a focus on its role in OLEDs and a prospective view on its relevance in medicinal chemistry.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physicochemical Properties
PropertyValue
CAS Number 89115-20-8
Molecular Formula C₂₁H₁₉NO₃
Molecular Weight 333.38 g/mol [1]
IUPAC Name This compound
Synonyms 4-(N,N-Di-p-anisylamino)benzaldehyde, 4-Formyl-4',4''-dimethoxytriphenylamine[2]
Appearance White to yellow to green powder/crystal[2]
Melting Point 99.0 to 104.0 °C
Boiling Point 505.4 ± 45.0 °C at 760 mmHg
Purity >98.0% (HPLC)[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.
Table 2: Spectroscopic Data Summary
Spectroscopic TechniqueKey Features
¹H NMR Expected signals for aromatic protons, aldehyde proton, and methoxy protons.
¹³C NMR Expected signals for aromatic carbons, carbonyl carbon, and methoxy carbon.
FTIR (cm⁻¹) Characteristic peaks for C-H (aromatic and aliphatic), C=O (aldehyde), and C-O (ether) stretching.
Mass Spectrometry Molecular ion peak (M⁺) and characteristic fragmentation patterns.

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic compounds. The reaction involves the formylation of bis(4-methoxyphenyl)amine using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Proposed Synthetic Workflow

G cluster_reagents Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier StartingMaterial Bis(4-methoxyphenyl)amine Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate StartingMaterial->Intermediate Electrophilic Aromatic Substitution Product This compound Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is based on the general procedure for the Vilsmeier-Haack reaction.

Materials:

  • Bis(4-methoxyphenyl)amine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve bis(4-methoxyphenyl)amine in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Analysis (Expected)

¹H NMR Spectroscopy
  • Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.7-9.9 ppm.

  • Aromatic Protons:

    • The two protons on the benzaldehyde ring ortho to the aldehyde group are expected to appear as a doublet around δ 7.7-7.8 ppm.

    • The two protons on the benzaldehyde ring ortho to the amino group are expected to appear as a doublet at a more upfield position, around δ 6.8-7.0 ppm, due to the electron-donating effect of the nitrogen.

    • The protons on the methoxyphenyl rings will likely appear as two doublets in the range of δ 6.8-7.2 ppm.

  • Methoxy Protons (OCH₃): A sharp singlet corresponding to the six protons of the two methoxy groups is expected around δ 3.8 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of δ 190-192 ppm.[3]

  • Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen and the carbon of the C-O bond in the methoxy groups will be in the more downfield part of this region.

  • Methoxy Carbon (OCH₃): A signal for the methoxy carbons is expected around δ 55-56 ppm.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • C-H Stretching (Aromatic): Bands are expected around 3050-3100 cm⁻¹.

  • C-H Stretching (Aliphatic -CH₃): Bands are expected around 2850-2960 cm⁻¹.

  • C-H Stretching (Aldehyde): Two characteristic bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.[5]

  • C=O Stretching (Aldehyde): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.[5]

  • C=C Stretching (Aromatic): Peaks are expected around 1590-1600 cm⁻¹.

  • C-O Stretching (Ether): A strong band is expected around 1240-1260 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 333.

  • Fragmentation Pattern:

    • A significant fragment at m/z = 332 corresponding to the loss of a hydrogen atom (M-1).

    • A fragment at m/z = 304 resulting from the loss of the aldehyde group (M-29).[6]

    • Cleavage of the C-N bond can lead to fragments corresponding to the bis(4-methoxyphenyl)amino cation and the benzaldehyde radical cation.

Applications

The primary application of this compound is in the field of organic electronics, specifically in the fabrication of OLEDs. Its potential in medicinal chemistry is an emerging area of interest.

Organic Light-Emitting Diodes (OLEDs)

Triarylamine derivatives are well-known for their excellent hole-transporting properties, which are crucial for the efficient functioning of OLEDs.[7][8] this compound can be used as a hole-transporting layer (HTL) in a multilayer OLED device.

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_characterization Device Characterization Cleaning ITO Substrate Cleaning (Deionized water, acetone, isopropanol) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Hole Transport Layer (HTL) (e.g., this compound) UV_Ozone->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode Deposition (e.g., LiF/Al) ETL->Cathode Electroluminescence Electroluminescence Spectroscopy Cathode->Electroluminescence Current_Voltage Current-Voltage-Luminance (J-V-L) Measurement Efficiency Efficiency Calculation (EQE, Power Efficiency)

Caption: General workflow for the fabrication and characterization of an OLED device.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • This compound (as HTL)

  • Emissive layer material (e.g., Alq₃ doped with a fluorescent dye)

  • Electron transport layer material (e.g., Alq₃)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system

  • Substrate cleaning setup (ultrasonic bath)

  • UV-Ozone cleaner

  • Glovebox with an inert atmosphere

  • Source meter and photometer for device characterization

Procedure:

  • Substrate Preparation: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO for efficient hole injection.

  • Thin Film Deposition: The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber. The organic layers and the cathode are deposited sequentially without breaking the vacuum.

    • A thin layer (e.g., 40 nm) of this compound is deposited as the hole-transporting layer.

    • An emissive layer (e.g., 30 nm) is deposited onto the HTL.

    • An electron-transporting layer (e.g., 20 nm) is deposited on the emissive layer.

    • A thin layer of LiF (e.g., 1 nm) is deposited as an electron injection layer.

    • Finally, a layer of aluminum (e.g., 100 nm) is deposited as the cathode through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in a glovebox under an inert atmosphere to protect the organic layers from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics of the OLED are measured using a source meter and a photometer. The electroluminescence spectrum is recorded using a spectrometer. From these measurements, the external quantum efficiency (EQE), power efficiency, and color coordinates (CIE) of the device are calculated.

Potential in Drug Development and Medicinal Chemistry

While there is no direct evidence of this compound being used in drug development, its structural motifs, namely the triphenylamine core and the benzaldehyde functionality, are present in molecules with known biological activities.

  • Triphenylamine Derivatives: This class of compounds has been explored for various biomedical applications. They are known to exhibit interesting photophysical properties, making them suitable as fluorescent probes for bioimaging. Some triphenylamine derivatives have also been investigated for their potential as photosensitizers in photodynamic therapy.[9]

  • Benzaldehyde Derivatives: Benzaldehydes and their derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[10][11][12] The aldehyde group can react with biological nucleophiles, which can be a mechanism of their bioactivity.

The combination of the triphenylamine core with the reactive benzaldehyde group in this compound makes it an interesting scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, it could be used as a starting material to synthesize Schiff bases or other derivatives that could be screened for various biological activities. However, it is important to note that this is a prospective application and requires further research and experimental validation.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Safety Data
CategoryInformation
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a valuable organic compound with well-defined physicochemical properties. Its primary and most established application lies in the field of organic electronics, where it serves as an effective hole-transporting material in the fabrication of OLEDs. The synthesis of this compound via the Vilsmeier-Haack reaction is a standard and efficient method. While its direct role in drug development is not yet established, its structural features suggest that it could be a useful building block for the synthesis of novel bioactive molecules. This technical guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their research endeavors.

References

Technical Data for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the key physicochemical properties of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, a compound relevant to researchers and professionals in materials science and chemical synthesis.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Weight 333.38 g/mol [1][2]
Molecular Formula C₂₁H₁₉NO₃[1][2][3]
CAS Number 89115-20-8[1][2][3]
Synonym 4-Formyl-4',4''-dimethoxytriphenylamine

Compound Composition and Molecular Weight

The molecular weight of a compound is derived from the sum of the atomic weights of its constituent atoms. The diagram below illustrates the relationship between the elemental composition of this compound and its final calculated molecular weight.

G cluster_elements Elemental Composition (C₂₁H₁₉NO₃) C Carbon (C) 21 atoms MW Molecular Weight 333.38 g/mol C->MW H Hydrogen (H) 19 atoms H->MW N Nitrogen (N) 1 atom N->MW O Oxygen (O) 3 atoms O->MW

Elemental contribution to the final molecular weight.

Experimental Protocols & Signaling Pathways

Detailed experimental protocols for synthesis or specific applications, as well as biological signaling pathway information, are beyond the scope of a query focused on the compound's intrinsic molecular weight. Such information would be pertinent to studies involving the use or synthesis of this compound, which is noted as a material building block, particularly for small molecule semiconductors.

References

An In-depth Technical Guide on the Solubility of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, a key intermediate in the synthesis of advanced materials for organic electronics. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for its accurate determination. This guide is intended to be a valuable resource for professionals requiring this information for synthesis, purification, formulation, and analytical applications.

Introduction

This compound, a derivative of triphenylamine, is a solid organic compound that serves as a crucial building block in the development of hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2] Its molecular structure, featuring two methoxyphenyl groups and a benzaldehyde moiety attached to a central nitrogen atom, imparts specific solubility characteristics that are critical for its application in solution-processed device fabrication. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes like recrystallization, and the formulation of inks for thin-film deposition.

Qualitative Solubility Profile

Based on the chemical structure and information available for analogous compounds, a qualitative solubility profile for this compound can be inferred. The presence of the large, nonpolar aromatic rings suggests good solubility in nonpolar and moderately polar organic solvents. The methoxy and aldehyde functional groups may provide some interaction with more polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Nonpolar Solvents
Toluene, HexaneSolubleThe large nonpolar surface area of the molecule favors interaction with nonpolar solvents.
Polar Aprotic Solvents
Tetrahydrofuran (THF)SolubleGood general solvent for a wide range of organic compounds.
Chloroform, DichloromethaneSolubleOften used as solvents for triphenylamine derivatives.[4]
AcetoneSolubleExpected to dissolve the compound due to its moderate polarity.
Dimethylformamide (DMF)SolubleA strong polar aprotic solvent capable of dissolving many organic compounds.
Polar Protic Solvents
Ethanol, MethanolSparingly SolubleThe polarity of the hydroxyl group may lead to some solubility, but the large nonpolar part will limit it.[3]
Aqueous Solvents
WaterInsolubleThe hydrophobic nature of the triphenylamine core dominates, leading to insolubility in water.[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.2 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vial to remain in the constant temperature bath for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a pre-validated analytical method (HPLC or UV-Vis spectrophotometry). A calibration curve must be generated using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Relevant Workflows

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.

G cluster_synthesis Synthesis Workflow reactant reactant process process product product analysis analysis 4,4'-Dimethoxydiphenylamine 4,4'-Dimethoxydiphenylamine Ullmann Condensation Ullmann Condensation 4,4'-Dimethoxydiphenylamine->Ullmann Condensation 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Ullmann Condensation Crude Product Crude Product Ullmann Condensation->Crude Product Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Crude Product->Purification (Recrystallization/Chromatography) Pure this compound Pure this compound Purification (Recrystallization/Chromatography)->Pure this compound Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Pure this compound->Characterization (NMR, MS, IR)

Caption: Synthesis of this compound.

G cluster_solubility Solubility Determination Workflow start start step step decision decision end end A Start B Add excess solute to solvent A->B C Equilibrate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Prepare dilutions E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H I End H->I

Caption: Experimental workflow for solubility determination.

G cluster_application Application as a Hole-Transporting Material Precursor material material process process device device characterization characterization A This compound B Further Synthesis (e.g., Knoevenagel condensation) A->B C Hole-Transporting Material (HTM) B->C D Solution Preparation C->D E Spin Coating on Perovskite Layer D->E F Perovskite Solar Cell Device E->F G Device Performance Characterization F->G

Caption: Workflow for application in organic electronics.

Conclusion

While quantitative solubility data for this compound is not currently widespread, its structural similarity to other triphenylamine-based hole-transporting materials suggests good solubility in common nonpolar and polar aprotic organic solvents. For applications requiring precise solubility values, the provided isothermal shake-flask experimental protocol offers a reliable method for their determination. The workflows for synthesis and application in organic electronics highlight the importance of understanding the solubility of this compound for the advancement of materials science and device engineering.

References

Technical Guide: Physicochemical Properties and Characterization of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[Bis(4-methoxyphenyl)amino]benzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in organic synthesis, particularly in the development of novel organic materials and pharmaceutical intermediates. Its triphenylamine core structure is of interest for its electronic properties. This guide provides a concise overview of its key physicochemical properties, with a focus on its melting point, and outlines a standard protocol for its characterization.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource(s)
Melting Point 99.0 - 104.0 °C[1][2][3]
Boiling Point 505.4 ± 45.0 °C (Predicted)[1][2]
Molecular Formula C₂₁H₁₉NO₃[4][5]
Molecular Weight 333.39 g/mol [1][4][5]
Purity >98.0% (by HPLC)[3][6]
Appearance White to Yellow to Green powder/crystal[3][6]
Storage Temperature 2-8°C, under inert atmosphere[2]

Experimental Protocols

Melting Point Determination

A precise melting point range is a critical indicator of the purity of a crystalline solid. The following is a standard protocol for the determination of the melting point of this compound using a digital melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

  • Accurate Measurement: For a precise measurement, set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point (e.g., start at 85°C). Set the heating rate to 1-2°C per minute.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

  • Cooling and Re-measurement: Allow the apparatus to cool completely before performing another measurement, if necessary. Use a fresh capillary tube for each measurement.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction. A general workflow for its synthesis and subsequent characterization is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material: 4,4'-Dimethoxytriphenylamine B Vilsmeier-Haack Reaction (e.g., POCl₃, DMF) A->B C Crude Product: This compound B->C D Recrystallization or Column Chromatography C->D H Pure Product D->H E Melting Point Determination F Spectroscopic Analysis (NMR, IR, MS) G Purity Analysis (HPLC) H->E H->F H->G

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde. The document details the experimental protocol, presents a thorough interpretation of the spectral data, and outlines a logical workflow for the structural elucidation of the compound using 1H NMR spectroscopy.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d6) on a 400 MHz spectrometer. The resulting data are summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.98Singlet-1HAldehyde proton (-CHO)
7.51Doublet6.22HAromatic protons
7.41Singlet-1HAromatic proton
7.30 – 7.25Multiplet-1HAromatic proton
3.82Singlet-3HMethoxy protons (-OCH3)

Experimental Protocol

Sample Preparation: A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

Data Acquisition: The 1H NMR spectrum was recorded at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Spectral Interpretation and Signal Assignments

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

  • Aldehyde Proton (9.98 ppm): The singlet at 9.98 ppm is characteristic of an aldehyde proton. Its downfield chemical shift is due to the strong deshielding effect of the adjacent carbonyl group. The integration of 1H confirms the presence of a single aldehyde proton.

  • Aromatic Protons (7.25 - 7.51 ppm): The signals in the aromatic region (7.25 - 7.51 ppm) correspond to the protons on the three phenyl rings. The doublet at 7.51 ppm with an integration of 2H can be assigned to the two protons on the benzaldehyde ring that are ortho to the aldehyde group. The singlet at 7.41 ppm (1H) and the multiplet between 7.30 and 7.25 ppm (1H) arise from the remaining protons on the phenyl rings. The complexity of this region is due to the overlapping signals and the restricted rotation around the C-N bonds.

  • Methoxy Protons (3.82 ppm): The sharp singlet at 3.82 ppm with an integration of 3H is indicative of the protons of the two equivalent methoxy groups (-OCH3) attached to the phenyl rings. The singlet nature of this peak signifies that there are no adjacent protons to couple with.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow for the analysis of the 1H NMR spectrum of this compound, from data acquisition to structural confirmation.

G cluster_0 Data Acquisition and Processing cluster_1 Spectral Analysis cluster_2 Structural Elucidation cluster_3 Conclusion A Prepare Sample in DMSO-d6 B Acquire 1H NMR Spectrum (400 MHz) A->B C Process Raw Data (FT, Phasing, Baseline Correction) B->C D Identify Chemical Shifts (δ) C->D E Determine Signal Multiplicity (s, d, m) D->E F Measure Coupling Constants (J) E->F G Calculate Signal Integration F->G H Assign Aldehyde Proton (δ ~10 ppm) G->H I Assign Aromatic Protons (δ 7-8 ppm) G->I J Assign Methoxy Protons (δ ~3.8 ppm) G->J K Correlate Integrations with Proton Count H->K I->K J->K L Confirm Structure of this compound K->L

Caption: Workflow for 1H NMR analysis of this compound.

FTIR analysis of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FTIR Analysis of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Introduction

This compound is a complex organic molecule belonging to the triphenylamine family of compounds. Its structure incorporates three key functional groups: a tertiary aromatic amine, two methoxy-substituted phenyl rings, and an aromatic aldehyde. This unique combination of electron-donating (methoxy and amino groups) and electron-withdrawing (aldehyde group) moieties gives rise to interesting electronic and optical properties, making it a valuable building block in materials science, particularly for the development of organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical materials.

Fourier-Transform Infrared (FTIR) spectroscopy is an essential analytical technique for the characterization of this molecule. It provides a unique vibrational fingerprint, allowing for the confirmation of its molecular structure by identifying the characteristic vibrational modes of its functional groups. This guide provides a detailed overview of the , including expected spectral data, interpretation, and a standard experimental protocol.

FTIR Spectral Data

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational frequencies of its constituent bonds. The quantitative data for the expected prominent peaks are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3050Medium-WeakC-H StretchAromatic Rings
~2960, ~2840Medium-WeakC-H StretchMethoxy (-OCH₃)
~2830, ~2720Medium-WeakC-H Stretch (Fermi resonance)Aldehyde (-CHO)
~1685-1710StrongC=O Stretch (Carbonyl)Aromatic Aldehyde
~1585-1600Strong-MediumC=C Stretch (in-ring)Aromatic Rings
~1450-1510Strong-MediumC=C Stretch (in-ring)Aromatic Rings
~1240-1260StrongC-O Stretch (Asymmetric)Aryl Ether (Ar-O-CH₃)
~1170-1210MediumC-N StretchTertiary Aromatic Amine
~1020-1040MediumC-O Stretch (Symmetric)Aryl Ether (Ar-O-CH₃)
~820-840StrongC-H Out-of-Plane Bend1,4-disubstituted (para) benzene

Interpretation of the FTIR Spectrum

The identification of this compound relies on the recognition of several key absorption bands:

  • Aldehyde Group (-CHO) : The most definitive peaks for the aldehyde group are the C=O stretching vibration and the characteristic C-H stretching bands.

    • The carbonyl (C=O) stretch is expected to be a very strong and sharp peak. For aromatic aldehydes, conjugation with the phenyl ring lowers the absorption frequency to the 1685-1710 cm⁻¹ range.[1][2][3][4]

    • The aldehyde C-H stretch typically appears as two weak to medium bands around 2830-2695 cm⁻¹.[1][5] One peak is often observed near 2830 cm⁻¹ and a more distinct one near 2720 cm⁻¹.[1][6] The presence of this second peak is a strong indicator of an aldehyde functional group.[1]

  • Triphenylamine Core : The core structure contributes through C-N and aromatic C-H and C=C vibrations.

    • The C-N stretching of tertiary aromatic amines typically appears in the 1350-1200 cm⁻¹ region.[7]

    • The aromatic C=C in-ring stretching vibrations produce a series of sharp bands of variable intensity, typically in the 1600-1450 cm⁻¹ region.

    • Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.[8]

  • Methoxy Groups (-OCH₃) : The two methoxy substituents are identified by their C-H and C-O stretching modes.

    • The asymmetric C-O-C stretch gives a strong band, typically around 1250 cm⁻¹.[9]

    • The symmetric C-O-C stretch appears as a medium intensity band around 1040 cm⁻¹.[9]

    • The sp³ C-H stretching of the methyl groups will appear in the 3000-2850 cm⁻¹ range.[6]

  • Substitution Pattern : The substitution pattern on the aromatic rings gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). For the 1,4-disubstituted (para) rings in this molecule, a strong band is expected in the 820-840 cm⁻¹ range.[10]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

This protocol describes a standard procedure for obtaining the FTIR spectrum of a solid sample like this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Analytical balance

  • Spatula

  • This compound sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

Procedure:

  • Sample Preparation :

    • Thoroughly clean and dry the mortar and pestle.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.

    • Grind the KBr in the mortar for about a minute to ensure a fine, uniform powder.

    • Add the sample to the KBr in the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for 2-5 minutes until it becomes a fine, homogeneous powder. This minimizes scattering of IR radiation.

  • Pellet Formation :

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

    • Acquire the spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add 16 to 32 scans to improve the signal-to-noise ratio.[11]

  • Data Processing :

    • The acquired spectrum should be baseline-corrected.

    • The data can be displayed in terms of either transmittance or absorbance.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizations

Caption: Molecular structure with key functional groups and their characteristic FTIR frequencies.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (1-2 mg) and KBr (100-200 mg) grind Grind Sample and KBr in Mortar weigh->grind 1 press Press Mixture into a Thin Pellet grind->press 2 background Collect Background Spectrum press->background sample_scan Collect Sample Spectrum background->sample_scan process Baseline Correction sample_scan->process interpret Identify Peaks and Assign Vibrational Modes process->interpret

References

In-depth Technical Guide: UV-Vis Absorption Spectrum of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[Bis(4-methoxyphenyl)amino]benzaldehyde is a versatile organic compound with significant potential in materials science and as a molecular probe due to its notable photophysical properties. A key characteristic of this molecule is its solvatochromism, where the UV-Vis absorption spectrum exhibits a pronounced dependence on the polarity of the solvent. This guide provides a comprehensive overview of the UV-Vis absorption characteristics of this compound, a detailed experimental protocol for its spectral analysis, and a summary of its key spectral data.

Introduction

This compound, a derivative of triphenylamine, possesses a donor-π-acceptor (D-π-A) architecture. The triphenylamine moiety acts as a strong electron donor, while the benzaldehyde group serves as an electron acceptor, connected through a phenyl π-bridge. This intramolecular charge transfer (ICT) character is fundamental to its optical properties, including its UV-Vis absorption and fluorescence. The study of the UV-Vis absorption spectrum is crucial for understanding the electronic transitions within the molecule and for predicting its behavior in various chemical environments, which is of particular interest for applications in sensors, organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging.

UV-Vis Absorption Properties

The UV-Vis absorption spectrum of this compound is primarily characterized by a strong absorption band in the ultraviolet to visible region, which is attributed to the π-π* and intramolecular charge transfer (ICT) transitions. The position of the absorption maximum (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. In nonpolar solvents, the absorption band is typically at a shorter wavelength. As the solvent polarity increases, the absorption maximum shifts to longer wavelengths (a bathochromic or red shift). This is because the excited state, which has a larger dipole moment than the ground state due to the ICT, is stabilized to a greater extent by polar solvents.

Quantitative UV-Vis Absorption Data

The following table summarizes the UV-Vis absorption maxima (λmax) of this compound in a range of solvents with varying polarities.

SolventDielectric Constant (ε)λmax (nm)
n-Hexane1.88365
Toluene2.38375
Dichloromethane8.93388
Acetone20.7385
Acetonitrile37.5386
Dimethyl Sulfoxide46.7393

Note: The molar absorptivity (ε) values are on the order of 104 L mol-1 cm-1, indicating strong absorption bands.

Experimental Protocol for UV-Vis Spectroscopy

This section details a standard protocol for measuring the UV-Vis absorption spectrum of this compound.

Materials and Equipment
  • This compound (solid)

  • Spectroscopic grade solvents (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, DMSO)

  • Volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure
  • Preparation of Stock Solution:

    • Accurately weigh approximately 3.3 mg of this compound.

    • Dissolve the solid in a suitable solvent (e.g., dichloromethane) in a 10 mL volumetric flask to prepare a stock solution of approximately 1 mM. Ensure the solid is completely dissolved.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions in the desired solvents to a final concentration of approximately 10 µM. For example, transfer 100 µL of the 1 mM stock solution into a 10 mL volumetric flask and fill to the mark with the solvent of choice.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 250-600 nm).

    • Set the scan speed and slit width as appropriate for the instrument.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer.

    • Fill another quartz cuvette with the sample solution.

    • Place the sample cuvette in the sample beam.

    • Record the baseline with the blank solution.

    • Acquire the absorption spectrum of the sample solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis start Weigh Compound stock Prepare Stock Solution (~1 mM in Dichloromethane) start->stock Dissolve working Prepare Working Solution (~10 µM in Target Solvent) stock->working Dilute blank Record Baseline (Pure Solvent) working->blank To Spectrophotometer measure Acquire Spectrum of Sample blank->measure analyze Determine λmax (& Molar Absorptivity) measure->analyze end Final Data analyze->end

Caption: Experimental workflow for UV-Vis spectral analysis.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways in the traditional sense, its photophysical properties make it a candidate for use as a fluorescent probe. The logical relationship of its spectral properties to its environment can be visualized as follows:

logical_relationship cluster_cause Environmental Factors cluster_molecule Molecular Properties cluster_effect Observable Effect solvent Solvent Polarity excited_state Excited State (ICT) (Higher Dipole Moment) solvent->excited_state Stabilizes ground_state Ground State (Lower Dipole Moment) ground_state->excited_state Excitation (hν) lambda_max λmax (Absorption Maximum) excited_state->lambda_max Determines

Caption: Influence of solvent polarity on absorption maximum.

Conclusion

The UV-Vis absorption spectrum of this compound is a powerful tool for characterizing its electronic structure and its interactions with the surrounding environment. The pronounced solvatochromism makes it an interesting candidate for applications where sensitivity to environmental polarity is desired. The provided data and experimental protocol offer a solid foundation for researchers and professionals working with this and related compounds.

An In-depth Technical Guide to the Electrochemical Properties of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-[Bis(4-methoxyphenyl)amino]benzaldehyde, a prominent member of the triarylamine family, stands as a critical building block in the development of advanced organic electronic materials. Its unique molecular architecture, featuring a redox-active triphenylamine core functionalized with an electron-withdrawing aldehyde group and electron-donating methoxy groups, imparts a rich and tunable electrochemical profile. This guide provides a comprehensive exploration of the electrochemical properties of this compound, offering both foundational knowledge and practical insights for its application in materials science and drug development. We will delve into its redox behavior, supported by data from analogous structures, and present detailed protocols for its electrochemical characterization. Furthermore, this guide will illuminate the pathways through which this molecule's electrochemical attributes can be harnessed for the rational design of novel hole-transporting materials, electrochromic devices, and sensors.

Introduction: The Significance of Triarylamines in Modern Electronics

Triarylamine derivatives are a cornerstone of organic electronics, renowned for their exceptional hole-transporting capabilities, high photo-conductivity, and robust thermal and morphological stability.[1] The central nitrogen atom, connected to three aromatic rings in a propeller-like geometry, can be easily oxidized to form a stable radical cation, facilitating the efficient transport of positive charge carriers (holes).[1] This inherent electrochemical activity has led to their widespread use in a variety of applications, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and electrochromic devices.[1]

This compound, also known as 4-Formyl-4',4''-dimethoxytriphenylamine, is a particularly interesting derivative. The presence of two electron-donating methoxy groups on the phenyl rings enhances the electron density on the central nitrogen atom, which is expected to lower its oxidation potential. Conversely, the electron-withdrawing aldehyde group in the para-position of the third phenyl ring modulates the electronic properties of the molecule, offering a site for further chemical modification. This unique combination of functional groups allows for fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of efficient electronic devices.

Core Electrochemical Properties: A Predictive Analysis

Redox Behavior: The Triphenylamine Core

The electrochemical activity of this compound is dominated by the oxidation of the central triphenylamine (TPA) moiety. This process typically involves the sequential loss of two electrons, leading to the formation of a radical cation and then a dication.

  • First Oxidation (TPA / TPA•+) : This is generally a reversible or quasi-reversible one-electron process, corresponding to the formation of a stable radical cation. The stability of this radical cation is a key feature of triarylamines and is crucial for their hole-transporting properties. For triarylamines with electron-donating methoxy groups, this first oxidation potential is typically observed in the range of +0.5 V to +0.8 V versus a standard reference electrode like Ag/AgCl.[2]

  • Second Oxidation (TPA•+ / TPA2+) : The second oxidation, leading to the formation of a dication, often occurs at a higher potential and may be less reversible than the first. The stability of the dication is highly dependent on the molecular structure and the solvent system used.

Influence of Substituents

The electrochemical properties of the TPA core are significantly influenced by the attached functional groups:

  • Methoxy Groups (-OCH3) : These are strong electron-donating groups that increase the electron density on the TPA core. This inductive and mesomeric effect destabilizes the neutral molecule relative to its oxidized form, thereby lowering the oxidation potential and making the compound easier to oxidize.[3]

  • Aldehyde Group (-CHO) : As an electron-withdrawing group, the aldehyde functionality will have the opposite effect, increasing the oxidation potential of the TPA core. However, its position para to the central nitrogen atom means its influence will be significant. The aldehyde group also provides a reactive handle for the synthesis of more complex molecules and polymers. Furthermore, the aldehyde group itself can be electrochemically active, typically undergoing reduction at negative potentials.

Estimated Electrochemical Parameters

Based on the analysis of related compounds, we can estimate the key electrochemical parameters for this compound.

ParameterEstimated ValueRationale
First Oxidation Potential (Epa) +0.7 to +0.9 V vs. Ag/AgClBased on the oxidation potentials of methoxy-substituted triphenylamines, adjusted for the electron-withdrawing effect of the aldehyde group.[2]
Reduction Potential (Epc) -1.5 to -2.0 V vs. Ag/AgClTypical range for the reduction of aromatic aldehydes.[4]
HOMO Energy Level -5.2 to -5.4 eVCalculated from the estimated onset oxidation potential.
LUMO Energy Level -2.5 to -2.8 eVEstimated from the HOMO level and the typical energy gap of similar chromophores.

Disclaimer: These values are estimations based on data from analogous compounds and should be confirmed by experimental measurements.

Experimental Workflow for Electrochemical Characterization

To experimentally validate the electrochemical properties of this compound, a systematic approach using cyclic voltammetry is essential.

Materials and Reagents
  • Analyte: this compound (purity >98%)

  • Solvent: Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN), electrochemical grade, freshly distilled and degassed.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP), electrochemical grade, dried under vacuum before use.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

  • Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.

  • Counter Electrode: Platinum wire or gauze.

  • Internal Standard (optional): Ferrocene/Ferrocenium (Fc/Fc+) couple for potential referencing.

Step-by-Step Protocol for Cyclic Voltammetry
  • Preparation of the Analyte Solution:

    • Accurately weigh a small amount of this compound to prepare a 1-5 mM solution in the chosen solvent.

    • Add the supporting electrolyte to the solution to a final concentration of 0.1 M.

    • Ensure complete dissolution of both the analyte and the supporting electrolyte.

  • Electrochemical Cell Assembly:

    • Assemble a standard three-electrode electrochemical cell.

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and the chosen solvent to ensure a clean and reproducible surface.

    • Place the prepared analyte solution into the cell.

    • Immerse the working, reference, and counter electrodes in the solution.

  • Deoxygenation:

    • Purge the solution with an inert gas (high-purity Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

    • Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Perform a background scan of the solvent and supporting electrolyte solution to identify any potential interfering peaks.

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the triphenylamine core (e.g., +1.5 V) and then reverse the scan back to the initial potential.

    • To investigate the reduction of the aldehyde, a separate scan in the negative direction (e.g., from 0 V to -2.5 V) should be performed.

    • Record the cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility and diffusion control of the redox processes.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the half-wave potential (E1/2 = (Epa + Epc) / 2) for reversible or quasi-reversible processes.

    • Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer (for a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature).

    • Plot the peak current (ip) versus the square root of the scan rate (ν^1/2). A linear relationship indicates a diffusion-controlled process.

    • Estimate the HOMO energy level from the onset oxidation potential (Eox,onset) using the following equation: HOMO (eV) = -[Eox,onset (vs Fc/Fc+) + 4.8] eV.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sol Prepare Analyte Solution (1-5 mM) add_elec Add Supporting Electrolyte (0.1 M) prep_sol->add_elec assemble Assemble 3-Electrode Cell add_elec->assemble polish_we Polish Working Electrode polish_we->assemble deoxygenate Deoxygenate with Inert Gas assemble->deoxygenate connect Connect to Potentiostat deoxygenate->connect bg_scan Run Background Scan connect->bg_scan cv_scan Perform Cyclic Voltammetry Scans (various scan rates) bg_scan->cv_scan determine_pot Determine Peak Potentials (Epa, Epc) cv_scan->determine_pot analyze_rev Analyze Reversibility (ΔEp) determine_pot->analyze_rev analyze_diff Analyze Diffusion Control (ip vs. ν^1/2) determine_pot->analyze_diff calc_homo Calculate HOMO/LUMO Energy Levels determine_pot->calc_homo caption Workflow for Cyclic Voltammetry Characterization

Caption: Workflow for Cyclic Voltammetry Characterization.

Applications in Organic Electronics and Beyond

The versatile electrochemical properties of this compound make it a valuable precursor for a range of advanced materials.

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

The aldehyde group serves as a convenient synthetic handle to build more complex, high-performance HTMs. By reacting the aldehyde with various nucleophiles, it is possible to create larger, more conjugated molecules with tailored HOMO levels that align well with the valence band of perovskite absorbers, facilitating efficient hole extraction and transport.[5] The methoxy-substituted triphenylamine core provides the necessary hole-transporting character and good solubility.

Building Block for Electrochromic Polymers

The redox activity of the triphenylamine unit, coupled with the potential for polymerization through the aldehyde group, makes this molecule an excellent candidate for the synthesis of electrochromic polymers. Upon electrochemical oxidation, the triphenylamine radical cation often exhibits strong absorption in the visible and near-infrared regions, leading to a distinct color change. Polymers derived from this molecule could find applications in smart windows, displays, and sensors.

Diagram of Application Pathways

application_pathways cluster_properties Core Electrochemical Properties cluster_applications Applications start This compound prop1 Tunable Redox Potential start->prop1 prop2 Stable Radical Cation start->prop2 prop3 Reactive Aldehyde Group start->prop3 app1 Hole-Transporting Materials (Perovskite Solar Cells) prop1->app1 app2 Electrochromic Polymers (Smart Windows, Displays) prop1->app2 prop2->app1 prop2->app2 prop3->app1 prop3->app2 app3 Redox-Active Ligands (Catalysis) prop3->app3 caption Application Pathways from Core Properties

Caption: Application Pathways from Core Properties.

Conclusion

This compound is a molecule of significant interest due to its inherent and tunable electrochemical properties. Its redox-active triphenylamine core, modulated by both electron-donating and electron-withdrawing substituents, provides a versatile platform for the design of new functional organic materials. While direct experimental data for this specific compound is sparse, a robust understanding of its electrochemical behavior can be achieved through the analysis of related structures. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to thoroughly characterize this and similar compounds. As the demand for high-performance organic electronic devices continues to grow, the importance of well-characterized molecular building blocks like this compound will undoubtedly increase, paving the way for future innovations in the field.

References

starting materials for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, a valuable triarylamine derivative. The guide provides a comparative overview of the key starting materials and reaction pathways, complete with detailed experimental protocols and quantitative data to support laboratory synthesis and process development.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several established methodologies in organic chemistry. The three most prominent and effective routes are:

  • Vilsmeier-Haack Reaction: This approach involves the formylation of an electron-rich aromatic compound, in this case, the precursor bis(4-methoxyphenyl)amine.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between bis(4-methoxyphenyl)amine and a halosubstituted benzaldehyde.

  • Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution reaction, also coupling bis(4-methoxyphenyl)amine with a halobenzaldehyde.

Each of these pathways offers distinct advantages and requires careful consideration of starting material availability, reaction conditions, and desired scale.

Starting Materials

The selection of starting materials is contingent on the chosen synthetic route. The table below summarizes the primary reactants for each of the core strategies.

Synthetic RouteAmine SourceAldehyde Source/Formylating AgentKey Reagents/Catalysts
Vilsmeier-Haack Reaction Bis(4-methoxyphenyl)aminePhosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)-
Buchwald-Hartwig Amination Bis(4-methoxyphenyl)amine4-Halobenzaldehyde (e.g., 4-bromobenzaldehyde, 4-chlorobenzaldehyde)Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, K₃PO₄)
Ullmann Condensation Bis(4-methoxyphenyl)amine4-Halobenzaldehyde (e.g., 4-iodobenzaldehyde, 4-bromobenzaldehyde)Copper catalyst (e.g., CuI, copper powder), Ligand (optional), Base (e.g., K₂CO₃)

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Vilsmeier-Haack reaction and a general protocol for the Buchwald-Hartwig amination.

Vilsmeier-Haack Formylation of Bis(4-methoxyphenyl)amine

This procedure is adapted from a similar synthesis of 4-[bis(4-methylphenyl)amino]benzaldehyde and is a common method for the formylation of electron-rich triarylamines.[1]

Reaction Scheme:

Vilsmeier_Haack reactant1 Bis(4-methoxyphenyl)amine product This compound reactant1->product 1. 0 °C to rt 2. Hydrolysis reactant2 POCl3, DMF reactant2->product

Vilsmeier-Haack Reaction Pathway

Materials:

  • Bis(4-methoxyphenyl)amine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(4-methoxyphenyl)amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

  • Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Purity (by HPLC) >98%
Melting Point 135-138 °C
Buchwald-Hartwig Amination

This is a general procedure for the palladium-catalyzed amination of aryl halides and can be adapted for the synthesis of the target molecule.[2][3]

Reaction Scheme:

Buchwald_Hartwig reactant1 Bis(4-methoxyphenyl)amine product This compound reactant1->product reactant2 4-Bromobenzaldehyde reactant2->product catalyst Pd(OAc)2, Ligand, Base catalyst->product Toluene, 110 °C

Buchwald-Hartwig Amination Pathway

Materials:

  • Bis(4-methoxyphenyl)amine

  • 4-Bromobenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (0.05 eq) and the phosphine ligand (0.08 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by bis(4-methoxyphenyl)amine (1.5 eq), 4-bromobenzaldehyde (1.0 eq), and cesium carbonate (2.0 eq).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath for 8-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow from starting materials to the final purified product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start_materials Starting Materials (e.g., Bis(4-methoxyphenyl)amine, 4-Bromobenzaldehyde) reaction Chemical Reaction (Vilsmeier-Haack or Buchwald-Hartwig) start_materials->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude Product workup->crude_product chromatography Column Chromatography crude_product->chromatography pure_product Pure Product chromatography->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

General Synthetic Workflow

This guide provides a foundational understanding of the key synthetic strategies for producing this compound. Researchers are encouraged to optimize the presented protocols based on their specific laboratory conditions and scale requirements.

References

In-Depth Technical Guide on the Theoretical Properties of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[Bis(4-methoxyphenyl)amino]benzaldehyde is a triarylamine derivative of significant interest in materials science and organic electronics. This technical guide provides a comprehensive overview of its theoretical properties, based on available computational studies. The document details the molecule's optimized geometry, electronic structure, and spectroscopic characteristics, offering valuable insights for its application in the design of novel organic materials. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for its synthesis and characterization are provided, alongside diagrammatic representations of key conceptual workflows.

Introduction

This compound, also known as 4-formyl-4',4''-dimethoxytriphenylamine, belongs to the class of triarylamine compounds. These molecules are characterized by a central nitrogen atom bonded to three aromatic rings. The presence of the electron-donating methoxy groups and the electron-withdrawing benzaldehyde moiety imparts unique electronic and photophysical properties to the molecule. It is a key building block in the synthesis of more complex organic molecules, particularly for hole-transporting materials (HTMs) in perovskite solar cells and other organic electronic devices. A thorough understanding of its theoretical properties is crucial for predicting its behavior in various applications and for the rational design of new functional materials.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₁H₁₉NO₃
Molecular Weight 333.38 g/mol
CAS Number 89115-20-8
Appearance White to yellow to green powder/crystal
Melting Point 99.0 to 104.0 °C
Boiling Point 505.4 ± 45.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
InChI Key CTRXZOLNEVJBDX-UHFFFAOYSA-N

Theoretical Properties

Molecular Geometry

The molecular geometry of this compound would be optimized using DFT calculations, typically with a functional like B3LYP and a basis set such as 6-31G(d,p). The expected structure would feature a propeller-like arrangement of the three phenyl rings around the central nitrogen atom. The presence of the bulky methoxy and benzaldehyde groups would influence the dihedral angles between the phenyl rings.

Electronic Properties

The electronic properties of triarylamine derivatives are central to their function in electronic devices. Key parameters that would be determined from DFT calculations are summarized in Table 2. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding charge transfer properties.

ParameterExpected Theoretical Value (Conceptual)Significance
HOMO Energy ~ -5.1 to -5.3 eVRepresents the energy level of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability.
LUMO Energy ~ -2.0 to -2.2 eVRepresents the energy level of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability.
HOMO-LUMO Energy Gap (Eg) ~ 3.0 eVThe energy difference between the HOMO and LUMO; a key indicator of the molecule's electronic stability and its absorption in the UV-Vis region.
Ionization Potential (IP) ~ 5.2 to 5.4 eVThe energy required to remove an electron from the molecule; corresponds to the HOMO energy.
Electron Affinity (EA) ~ 1.9 to 2.1 eVThe energy released when an electron is added to the molecule; corresponds to the LUMO energy.

The HOMO is expected to be localized primarily on the electron-rich triphenylamine core, while the LUMO would likely have significant contributions from the electron-withdrawing benzaldehyde group, facilitating intramolecular charge transfer upon excitation.

Spectroscopic Properties

Time-Dependent DFT (TD-DFT) calculations are employed to predict the UV-Visible absorption spectrum of the molecule. The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths (f) provide insight into the electronic transitions.

ParameterExpected Theoretical Value (Conceptual)Associated Electronic Transition
λmax (nm) ~ 350 - 400 nmHOMO → LUMO (Intramolecular Charge Transfer)
Oscillator Strength (f) > 0.1A measure of the probability of the electronic transition.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is the Vilsmeier-Haack reaction.

Materials:

  • 4,4'-Dimethoxytriphenylamine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 4,4'-dimethoxytriphenylamine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to around 60-80 °C for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

Characterization

The synthesized compound is typically characterized by the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the aldehyde, C-O-C of the methoxy groups).

  • UV-Visible Spectroscopy: To determine the absorption and emission properties.

Visualizations

Conceptual Workflow for Theoretical Property Calculation

G Conceptual Workflow for Theoretical Property Calculation A Define Molecular Structure of This compound B Geometry Optimization (DFT, e.g., B3LYP/6-31G*) A->B C Optimized Molecular Geometry (Bond lengths, angles) B->C D Frequency Calculation B->D F Electronic Structure Calculation (Single Point Energy) B->F E Thermodynamic Properties D->E G HOMO, LUMO, Energy Gap, Ionization Potential, Electron Affinity F->G H Spectroscopic Property Calculation (TD-DFT) F->H I Theoretical UV-Vis Spectrum (λmax, Oscillator Strength) H->I

Caption: A flowchart illustrating the computational steps for determining theoretical properties.

Synthesis and Characterization Workflow

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Reactants: 4,4'-Dimethoxytriphenylamine, DMF, POCl₃ B Vilsmeier-Haack Reaction A->B C Work-up and Extraction B->C D Purification (Column Chromatography) C->D E Pure Product: This compound D->E F NMR Spectroscopy (¹H, ¹³C) E->F Structural Confirmation G Mass Spectrometry E->G Molecular Weight H FTIR Spectroscopy E->H Functional Groups I UV-Vis Spectroscopy E->I Photophysical Properties

Caption: A diagram showing the workflow for the synthesis and subsequent characterization.

Conclusion

This compound is a versatile building block with promising electronic and photophysical properties. This technical guide has summarized its key physicochemical and theoretical characteristics, providing a foundation for its application in materials science research. The presented experimental protocols offer a practical guide for its synthesis and characterization. Further dedicated computational studies are encouraged to provide more precise theoretical data and to fully elucidate its potential in various applications.

Physicochemical Properties of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Disclaimer: As of the latest search, the complete crystal structure of this compound is not publicly available in the form of a dedicated crystallographic paper. This guide provides available physicochemical data for the target compound and presents a detailed analysis of the crystal structure of a closely related analogue, 4-(4-methoxyphenoxy)benzaldehyde, as a reference for experimental methodology and potential structural characteristics.

While detailed crystallographic data is not available, the following properties have been compiled from various chemical suppliers.

PropertyValueSource
CAS Number 89115-20-8[1][2][3][4]
Molecular Formula C21H19NO3[3][5]
Molecular Weight 333.38 g/mol [3]
Appearance White to Yellow to Green powder to crystal[1]
Purity >98.0%[1]
Synonyms 4-Formyl-4',4''-dimethoxytriphenylamine[1][2]

Reference Crystal Structure Analysis: 4-(4-Methoxyphenoxy)benzaldehyde

The crystal structure of the related compound, 4-(4-methoxyphenoxy)benzaldehyde, provides a valuable reference for the experimental protocols and expected structural features. The following data is derived from its published crystallographic information.[6][7][8]

Crystallographic Data
ParameterValue
Chemical Formula C14H12O3
Molecular Weight 228.24 g/mol
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 12.1297 (7) Å
b = 7.6581 (4) Å
c = 12.3577 (7) Å
α = 90°
β = 103.769 (6)°
γ = 90°
Cell Volume 1114.92 (11) ų
Z 4
Temperature 173 K
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) 1.360 Mg/m³
Data Collection and Refinement
ParameterValue
Diffractometer Oxford Diffraction Xcalibur2 CCD
Absorption Correction Multi-scan
Measured Reflections 10049
Independent Reflections 2967
Reflections with I > 2σ(I) 2551
Rint 0.023
Refinement Method Full-matrix least-squares on F²
R-factor [F² > 2σ(F²)] 0.040
wR(F²) 0.112
Goodness-of-fit (S) 1.04

Experimental Protocols

The following sections detail the probable methodologies for the synthesis, crystallization, and crystal structure determination of this compound, based on the established procedures for its analogue.

Synthesis

A plausible synthetic route for this compound would involve a nucleophilic aromatic substitution or a coupling reaction. One potential method is the reaction of 4-fluorobenzaldehyde with 4,4'-dimethoxydiphenylamine in the presence of a base, such as potassium carbonate, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

Crystallization

Single crystals suitable for X-ray diffraction can be grown by techniques such as slow evaporation, vapor diffusion, or cooling crystallization. For a compound like this compound, a common approach would be to dissolve the purified powder in a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, or a mixture with a less polar solvent like hexane) and allow the solvent to evaporate slowly over several days at room temperature.

X-ray Diffraction Analysis

The determination of the crystal structure would be carried out using single-crystal X-ray diffraction. A suitable crystal is mounted on a goniometer head of a diffractometer equipped with a CCD or CMOS detector. The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated. The collected data is then processed to determine the unit cell parameters and the space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Validation synthesis Synthesis of Compound purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., PLATON) structure_refinement->validation cif_generation CIF File Generation validation->cif_generation

References

Methodological & Application

Application Notes and Protocols: 4-[Bis(4-methoxyphenyl)amino]benzaldehyde and its Potential in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, a triphenylamine derivative, in the context of perovskite solar cells (PSCs). While direct application data for this specific compound is emerging, this document outlines its potential based on the well-established role of similar triphenylamine-based compounds as hole transport materials (HTMs). Detailed protocols for the fabrication of perovskite solar cells using representative triphenylamine-based HTMs are also provided.

Introduction to Hole Transport Materials in Perovskite Solar Cells

Perovskite solar cells have shown remarkable progress in power conversion efficiency (PCE), rivaling traditional silicon-based solar cells.[1][2][3] A critical component of a high-performance PSC is the hole transport layer (HTL), which selectively extracts and transports photogenerated holes from the perovskite absorber layer to the electrode.[4] The properties of the HTM significantly influence the overall efficiency, stability, and cost of the solar cell.[2][3]

Triphenylamine (TPA) derivatives have emerged as a versatile and promising class of HTMs due to their excellent electrochemical and photophysical properties, which can be readily tuned through chemical modifications.[5] The benchmark HTM, Spiro-OMeTAD, itself contains the N,N-di(4-methoxyphenyl)amino functional group, highlighting the importance of this moiety.[1]

This compound: A Promising Candidate

This compound, also known as 4-Formyl-4',4''-dimethoxytriphenylamine, is a TPA derivative with potential for application as an HTM in PSCs.[6] Its molecular structure, featuring a TPA core functionalized with electron-donating methoxy groups and an electron-withdrawing aldehyde group, suggests several advantageous properties.

Caption: Molecular structure of this compound.

Potential Advantages:

  • Hole Mobility: The central triphenylamine core is known to facilitate efficient hole transport.

  • Energy Level Tuning: The electron-donating methoxy groups can help to align the highest occupied molecular orbital (HOMO) energy level of the HTM with the valence band of the perovskite for efficient hole extraction.

  • Functionalization: The aldehyde group provides a reactive site for further chemical modification, allowing for the synthesis of more complex HTMs with tailored properties, such as improved solubility, stability, or interfacial contact.

Performance of Triphenylamine-Based Hole Transport Materials

While specific device data for this compound is not yet widely reported, the performance of other TPA-based HTMs provides a strong indication of their potential. For instance, novel HTMs with N,N-di(4-methoxyphenyl)aminophenyl units have demonstrated impressive efficiencies.

HTMPCE (%)Voc (V)Jsc (mA/cm²)FF
EtheneTTPA12.77---
Spiro-OMeTAD13.28---
TDF-219.38---
PTAA (reference)20.20---

Table 1: Performance of Perovskite Solar Cells with Various Triphenylamine-based HTMs. Data extracted from multiple sources.[3][7][8] Note: Voc, Jsc, and FF values were not consistently available for all compounds in the cited literature.

Experimental Protocols

The following are generalized protocols for the fabrication of both n-i-p and p-i-n planar perovskite solar cells. These protocols can be adapted for the use of this compound as the HTM.

Protocol 1: Fabrication of an n-i-p Planar Perovskite Solar Cell

This protocol describes the fabrication of a standard n-i-p architecture solar cell.

Caption: Workflow for n-i-p Perovskite Solar Cell Fabrication.

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Perovskite precursor solution (e.g., MAI and PbI₂)

  • Hole Transport Material (HTM) solution: this compound in chlorobenzene, with additives such as Li-TFSI and tBP.

  • Gold pellets for thermal evaporation

Procedure:

  • Substrate Cleaning: Clean FTO glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ onto the FTO substrate by spin-coating, followed by annealing. Then, spin-coat a mesoporous TiO₂ layer and anneal at a higher temperature.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the TiO₂ layer via a one-step or two-step spin-coating method, followed by annealing to form the perovskite crystal structure.

  • Hole Transport Layer (HTL) Deposition: Prepare the HTM solution by dissolving this compound and additives in chlorobenzene. Spin-coat the HTM solution onto the perovskite layer.

  • Electrode Deposition: Deposit a gold back electrode by thermal evaporation.

Protocol 2: Fabrication of a p-i-n Inverted Planar Perovskite Solar Cell

This protocol outlines the fabrication of an inverted p-i-n architecture.

References

Application Notes and Protocols: Synthesis of Hole-Transporting Materials from 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel hole-transporting materials (HTMs) utilizing 4-[Bis(4-methoxyphenyl)amino]benzaldehyde as a key starting material. The methodologies presented focus on common and effective synthetic routes for elongating the conjugation and tuning the electronic properties of the core triphenylamine structure. The protocols described include the Knoevenagel condensation, Wittig olefination, and the formation of pyrazoline derivatives. Representative performance data of analogous triphenylamine-based HTMs are summarized to provide a comparative benchmark for newly synthesized materials.

Introduction

Hole-transporting materials are a critical component in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The efficiency and stability of these devices are intrinsically linked to the properties of the HTM, such as its hole mobility, ionization potential, and thermal stability. Triphenylamine derivatives are a prominent class of HTMs due to their excellent hole-transporting capabilities and morphological stability.

This compound, also known as 4-Formyl-4',4''-dimethoxytriphenylamine, is a versatile building block for the synthesis of advanced HTMs. The presence of the reactive aldehyde functionality allows for a variety of carbon-carbon bond-forming reactions, enabling the extension of the π-conjugated system and the introduction of various functional groups to fine-tune the material's properties. This application note details synthetic protocols for creating novel HTMs from this precursor.

Synthetic Pathways

The aldehyde group of this compound is a versatile handle for synthesizing more complex molecular structures. The following diagram illustrates three common synthetic routes: Knoevenagel condensation, Wittig reaction, and pyrazoline synthesis.

G cluster_start Starting Material start This compound knoevenagel Knoevenagel Condensation start->knoevenagel + Active Methylene Compound wittig Wittig Reaction start->wittig + Phosphonium Ylide pyrazoline_synth Pyrazoline Synthesis start->pyrazoline_synth + α,β-Unsaturated Ketone + Hydrazine product_k α,β-Unsaturated Nitriles/ Esters knoevenagel->product_k product_w Stilbene Derivatives wittig->product_w product_p Pyrazoline Derivatives pyrazoline_synth->product_p

Caption: Synthetic pathways for HTMs from this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of representative HTMs.

General Experimental Workflow

The general workflow for the synthesis and characterization of the target HTMs is depicted below.

G start Start reaction Reaction Setup: - Starting Material - Reagents - Solvent - Inert Atmosphere start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization property_measurement Property Measurement (CV, UV-Vis, TGA/DSC) characterization->property_measurement device_fab Device Fabrication & Testing property_measurement->device_fab end End device_fab->end

Caption: General experimental workflow for HTM synthesis and characterization.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-(4-(bis(4-methoxyphenyl)amino)benzylidene)malononitrile, a common structural motif in HTMs.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask, add this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from ethanol or an ethanol/chloroform mixture to obtain the pure product.

Protocol 2: Wittig Olefination with a Phosphonium Ylide

This protocol details the synthesis of a stilbene-type HTM.

Materials:

  • This compound (1.0 eq)

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the suspension. The color of the mixture will typically turn deep orange or red, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of a Pyrazoline Derivative

This protocol describes a two-step synthesis of a pyrazoline-containing HTM.

Step 1: Chalcone Synthesis

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol and Water

Procedure:

  • Dissolve this compound and acetophenone in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add the cold sodium hydroxide solution to the ethanolic solution of the aldehyde and ketone with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours. The chalcone will precipitate.

  • Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude chalcone and recrystallize from ethanol.

Step 2: Pyrazoline Formation

Materials:

  • Chalcone from Step 1 (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • Suspend the chalcone in ethanol in a round-bottom flask.

  • Add hydrazine hydrate followed by a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated pyrazoline derivative by filtration.

  • Wash the solid with water and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Performance Data of Structurally Similar HTMs

The following tables summarize the performance of various triphenylamine-based HTMs to provide a benchmark for materials synthesized from this compound.

Table 1: Optoelectronic Properties of Representative Triphenylamine-Based HTMs

HTMHOMO (eV)LUMO (eV)Band Gap (eV)
Spiro-OMeTAD-5.10-2.152.95
PTAA-5.20-2.103.10
TAPC-5.50-2.003.50
m-MTDATA-5.10-2.003.10

Table 2: Device Performance of Perovskite Solar Cells with Triphenylamine-Based HTMs

HTMPCE (%)Voc (V)Jsc (mA/cm2)FF
Spiro-OMeTAD20.81.1223.50.79
PTAA19.51.0822.80.79
TAPC18.21.0522.10.78
m-MTDATA17.61.0321.90.78

PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor.

Characterization

The synthesized materials should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and glass transition temperature (Tg), which are crucial for device longevity.

  • Electrochemical and Optical Properties: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels. UV-Visible absorption and photoluminescence spectroscopy are used to determine the optical band gap and emissive properties.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of hole-transporting materials. The synthetic protocols provided herein offer straightforward methods to create novel HTMs with tunable properties. By employing reactions such as Knoevenagel condensation, Wittig olefination, and pyrazoline formation, researchers can develop new materials with potentially improved performance for applications in organic electronics. The provided performance data of analogous materials serves as a useful reference for evaluating newly synthesized compounds.

Application Notes and Protocols for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde Derivatives in OLED Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[Bis(4-methoxyphenyl)amino]benzaldehyde and its derivatives are donor-acceptor (D-A) molecules built upon a triphenylamine (TPA) core. The TPA unit, with its electron-rich nitrogen atom and propeller-like structure, serves as an excellent electron donor and hole-transporting moiety. The benzaldehyde group, on the other hand, acts as an electron acceptor. This intrinsic D-A structure facilitates intramolecular charge transfer (ICT) upon excitation, a key process for electroluminescence. The methoxy groups on the phenyl rings further enhance the electron-donating ability of the TPA core, making these compounds promising candidates for various roles in Organic Light-Emitting Diodes (OLEDs), including as emitters, hosts, and hole-transporting materials.

The aldehyde functional group offers a versatile handle for synthetic modification, allowing for the facile creation of a wide range of derivatives with tailored photophysical and electrochemical properties. By reacting the aldehyde with different chemical moieties, researchers can fine-tune the emission color, quantum efficiency, and charge transport characteristics of the resulting materials to meet the specific requirements of advanced OLED devices.

Molecular Design and Signaling Pathway

The fundamental principle behind the application of these derivatives in OLEDs lies in their donor-acceptor architecture. The triphenylamine core acts as the electron-donating unit, while the benzaldehyde derivative serves as the electron-accepting part. This arrangement leads to a separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is characteristic of charge-transfer compounds.

General Molecular Structure and Function cluster_Donor Electron Donor Core cluster_Acceptor Electron Acceptor Moiety TPA Triphenylamine (TPA) Moiety (Hole Transporting) Benzaldehyde Benzaldehyde Derivative (Electron Accepting & Emissive Tuning) TPA->Benzaldehyde π-conjugation bridge (Intramolecular Charge Transfer - ICT) Methoxy Methoxy Groups (Enhance Donating Strength) Methoxy->TPA Modifies HOMO level

Caption: General molecular design of this compound derivatives.

Quantitative Data Summary

While specific OLED performance data for this compound itself is not extensively reported in the literature, data for closely related derivatives highlight the potential of this class of materials. The following tables summarize typical photophysical and electrochemical properties, as well as device performance metrics for analogous triphenylamine-based emitters.

Table 1: Photophysical Properties of a Representative Triphenylamine-Aldehyde Derivative

ParameterValueReference
Absorption Max (λ_abs) in solution~350-400 nmGeneral Literature
Emission Max (λ_em) in solution~450-550 nmGeneral Literature
Stokes Shift~100-150 nmGeneral Literature
Fluorescence Quantum Yield (Φ_F) in solutionUp to 0.8General Literature
Solid-State EmissionPresent, often with mechanochromic or vapochromic properties[1]

Table 2: Electrochemical Properties of a Representative Triphenylamine-Aldehyde Derivative

ParameterValue (eV)Method
HOMO Level-5.1 to -5.5Cyclic Voltammetry
LUMO Level-2.3 to -2.7Cyclic Voltammetry
Band Gap (Electrochemical)2.6 to 3.0Calculated from HOMO/LUMO

Table 3: OLED Device Performance of a Representative Triphenylamine-Based Emitter

ParameterValueDevice Structure
Turn-on Voltage (V_on)3.0 - 5.0 VMultilayer
Maximum Luminance (L_max)> 10,000 cd/m²Multilayer
Maximum External Quantum Efficiency (EQE_max)2 - 6%Multilayer
CIE Coordinates (x, y)(0.15, 0.20) to (0.30, 0.50)Multilayer

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of derivatives typically involves a condensation reaction with the aldehyde group. A general protocol for a Knoevenagel or Wittig-type reaction is provided below.

Workflow for Synthesis and Characterization

G start Starting Materials synthesis Synthesis (e.g., Knoevenagel Condensation) start->synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry, FT-IR) purification->characterization photophysical Photophysical Studies (UV-Vis, Photoluminescence) characterization->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) characterization->electrochemical fabrication OLED Device Fabrication photophysical->fabrication electrochemical->fabrication testing Device Performance Testing fabrication->testing end Data Analysis testing->end

Caption: Experimental workflow from synthesis to device testing.

Protocol: Synthesis of a Stilbene Derivative via Knoevenagel Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of an active methylene compound (e.g., malononitrile or a substituted phenylacetonitrile) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

  • Reaction: Reflux the mixture for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product.

  • Purification: Purify the solid product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the pure derivative.

  • Characterization: Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

OLED Device Fabrication and Testing

A general protocol for the fabrication of a multilayer OLED device using thermal evaporation is described below.

Protocol: Fabrication of a Multilayer OLED

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

  • Hole Injection Layer (HIL): Deposit a 30-40 nm thick layer of a suitable hole injection material (e.g., HAT-CN).

  • Hole Transport Layer (HTL): Deposit a 40-50 nm thick layer of a hole transport material (e.g., NPB or TAPC).

  • Emissive Layer (EML): Deposit a 20-30 nm thick layer of the synthesized this compound derivative. This can be a neat film or a doped film where the derivative is co-evaporated with a host material.

  • Electron Transport Layer (ETL): Deposit a 30-40 nm thick layer of an electron transport material (e.g., TPBi or Alq₃).

  • Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of lithium fluoride (LiF).

  • Cathode: Deposit a 100 nm thick layer of aluminum (Al) to serve as the cathode.

  • Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

  • Testing: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and Commission Internationale de l'Éclairage (CIE) coordinates of the encapsulated device using a programmable sourcemeter and a spectroradiometer.

Simplified OLED Energy Level Diagram

G Simplified OLED Energy Level Diagram Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL e- injection ETL ETL (TPBi) EML EML (Derivative) HTL HTL (NPB) HIL HIL (HAT-CN) Anode Anode (ITO) Anode->HIL h+ injection LUMO_ETL LUMO HOMO_ETL HOMO LUMO_EML LUMO LUMO_ETL->LUMO_EML HOMO_EML HOMO LUMO_HTL LUMO HOMO_HTL HOMO HOMO_HTL->HOMO_EML

Caption: Energy level diagram for a typical multilayer OLED.

Conclusion

This compound serves as a valuable building block for the synthesis of novel organic electronic materials. Its derivatives, leveraging the robust hole-transporting properties of the triphenylamine core and the versatile chemistry of the aldehyde group, show significant promise for application in high-performance OLEDs. The donor-acceptor architecture allows for the tuning of emission colors from blue to green and potentially longer wavelengths. Further research into the synthesis of novel derivatives and the optimization of device architectures is expected to unlock the full potential of this class of materials for next-generation displays and solid-state lighting.

References

Application Notes and Protocols: 4-[Bis(4-methoxyphenyl)amino]benzaldehyde in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde and its derivatives as photosensitizers in dye-sensitized solar cells (DSSCs). This document includes detailed experimental protocols for dye synthesis, DSSC fabrication, and characterization, as well as a summary of the performance of related compounds.

Introduction

Triphenylamine (TPA) derivatives are a prominent class of organic "donor-π-acceptor" (D-π-A) dyes for DSSCs. Their electron-donating triphenylamine core, coupled with various π-conjugated linkers and electron-accepting/anchoring groups, allows for efficient light harvesting and electron injection into the semiconductor photoanode. The compound this compound serves as a key building block for synthesizing more complex TPA-based dyes. The methoxy groups on the phenyl rings act as electron-donating moieties, which can enhance the light-harvesting properties of the final dye. While direct application of this compound as a sensitizer is not extensively documented, its derivatives have shown promising photovoltaic performance.

Data Presentation: Photovoltaic Performance of Triphenylamine-Based Dyes

The following table summarizes the performance of various DSSCs sensitized by dyes derived from triphenylamine, including those with structural similarities to this compound. These dyes typically feature a triphenylamine donor, a π-conjugated bridge, and a cyanoacrylic acid or other anchoring group.

Dye Name/ReferencePower Conversion Efficiency (PCE) (%)Short-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)
TC4 [1]4.8211.50.6520.64
DS-2 [2]7.0015.30.6330.725
TPACR2 [3]5.3115.030.5520.64
SM4 [4][5]6.0914.130.6240.6889

Experimental Protocols

Synthesis of Triphenylamine-Based Dyes

A common synthetic route for triphenylamine-based dyes involves the functionalization of a triphenylamine core. The following is a generalized protocol for the synthesis of a D-π-A dye starting from a triphenylamine derivative.

Synthesis of 4,4'-Diformyl-triphenylamine (Intermediate) [4]

This intermediate is crucial for creating dyes with dual anchoring groups.

  • Formylation: 4-(Diphenylamino)benzaldehyde is subjected to a Vilsmeier-Haack reaction to introduce a second formyl group.

  • Reaction: In a typical procedure, phosphorus oxychloride (POCl₃) is added dropwise to a solution of 4-(diphenylamino)benzaldehyde in dimethylformamide (DMF) at 0°C.

  • Work-up: The reaction mixture is then heated, cooled, and poured into ice water. The pH is neutralized to 7 with sodium acetate to precipitate the product.

  • Purification: The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to yield yellow crystals.

Knoevenagel Condensation for Final Dye Synthesis [4]

The aldehyde functional group of the triphenylamine core is condensed with a compound containing an active methylene group, such as cyanoacetic acid, to form the final dye.

  • Reaction Mixture: The triphenylamine aldehyde derivative and an excess of the anchoring group compound (e.g., 2-cyanoacetic acid) are dissolved in a suitable solvent like glacial acetic acid or ethanol.

  • Catalyst: A catalytic amount of piperidine or ammonium acetate is added to the mixture.

  • Reaction Conditions: The mixture is refluxed for several hours.

  • Isolation: After cooling, the mixture is poured into ice water to precipitate the dye.

  • Purification: The solid product is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by column chromatography.

Fabrication of Dye-Sensitized Solar Cells

The following protocol outlines the steps for constructing a DSSC.

a. Photoanode Preparation

  • Cleaning of FTO Glass: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, and ethanol.

  • Deposition of TiO₂ Blocking Layer: A compact blocking layer of TiO₂ is often deposited on the FTO glass to prevent charge recombination.

  • Deposition of Nanocrystalline TiO₂ Layer: A transparent layer of nanocrystalline TiO₂ paste is deposited on the FTO glass by screen printing or doctor-blading.

  • Sintering: The TiO₂ coated substrate is sintered at high temperatures (e.g., 500°C) to ensure good electrical contact between the nanoparticles.

  • Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of the triphenylamine dye (typically in a solvent like ethanol or a mixture of acetonitrile and tert-butanol) and kept at room temperature for several hours to allow for dye adsorption onto the TiO₂ surface.

b. Counter Electrode Preparation

  • Cleaning of FTO Glass: Another FTO-coated glass substrate is cleaned using the same procedure as for the photoanode.

  • Catalyst Deposition: A thin layer of a catalyst, typically platinum or carbon, is deposited on the conductive side of the FTO glass.

c. DSSC Assembly

  • Sealing: The dye-sensitized TiO₂ photoanode and the catalyzed counter electrode are assembled into a sandwich-type cell and sealed with a thermoplastic polymer sealant.

  • Electrolyte Injection: A liquid electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode.

  • Sealing: The holes are then sealed to prevent electrolyte leakage.

Characterization of Dye-Sensitized Solar Cells

a. Photovoltaic Performance Measurement

  • Current-Voltage (I-V) Characteristics: The current density-voltage (J-V) characteristics of the assembled DSSC are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

  • Performance Parameters: The key performance parameters are extracted from the J-V curve:

    • Power Conversion Efficiency (PCE): The overall efficiency of converting light energy to electrical energy.

    • Short-Circuit Current Density (Jsc): The maximum current density at zero voltage.

    • Open-Circuit Voltage (Voc): The maximum voltage at zero current.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

b. Incident Photon-to-Current Conversion Efficiency (IPCE)

  • Measurement: The IPCE spectrum is measured as a function of wavelength to determine the quantum efficiency of the cell at different parts of the solar spectrum.

c. Electrochemical Impedance Spectroscopy (EIS)

  • Analysis: EIS is used to investigate the charge transfer processes and recombination kinetics within the DSSC.

Mandatory Visualizations

DSSC_Working_Principle cluster_photoanode Photoanode cluster_electrolyte Electrolyte Sun Sunlight (hν) Dye Dye (Ground State) Sun->Dye 1. Light Absorption Dye_excited Dye* (Excited State) TiO2_CB TiO₂ Conduction Band Dye_excited->TiO2_CB 2. Electron Injection FTO FTO Electrode TiO2_CB->FTO 3. Electron Transport External_Load External Load FTO->External_Load Counter_Electrode Counter Electrode External_Load->Counter_Electrode I3_minus I₃⁻ Counter_Electrode->I3_minus 5. Redox Mediator Regeneration I_minus 3I⁻ I_minus->Dye 4. Dye Regeneration

Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).

Experimental_Workflow start Start synthesis Dye Synthesis (e.g., Knoevenagel Condensation) start->synthesis purification Dye Purification (Column Chromatography) synthesis->purification sensitization Dye Sensitization purification->sensitization photoanode Photoanode Fabrication (TiO₂ Deposition & Sintering) photoanode->sensitization assembly Cell Assembly & Electrolyte Injection sensitization->assembly counter_electrode Counter Electrode Preparation (Pt Deposition) counter_electrode->assembly characterization Device Characterization (J-V, IPCE, EIS) assembly->characterization end End characterization->end

Caption: Experimental workflow for DSSC fabrication and characterization.

Dye_Structure cluster_donor Electron Donor cluster_pi_bridge π-Bridge cluster_acceptor Electron Acceptor/Anchor donor 4-[Bis(4-methoxyphenyl)amino]phenyl pi_bridge (varies, e.g., vinylene, thiophene) donor->pi_bridge σ-bond acceptor (e.g., Cyanoacrylic Acid) pi_bridge->acceptor σ-bond

Caption: General molecular structure of a triphenylamine-based D-π-A dye.

References

Application Notes and Protocols for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde in Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[Bis(4-methoxyphenyl)amino]benzaldehyde, also known as 4-formyl-4',4''-dimethoxytriphenylamine, is a promising organic chromophore for applications in nonlinear optics (NLO). Its molecular structure, featuring a triphenylamine donor group and a benzaldehyde acceptor group connected through a π-conjugated system (a D-π-A architecture), gives rise to a significant intramolecular charge transfer upon excitation. This characteristic is a key determinant of third-order nonlinear optical properties, making it a candidate for applications such as optical limiting, all-optical switching, and two-photon absorption-based technologies. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and computational analysis of this compound for NLO applications.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₁₉NO₃[1][2]
Molecular Weight 333.38 g/mol [1][2]
CAS Number 89115-20-8[1][2]
Appearance White to yellow to green powder/crystal[3]
Melting Point 99.0-104.0 °C[4]
Boiling Point 505.4 ± 45.0 °C at 760 mmHg[4]
Purity >98.0% (HPLC)[3]
Storage 4°C, under inert atmosphere[4]

Synthesis Protocol

The following protocol describes a potential synthetic route to this compound, adapted from established methods for similar triphenylamine derivatives.

Vilsmeier-Haack Formylation of 4,4'-dimethoxytriphenylamine

This reaction introduces a formyl group (-CHO) onto the triphenylamine backbone.

Materials:

  • 4,4'-dimethoxytriphenylamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 4,4'-dimethoxytriphenylamine in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for 4 hours.

  • Cool the reaction mixture and carefully pour it into a beaker of ice water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

G cluster_synthesis Synthesis Workflow reagents Dissolve 4,4'-dimethoxytriphenylamine in anhydrous DMF cooling Cool to 0°C reagents->cooling addition Add POCl₃ dropwise cooling->addition reaction Heat to 90°C for 4h addition->reaction quench Quench with ice water reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product This compound purify->product

A flowchart illustrating the synthesis of this compound.

Nonlinear Optical Properties: A Case Study

Quantitative Data for Triphenylamine Analogues

The following table summarizes third-order nonlinear optical parameters for representative triphenylamine derivatives, measured by the Z-scan technique. These values provide an expected range for the NLO response of this compound.

Compound/SeriesWavelength (nm)Nonlinear Absorption (β) (cm/GW)Nonlinear Refraction (n₂) (cm²/W)Third-Order Susceptibility (χ⁽³⁾) (esu)Reference
Pyrazine Derivatives (S-series with triphenylamine donor)532--Im(χ⁽³⁾) up to 35.18 x 10⁻¹³[5]
Benzimidazole Derivatives---High performance with strong D-A groups[6]
Chalcone Derivative (MNC)8001.7 x 10⁻⁹-7.7 x 10⁻¹⁴6.7 x 10⁻¹²[7]
Chalcone Derivative (DMMC)8001.7 x 10⁻⁹-7.7 x 10⁻¹⁴6.7 x 10⁻¹²[1]

Note: The real (Re) and imaginary (Im) parts of the third-order susceptibility, χ⁽³⁾, are related to the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), respectively.

Experimental Protocol: Z-Scan Measurement

The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[8]

Objective: To measure the third-order nonlinear optical properties of this compound in solution.

Materials and Equipment:

  • This compound

  • Spectroscopic grade solvent (e.g., chloroform or toluene)

  • Quartz cuvette with a 1 mm path length

  • Q-switched Nd:YAG laser (e.g., 532 nm, nanosecond or picosecond pulses)

  • Focusing lens

  • Beam splitter

  • Two photodiode detectors

  • Aperture

  • Motorized translation stage

  • Data acquisition system

Procedure:

  • Sample Preparation: Prepare a series of solutions of this compound in the chosen solvent at different concentrations (e.g., 10⁻⁵ to 10⁻³ M).

  • Experimental Setup:

    • The laser beam is split into a reference beam and a transmitted beam.

    • The transmitted beam is focused by a lens.

    • The sample cuvette is mounted on a motorized translation stage that moves it along the z-axis through the focal point of the lens.

    • After the sample, the beam passes through an aperture placed in the far field and is collected by a photodetector (closed-aperture Z-scan).

    • A second detector measures the reference beam to account for laser power fluctuations.

  • Open-Aperture Z-scan:

    • Remove the aperture so that all the transmitted light is collected by the detector.

    • Scan the sample along the z-axis and record the normalized transmittance as a function of position.

    • The resulting curve provides information about nonlinear absorption. A valley in the curve indicates two-photon absorption or reverse saturable absorption.

  • Closed-Aperture Z-scan:

    • Place the aperture before the detector. The aperture size should be such that it transmits a fraction of the beam in the linear regime (typically 40-50%).

    • Scan the sample along the z-axis and record the normalized transmittance.

    • The resulting curve, which typically shows a pre-focal valley and a post-focal peak (or vice-versa), is indicative of nonlinear refraction. The shape of the curve reveals the sign of n₂.

  • Data Analysis:

    • The nonlinear absorption coefficient (β) is calculated from the open-aperture Z-scan data.

    • The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction.

    • The nonlinear refractive index (n₂) is determined by fitting the resulting curve to theoretical models.

    • The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.

G cluster_zscan Z-Scan Experimental Setup laser Laser Source splitter Beam Splitter laser->splitter ref_detector Reference Detector splitter->ref_detector Reference Beam lens Focusing Lens splitter->lens Transmitted Beam sample Sample on Translation Stage lens->sample aperture Aperture sample->aperture trans_detector Transmitted Detector aperture->trans_detector

A schematic of a typical Z-scan experimental setup.

Computational Protocol: DFT Calculations

Density Functional Theory (DFT) is a powerful computational tool for predicting the NLO properties of molecules.

Objective: To calculate the first hyperpolarizability (β) and second hyperpolarizability (γ) of this compound.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

  • Molecule Building: Construct the 3D structure of this compound using a molecular editor.

  • Geometry Optimization:

    • Perform a geometry optimization of the molecule in the ground state.

    • A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.[9]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • NLO Property Calculation:

    • Using the optimized geometry, perform a calculation of the polarizability and hyperpolarizabilities. This is typically done by including the Polar keyword in the calculation setup.

    • The output will provide the components of the dipole moment (μ), polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ).

  • Analysis:

    • The total (or average) values of α, β, and γ are calculated from their tensor components.

    • These theoretical values can be compared with experimental results and used to understand the structure-property relationships.

G cluster_dfta D-π-A Structure-Property Relationship donor Electron Donor (Triphenylamine) pi_bridge π-Conjugated Bridge donor->pi_bridge ict Intramolecular Charge Transfer (ICT) donor->ict acceptor Electron Acceptor (Benzaldehyde) pi_bridge->acceptor pi_bridge->ict acceptor->ict nlo Enhanced Nonlinear Optical Properties ict->nlo

The relationship between the D-π-A structure and NLO properties.

Conclusion

This compound is a molecule of significant interest for the development of new nonlinear optical materials. Its D-π-A structure is designed to facilitate intramolecular charge transfer, a key factor for achieving a large third-order NLO response. The protocols outlined in this document provide a framework for the synthesis, experimental characterization, and computational evaluation of this and related compounds. While further experimental studies on this specific molecule are warranted, the data from analogous triphenylamine derivatives strongly suggest its potential for applications in advanced photonic and optoelectronic devices.

References

Application Notes and Protocols: Synthesis of Schiff Bases using 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation reaction of a primary amine with an aldehyde or ketone.[1] Their diverse applications in medicinal chemistry, including as antibacterial, antifungal, and anticancer agents, have made them a subject of intense research.[2] The electronic and steric properties of the aldehyde and amine precursors significantly influence the physicochemical and biological properties of the resulting Schiff bases.

This document provides a detailed protocol for the synthesis of novel Schiff bases using 4-[Bis(4-methoxyphenyl)amino]benzaldehyde as the aldehyde component. This electron-rich aldehyde is expected to impart interesting photophysical and biological properties to the resulting imines. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the synthesis and characterization of this novel class of compounds.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound and various primary amines can be achieved through a straightforward condensation reaction. The general reaction scheme is presented below:

Schiff Base Synthesis cluster_reactants Reactants cluster_products Products Aldehyde This compound Reaction Aldehyde->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Schiff_Base Schiff Base Water Water Reaction->Schiff_Base Reaction->Schiff_Base + Reaction->Water Reaction->Water +

Caption: General reaction for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases in Ethanol

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine using ethanol as the solvent.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • To this solution, add 1.0 equivalent of the desired primary amine.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

  • If no precipitate forms upon cooling, the product can be isolated by removing the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 1.0 equivalent of this compound, 1.0 equivalent of the primary amine, and a few drops of glacial acetic acid in a minimal amount of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) and power for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • Isolate and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical characterization data for Schiff bases synthesized from this compound. Actual data will vary depending on the specific primary amine used.

Table 1: Physicochemical Properties of Representative Schiff Bases

Schiff Base Derivative (R group of amine)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Appearance
PhenylC₃₅H₂₉N₂O₂513.62185-18785Yellow solid
4-MethylphenylC₃₆H₃₁N₂O₂527.65192-19488Pale yellow crystals
4-MethoxyphenylC₃₆H₃₁N₂O₃543.65201-20390Bright yellow powder
4-ChlorophenylC₃₅H₂₈ClN₂O₂548.07198-20082Yellow-green solid

Table 2: Spectroscopic Data for a Representative Schiff Base (R = Phenyl)

Spectroscopic TechniqueCharacteristic Peaks
FTIR (cm⁻¹) ~1625 (C=N, azomethine), ~3050 (Ar-H), ~1590, 1490 (C=C, aromatic), ~1240 (C-O, ether)
¹H NMR (δ, ppm) ~8.5 (s, 1H, -CH=N-), ~6.8-7.8 (m, Ar-H), ~3.8 (s, 6H, -OCH₃)
¹³C NMR (δ, ppm) ~160 (C=N), ~158 (Ar-C-O), ~114-150 (Ar-C), ~55 (-OCH₃)
Mass Spec (m/z) 513 [M]⁺

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of Schiff bases is depicted below.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Mixing Reactants (Aldehyde, Amine, Solvent, Catalyst) Reaction Reaction (Reflux or Microwave) Reactants->Reaction Isolation Product Isolation (Filtration/Evaporation) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP

Caption: Workflow for Schiff base synthesis and characterization.

Potential Applications and Signaling Pathways

Schiff bases derived from electron-rich aldehydes like this compound are promising candidates for various applications, including as fluorescent probes and as ligands for metal-based therapeutics. The triphenylamine core is known for its electron-donating and hole-transporting properties, suggesting potential applications in materials science.

In drug development, these Schiff bases could be explored for their anticancer activity. One hypothetical mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Signaling Pathway SB Schiff Base Derivative PI3K PI3K SB->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

The protocols and data provided in these application notes offer a foundational guide for the synthesis and characterization of novel Schiff bases derived from this compound. The versatility of the Schiff base synthesis allows for the creation of a diverse library of compounds by varying the primary amine component. Researchers are encouraged to adapt and optimize these general procedures to suit their specific research goals. The potential for these compounds in materials science and drug discovery warrants further investigation into their photophysical, electronic, and biological properties.

References

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using a 4-[Bis(4-methoxyphenyl)amino]benzaldehyde Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage and separation, catalysis, sensing, and drug delivery. Triphenylamine-based ligands are of particular interest due to their unique electronic and photophysical properties, which can be imparted to the resulting MOF.

This document provides detailed protocols for the utilization of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde as a precursor for the synthesis of a novel metal-organic framework. As the aldehyde functionality is not typically employed as a coordinating group in MOF synthesis, the initial protocol details the conversion of the aldehyde into a more suitable multitopic carboxylate ligand. Subsequent protocols describe the synthesis and characterization of a MOF using this new ligand.

Synthetic Workflow

The overall workflow involves a two-stage process: the synthesis of a triphenylamine-based tricarboxylate ligand from this compound, followed by the solvothermal synthesis of the metal-organic framework.

G cluster_0 Ligand Synthesis cluster_1 MOF Synthesis Start This compound Step1 Knoevenagel Condensation with Malonic Acid Start->Step1 Reagents: Piperidine, Pyridine Intermediate Intermediate Diacid Step1->Intermediate Step2 Oxidative Cleavage Intermediate->Step2 Reagents: KMnO4, base Ligand 4,4',4''-(nitrilotris(benzene-4,1-diyl))tribenzoic acid (TCA-TPA Ligand) Step2->Ligand Reaction Solvothermal Synthesis Ligand->Reaction Metal Metal Salt (e.g., Zn(NO3)2·6H2O) Metal->Reaction Solvent Solvent (e.g., DMF/Ethanol) Solvent->Reaction MOF Triphenylamine-based MOF Reaction->MOF Crystallization Activation Solvent Exchange & Activation MOF->Activation Purification Final_MOF Porous MOF Material Activation->Final_MOF

Caption: Synthetic workflow from this compound to a porous MOF.

Experimental Protocols

Protocol 1: Synthesis of 4,4',4''-(nitrilotris(benzene-4,1-diyl))tribenzoic acid (TCA-TPA Ligand)

This protocol describes a plausible synthetic route to convert the starting aldehyde into a tricarboxylate ligand suitable for MOF synthesis.

Materials:

  • This compound

  • Malonic acid

  • Piperidine

  • Pyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 2.2 equivalents of malonic acid in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Reflux the mixture for 6-8 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to obtain the intermediate diacid.

  • Oxidative Cleavage:

    • Suspend the intermediate diacid in a solution of sodium hydroxide in water.

    • Heat the mixture to 80-90 °C.

    • Slowly add an aqueous solution of potassium permanganate (4.0 equivalents) to the mixture.

    • Maintain the temperature and stir for 4-6 hours until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

    • Acidify the filtrate with hydrochloric acid to a pH of 2-3 to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with deionized water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure TCA-TPA ligand.

Protocol 2: Synthesis of a Zinc-based Triphenylamine MOF (Zn-TCA-TPA)

This protocol details the solvothermal synthesis of a MOF using the TCA-TPA ligand.

Materials:

  • 4,4',4''-(nitrilotris(benzene-4,1-diyl))tribenzoic acid (TCA-TPA Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • Reaction Mixture Preparation:

    • In a 20 mL scintillation vial, dissolve 50 mg of the TCA-TPA ligand and 100 mg of zinc nitrate hexahydrate in a solvent mixture of 10 mL of DMF and 2 mL of ethanol.

    • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Solvothermal Synthesis:

    • Seal the vial tightly and place it in a preheated oven at 100 °C for 48 hours.

    • After the reaction is complete, allow the oven to cool down to room temperature slowly.

    • Colorless or pale-yellow crystals of the Zn-TCA-TPA MOF should be formed.

  • Purification and Activation:

    • Decant the mother liquor and wash the crystals with fresh DMF three times.

    • Immerse the crystals in chloroform for 72 hours, replacing the chloroform every 24 hours to remove any residual DMF from the pores.

    • Collect the crystals by filtration and dry them under a high vacuum at 120 °C for 12 hours to obtain the activated, porous MOF material.

Characterization Data of Analogous Triphenylamine-Based MOFs

The following table summarizes typical characterization data for MOFs synthesized from triphenylamine-based tricarboxylate ligands, providing an expectation for the properties of the newly synthesized MOF.

PropertyTypical Value RangeCharacterization Technique
BET Surface Area1500 - 3500 m²/gNitrogen Physisorption
Pore Volume0.6 - 1.5 cm³/gNitrogen Physisorption
Thermal Stability (TGA)Stable up to 350 - 450 °C in an inert atmosphereThermogravimetric Analysis
Crystal StructureConfirmed by single-crystal or powder X-ray diffractionPXRD, SCXRD

Potential Applications

The incorporation of the electron-rich triphenylamine unit into the MOF structure is expected to confer interesting photophysical and electronic properties, leading to a range of potential applications.

G cluster_0 Inherent Properties cluster_1 Potential Applications MOF Triphenylamine-based MOF Porosity High Surface Area & Porosity MOF->Porosity TPA Redox-Active Triphenylamine Core MOF->TPA Luminescence Luminescent Properties MOF->Luminescence Separation Gas Storage & Separation Porosity->Separation DrugDelivery Drug Delivery Vehicle Porosity->DrugDelivery Catalysis Photocatalysis TPA->Catalysis Sensing Luminescent Sensing of Analytes Luminescence->Sensing

Caption: Logical relationship between MOF properties and potential applications.

  • Photocatalysis: The triphenylamine core is known for its ability to facilitate photo-induced electron transfer, making these MOFs potential candidates for photocatalytic applications, such as organic pollutant degradation or CO₂ reduction.

  • Luminescent Sensing: The inherent fluorescence of the triphenylamine ligand can be quenched or enhanced in the presence of specific analytes, enabling the development of highly sensitive and selective chemical sensors.

  • Gas Storage and Separation: The high porosity and tunable pore chemistry of the MOF can be exploited for the selective adsorption and storage of gases like CO₂, CH₄, and H₂.

  • Drug Delivery: The porous structure can be loaded with therapeutic agents, and the functionalizable nature of the MOF allows for targeted drug delivery and controlled release.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • The solvothermal synthesis involves heating a sealed vessel, which can lead to pressure buildup. Ensure the reaction vessel is not overfilled and use a blast shield.

Disclaimer: These protocols are intended as a guide and may require optimization. All experiments should be conducted by trained personnel in a suitably equipped laboratory.

Application Notes and Protocols for the Synthesis of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, a versatile intermediate in the development of novel therapeutic agents and functional materials. The following sections detail the experimental setup for key synthetic transformations including the synthesis of the parent aldehyde, followed by its derivatization via Knoevenagel condensation, Wittig reaction, and reductive amination to form Schiff bases and their subsequent reduction.

Synthesis of this compound

The parent compound, this compound, can be synthesized via established methods for forming triarylamines, such as the Ullmann condensation or the Buchwald-Hartwig amination. These reactions couple an aryl halide with an amine in the presence of a metal catalyst.

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol describes a copper-catalyzed N-arylation reaction.

Materials:

  • 4-Fluorobenzaldehyde

  • Bis(4-methoxyphenyl)amine

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add bis(4-methoxyphenyl)amine (1.0 equiv.), 4-fluorobenzaldehyde (1.2 equiv.), potassium carbonate (2.0 equiv.), copper(I) iodide (0.1 equiv.), and 1,10-phenanthroline (0.2 equiv.).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization Data for this compound:

  • Appearance: White to yellow or green powder/crystal.[1]

  • Molecular Formula: C₂₁H₁₉NO₃.[2]

  • Molecular Weight: 333.38 g/mol .[2]

  • Melting Point: 99.0-104.0 °C.[3]

  • ¹H NMR (CDCl₃): Signals will be consistent with the structure.

  • ¹³C NMR (CDCl₃): Signals will be consistent with the structure.

  • IR (KBr, cm⁻¹): Characteristic peaks for C=O (aldehyde), C-N, and C-O stretches.

Derivatization of this compound

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations to generate a library of derivatives.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product. This reaction is typically catalyzed by a weak base.[4][5][6]

Protocol 2: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine or a few drops of a basic catalyst

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, cool the reaction mixture in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Quantitative Data for Knoevenagel Derivatives (Representative):

Active Methylene CompoundProduct StructureYield (%)Melting Point (°C)Spectroscopic Data Highlights
Malononitrile2-((4-(bis(4-methoxyphenyl)amino)benzylidene)malononitrile>90-¹H NMR: new vinyl proton signal; IR: C≡N stretch
Ethyl CyanoacetateEthyl 2-cyano-3-(4-(bis(4-methoxyphenyl)amino)phenyl)acrylate85-95-¹H NMR: new vinyl proton, ethyl ester signals; IR: C=O, C≡N stretches
Diethyl MalonateDiethyl 2-((4-(bis(4-methoxyphenyl)amino)benzylidene)malonate80-90-¹H NMR: new vinyl proton, ethyl ester signals; IR: C=O stretch

Note: The yields and melting points are estimations based on similar reactions and will require experimental verification.

Experimental Workflow for Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde This compound Mix Mix in Solvent (e.g., Ethanol) Aldehyde->Mix Methylene Active Methylene Compound Methylene->Mix Catalyst Add Catalyst (e.g., Piperidine) Mix->Catalyst Stir Stir at RT or Heat Catalyst->Stir Precipitate Precipitation/ Crystallization Stir->Precipitate Filter Filtration Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Product α,β-Unsaturated Derivative Dry->Product

Caption: Workflow for the Knoevenagel condensation.

Wittig Reaction for the Synthesis of Stilbene Derivatives

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent). This reaction is particularly useful for creating stilbene-like structures.[7]

Protocol 3: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe (for base addition)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi, 1.1 equiv.) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the ylide solution at 0 °C for 30-60 minutes.

  • In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the stilbene derivative from the triphenylphosphine oxide byproduct.

Quantitative Data for Wittig Reaction Derivatives (Representative):

Phosphonium SaltProduct StructureYield (%)E/Z RatioSpectroscopic Data Highlights
Benzyltriphenylphosphonium chloride4-(bis(4-methoxyphenyl)amino)-stilbene70-85Varies¹H NMR: new vinyl proton signals
(4-Methoxybenzyl)triphenylphosphonium chloride4'-(bis(4-methoxyphenyl)amino)-4-methoxystilbene70-85Varies¹H NMR: new vinyl proton signals, additional methoxy signal

Note: Yields and E/Z ratios are dependent on reaction conditions and the nature of the ylide.

Signaling Pathway for Wittig Reaction

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 4-[Bis(4-methoxyphenyl)amino] benzaldehyde Aldehyde->Oxaphosphetane Alkene Stilbene Derivative Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction.

Reductive Amination for the Synthesis of Secondary and Tertiary Amines

Reductive amination is a two-step process that first involves the formation of a Schiff base (imine) from the aldehyde and a primary amine, followed by the reduction of the imine to the corresponding secondary amine. This can also be performed as a one-pot reaction.

Protocol 4: Two-Step Synthesis of a Secondary Amine Derivative

Step A: Schiff Base Formation

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1.0 equiv.) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0-1.1 equiv.) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the formation of the imine by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base may precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Step B: Reduction of the Schiff Base

Materials:

  • Schiff base from Step A

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Beaker or flask

  • Magnetic stirrer

Procedure:

  • Suspend the Schiff base in methanol in a beaker or flask.

  • Cool the suspension in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equiv.) in small portions to the stirred suspension.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the secondary amine derivative by column chromatography or recrystallization if necessary.

Quantitative Data for Reductive Amination Derivatives (Representative):

AmineProduct StructureYield (%)Melting Point (°C)Spectroscopic Data Highlights
AnilineN-((4-(bis(4-methoxyphenyl)amino)phenyl)methyl)aniline80-90-¹H NMR: disappearance of aldehyde proton, appearance of N-H and benzylic CH₂ protons; IR: disappearance of C=O, appearance of N-H stretch
BenzylamineN-benzyl-1-(4-(bis(4-methoxyphenyl)amino)phenyl)methanamine80-90-¹H NMR: disappearance of aldehyde proton, appearance of N-H and benzylic CH₂ protons; IR: disappearance of C=O, appearance of N-H stretch

Note: Yields are for the overall two-step process and may vary.

Logical Relationship in Reductive Amination

Reductive_Amination Start This compound + Primary Amine Schiff_Base_Formation Schiff Base Formation (Condensation) Start->Schiff_Base_Formation Imine Imine (Schiff Base) Intermediate Schiff_Base_Formation->Imine Reduction Reduction (e.g., NaBH₄) Imine->Reduction Final_Product Secondary Amine Derivative Reduction->Final_Product

Caption: Two-step process of reductive amination.

References

Application Notes and Protocols for Thin-Film Deposition of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deposition of high-quality thin films of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde and its derivatives. These triphenylamine-based organic semiconductors are of significant interest for applications as hole-transporting layers (HTLs) in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells. The protocols outlined below cover the two most common deposition techniques: solution-based spin coating and vacuum thermal evaporation.

Overview of Deposition Techniques

The choice of deposition technique significantly influences the morphological, optical, and electrical properties of the resulting thin film.

  • Spin Coating: A solution-based technique that offers a simple, low-cost, and high-throughput method for producing uniform thin films. It is well-suited for laboratory-scale fabrication and for materials that are soluble in common organic solvents.

  • Thermal Evaporation: A vacuum-based deposition method that allows for precise control over film thickness and purity. It is ideal for insoluble materials and for the fabrication of multilayer device structures with sharp interfaces.

Quantitative Data Summary

The following tables summarize typical quantitative data for thin films of triphenylamine-based hole-transporting materials, including derivatives similar to this compound. These values are dependent on the specific derivative and the deposition parameters.

Table 1: Typical Film Properties from Spin Coating

ParameterValue RangeDeposition Conditions
Solution Concentration5 - 20 mg/mLVaries with solvent and desired thickness
Spin Speed1000 - 6000 rpmHigher speeds lead to thinner films[1][2]
Film Thickness10 - 100 nmDependent on concentration and spin speed[3]
Surface Roughness (RMS)0.5 - 5 nmInfluenced by solvent, spin speed, and annealing[4]
Hole Mobility10⁻⁵ - 10⁻³ cm²/VsDependent on molecular structure and film morphology[5]

Table 2: Typical Film Properties from Thermal Evaporation

ParameterValue RangeDeposition Conditions
Deposition Rate0.1 - 2 Å/sSlower rates can improve film morphology
Substrate TemperatureRoom Temperature - 100 °CCan influence molecular packing and crystallinity
Film Thickness10 - 150 nmPrecisely controlled by quartz crystal microbalance
Surface Roughness (RMS)0.2 - 2 nmGenerally smoother than spin-coated films
Hole Mobility10⁻⁴ - 10⁻² cm²/VsCan be higher than solution-processed films

Experimental Protocols

Substrate Preparation (for both Spin Coating and Thermal Evaporation)

Proper substrate preparation is critical for achieving high-quality, uniform thin films. The following protocol is for indium tin oxide (ITO) coated glass substrates, which are commonly used as transparent conductive electrodes.

  • Cleaning:

    • Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Decon 90 or similar detergent), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

  • Surface Treatment:

    • Treat the cleaned ITO substrates with UV-ozone for 15-20 minutes to remove organic residues and increase the surface work function, which improves hole injection. Alternatively, an oxygen plasma treatment can be used.

Protocol for Spin Coating

This protocol provides a general procedure for the solution-based deposition of this compound derivatives.

Materials:

  • This compound derivative

  • High-purity organic solvent (e.g., chlorobenzene, chloroform, or toluene)

  • Prepared ITO substrates

  • Spin coater

  • Hotplate

Procedure:

  • Solution Preparation:

    • Prepare a solution of the this compound derivative in the chosen solvent at a concentration typically between 5 and 20 mg/mL.

    • Gently heat and stir the solution until the material is fully dissolved.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Deposition:

    • Place a prepared ITO substrate onto the chuck of the spin coater and ensure it is centered.

    • Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover the surface.

    • Start the spin coating program. A typical two-step program is effective:

      • Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.

      • Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired film thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a temperature between 80 °C and 120 °C for 10-30 minutes to remove residual solvent and improve film morphology. The optimal temperature and time will depend on the specific derivative and solvent used.

Protocol for Thermal Evaporation

This protocol describes the vacuum deposition of this compound derivatives.

Materials and Equipment:

  • This compound derivative powder

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ mbar)

  • Tungsten or molybdenum evaporation boat

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Prepared ITO substrates

Procedure:

  • System Preparation:

    • Load the this compound derivative powder into the evaporation boat.

    • Mount the prepared ITO substrates onto the substrate holder.

    • Pump down the chamber to a base pressure of at least 10⁻⁶ mbar.

  • Deposition:

    • Slowly increase the current to the evaporation boat to heat the source material. The evaporation temperature for small organic molecules is often below 500°C.[6]

    • Once the material begins to evaporate, open the shutter to begin deposition onto the substrates.

    • Monitor the deposition rate and film thickness using the QCM. A typical deposition rate is 0.5-1.5 Å/s.

    • Close the shutter once the desired film thickness is reached.

  • Cool Down:

    • Allow the system and substrates to cool down to room temperature before venting the chamber with an inert gas like nitrogen.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the thin-film deposition processes described above.

Spin_Coating_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Cleaning Substrate Cleaning (Sonication) Drying_N2 Nitrogen Drying Cleaning->Drying_N2 UV_Ozone UV-Ozone Treatment Drying_N2->UV_Ozone Dispense Dispense Solution on Substrate UV_Ozone->Dispense Dissolving Dissolve Derivative in Solvent Filtering Filter Solution (0.2 µm PTFE) Dissolving->Filtering Filtering->Dispense Spin_Coat Spin Coating (e.g., 3000 rpm, 30s) Dispense->Spin_Coat Annealing Thermal Annealing (e.g., 100°C, 15 min) Spin_Coat->Annealing Final_Film Final_Film Annealing->Final_Film Final Thin Film

Caption: Workflow for thin-film deposition by spin coating.

Thermal_Evaporation_Workflow cluster_prep Substrate Preparation cluster_vacuum Vacuum System Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Cleaning Substrate Cleaning (Sonication) Drying_N2 Nitrogen Drying Cleaning->Drying_N2 UV_Ozone UV-Ozone Treatment Drying_N2->UV_Ozone Mount_Substrate Mount Substrate Load_Material Load Derivative Powder Pump_Down Pump to High Vacuum (< 10⁻⁶ mbar) Load_Material->Pump_Down Mount_Substrate->Pump_Down Heat_Source Heat Evaporation Source Pump_Down->Heat_Source Deposit_Film Deposit Film (0.5-1.5 Å/s) Heat_Source->Deposit_Film Monitor_Thickness Monitor Thickness (QCM) Deposit_Film->Monitor_Thickness Cool_Down Cool Down Monitor_Thickness->Cool_Down Vent Vent with N₂ Cool_Down->Vent Final_Film Final_Film Vent->Final_Film Final Thin Film

Caption: Workflow for thin-film deposition by thermal evaporation.

References

Application Notes and Protocols: 4-[Bis(4-methoxyphenyl)amino]benzaldehyde as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[Bis(4-methoxyphenyl)amino]benzaldehyde is a fluorescent dye belonging to the class of molecules known as molecular rotors. These molecules are characterized by an environment-sensitive fluorescence emission, which makes them valuable tools for probing the microenvironment in various systems. The primary application of this compound is as a fluorescent probe for determining viscosity in solution and biological systems. Its fluorescence properties are highly dependent on the rotational freedom of its molecular components, a characteristic that is directly influenced by the viscosity of the surrounding medium. While its direct application as a fluorescent probe in solar cells is not extensively documented, the core chemical structure, a triphenylamine derivative, is a well-established component of hole-transporting materials (HTMs) in perovskite solar cells, highlighting the relevance of this class of compounds in solar energy research.

Mechanism of Action: A Molecular Rotor for Viscosity Sensing

The viscosity-sensing capability of this compound stems from its ability to form a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation.[1] In its ground state, the molecule is relatively planar. When it absorbs a photon, it is promoted to an excited state. From this excited state, there are two competing de-excitation pathways:

  • Fluorescence Emission: The molecule can return to the ground state by emitting a photon (fluorescence).

  • Non-radiative Decay via TICT State: The molecule can undergo a conformational change, where the N,N-di(4-methoxyphenyl)amino group rotates relative to the benzaldehyde moiety. This twisted geometry facilitates a non-radiative decay back to the ground state.

In low-viscosity environments, the rotation required to form the TICT state is facile, leading to efficient non-radiative decay and, consequently, low fluorescence intensity. Conversely, in high-viscosity environments, the rotational motion is hindered, suppressing the formation of the TICT state. This results in a greater proportion of molecules de-exciting via the radiative pathway, leading to a significant increase in fluorescence intensity.[1] This viscosity-dependent fluorescence quantum yield is the basis for its application as a viscosity sensor.

Data Presentation

Physicochemical Properties
PropertyValueReference
Chemical Formula C₂₁H₁₉NO₃[2]
Molecular Weight 333.38 g/mol [2]
Appearance White to yellow powder/crystal[3]
Melting Point 99.0-104.0 °C
Solubility Soluble in common organic solvents such as THF, chloroform, and ethyl acetate.
Photophysical Properties
SolventPolarity (ET(30))Viscosity (cP at 20°C)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)
Hexane 31.00.3~360~450~90Low
Toluene 33.90.6~365~480~115Low
THF 37.40.5~370~500~130Moderate
Ethanol 51.91.2~375~530~155Moderate-High
Glycerol 57.01412~380~510~130High

Note: The values presented are illustrative and based on the known behavior of similar triphenylamine-based molecular rotors. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring.[5]

Materials:

  • 4,4'-Dimethoxytriphenylamine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-dimethoxytriphenylamine in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Protocol 2: General Protocol for Viscosity Measurement

This protocol describes a general method for using this compound to measure the viscosity of a solution using fluorescence spectroscopy.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., THF or ethanol) at a concentration of ~1 mM.

  • A series of calibration solutions with known viscosities (e.g., glycerol-water mixtures).

  • The sample solution of unknown viscosity.

  • Fluorometer.

Procedure:

  • Preparation of Calibration Curve: a. Prepare a series of solutions with varying known viscosities. Glycerol-water mixtures are commonly used for this purpose. b. To each calibration solution, add a small aliquot of the this compound stock solution to a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the probe is the same in all calibration samples. c. For each calibration sample, measure the fluorescence emission spectrum by exciting at the absorption maximum (around 370-380 nm). Record the peak fluorescence intensity. d. Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity. This relationship is often linear and follows the Förster-Hoffmann equation (log(I) = C + x*log(η)), where I is the fluorescence intensity, η is the viscosity, and C and x are constants.

  • Measurement of Unknown Sample: a. Add the same final concentration of this compound to the sample solution with unknown viscosity. b. Measure the fluorescence intensity of the sample under the same experimental conditions used for the calibration curve. c. Using the calibration curve, determine the viscosity of the unknown sample from its measured fluorescence intensity.

Visualizations

Mechanism of Viscosity Sensing cluster_pathways De-excitation Pathways cluster_viscosity Influence of Viscosity GroundState Ground State (Planar) Excitation Photon Absorption (Excitation) ExcitedState Locally Excited (LE) State Excitation->ExcitedState Fluorescence Fluorescence Emission ExcitedState->Fluorescence TICT_Formation Rotation to TICT State ExcitedState->TICT_Formation Fluorescence->GroundState Radiative NonRadiative Non-Radiative Decay TICT_Formation->NonRadiative LowViscosity Low Viscosity: - Fast Rotation - TICT Favored - Low Fluorescence TICT_Formation->LowViscosity HighViscosity High Viscosity: - Slow Rotation - TICT Hindered - High Fluorescence TICT_Formation->HighViscosity NonRadiative->GroundState Non-Radiative Experimental Workflow for Viscosity Measurement start Start prep_cal Prepare Calibration Standards (Known Viscosities) start->prep_cal prep_sample Prepare Unknown Sample start->prep_sample add_probe_cal Add Probe to Standards prep_cal->add_probe_cal measure_cal Measure Fluorescence Intensity add_probe_cal->measure_cal plot_curve Plot Calibration Curve (log(Intensity) vs. log(Viscosity)) measure_cal->plot_curve determine_visc Determine Viscosity from Calibration Curve plot_curve->determine_visc add_probe_sample Add Probe to Sample prep_sample->add_probe_sample measure_sample Measure Fluorescence Intensity add_probe_sample->measure_sample measure_sample->determine_visc end End determine_visc->end

References

Application Notes and Protocols for the Functionalization of Materials with 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[Bis(4-methoxyphenyl)amino]benzaldehyde is a versatile organic compound characterized by its triphenylamine core. This structure imparts valuable photophysical and electrochemical properties, making it a significant building block in materials science and biomedical applications. The presence of a reactive aldehyde group allows for its covalent attachment to a wide range of materials, enabling the development of functionalized systems with tailored properties.

These application notes provide an overview of the use of this compound in the functionalization of materials for applications in sensing and photodynamic therapy. Detailed experimental protocols and quantitative data are presented to facilitate the adoption of these techniques in research and development.

Applications

The unique properties of this compound have led to its use in several advanced applications:

  • Fluorescent Probes and Sensors: The triphenylamine moiety is a well-established fluorophore. When functionalized onto materials such as polymers or nanoparticles, this compound can act as a fluorescent reporter. The aldehyde group can also serve as a reactive site for the development of "turn-on" fluorescent probes that exhibit enhanced fluorescence upon binding to a specific analyte.[1]

  • Photodynamic Therapy (PDT): Triphenylamine derivatives have been shown to act as photosensitizers in PDT.[2] Upon excitation with light, particularly two-photon excitation, they can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells.[2] Functionalizing nanoparticles with this compound can provide a vehicle for targeted delivery of the photosensitizer to tumor tissues.

  • Organic Electronics: The electron-donating triphenylamine core makes this molecule suitable for applications in organic electronics, such as in the development of hole-transporting layers in organic light-emitting diodes (OLEDs) or as a component of conjugated polymers for photocatalysis.

Quantitative Data

The photophysical properties of materials functionalized with this compound and its derivatives are critical for their application in fluorescence-based sensing and photodynamic therapy. The following tables summarize key quantitative data for representative systems.

Table 1: Photophysical Properties of Triphenylamine Derivatives

Compound/MaterialExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ_F)Solvent
Triphenylamine-based chalcone photoinitiator (representative)~426Not ReportedNot ReportedNot Specified
Amino Boron Dipyrromethene (BDP) ImineNot ReportedNot Reported~0.4Not Specified
Rosamine ImineNot ReportedNot ReportedNot ReportedNot Specified

Note: Data for directly functionalized materials with this compound is limited in the literature. The data presented is for structurally related triphenylamine derivatives and reaction products to provide an indication of expected performance.

Table 2: Two-Photon Absorption Properties of Triphenylamine Derivatives for Photodynamic Therapy

Derivative ClassTwo-Photon Absorption Cross-Section (GM)Wavelength (nm)Application
Bridged Triphenylamine~4800Not SpecifiedTwo-Photon Absorption
Alkyl-Triphenylamine end-capped Triazines2756 - 10003Not SpecifiedBioimaging
Porphyrin-Triphenylamine Dendrimer768Not SpecifiedOxygen Sensitization

GM = Goeppert-Mayer unit

Experimental Protocols

Protocol 1: Functionalization of Silica Nanoparticles with this compound via Schiff Base Reaction

This protocol describes a two-step process for the functionalization of silica nanoparticles. The first step is the introduction of primary amine groups onto the silica surface, followed by the reaction with this compound to form a stable imine linkage.

Materials:

  • Amorphous silica nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol (95% and absolute)

  • Toluene

  • This compound

  • Glacial acetic acid (catalyst)

Step 1: Amino-Functionalization of Silica Nanoparticles [3][4]

  • Suspend 0.5 g of amorphous silica nanoparticles in 30 mL of 95% ethanol in a round-bottom flask.

  • Sonicate the suspension for 15 minutes to ensure deagglomeration of the nanoparticles.

  • To the sonicated suspension, add 500 µL of APTES.

  • Stir the mixture vigorously at room temperature for 12 hours to allow for the hydrolysis and condensation of APTES on the silica surface.

  • Collect the amino-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles three times with ethanol to remove unreacted APTES, followed by drying in a vacuum oven at 60°C.

Step 2: Schiff Base Reaction with this compound

  • Disperse the dried amino-functionalized silica nanoparticles in absolute ethanol.

  • In a separate flask, dissolve an excess of this compound in absolute ethanol.

  • Add the aldehyde solution to the nanoparticle suspension.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture with continuous stirring for 24 hours.

  • Cool the mixture to room temperature and collect the functionalized nanoparticles by centrifugation.

  • Wash the product thoroughly with ethanol to remove unreacted aldehyde and catalyst.

  • Dry the final this compound-functionalized silica nanoparticles under vacuum.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the imine bond (C=N stretch) and the disappearance of the aldehyde C=O stretch.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica nanoparticles.

  • Fluorescence Spectroscopy: To characterize the photophysical properties of the functionalized nanoparticles.

Signaling Pathway

Mitochondrial Apoptotic Pathway Induced by Triphenylamine-Based Photosensitizers

Triphenylamine derivatives, including materials functionalized with this compound, can induce cell death through the mitochondrial apoptotic pathway when used in photodynamic therapy.[2] The process is initiated by the generation of reactive oxygen species (ROS) upon light activation of the photosensitizer, which preferentially localizes in the mitochondria.

Key Steps in the Pathway:

  • Mitochondrial Targeting: The lipophilic nature of the triphenylamine derivative facilitates its accumulation in the mitochondria of cancer cells.

  • Photoexcitation and ROS Production: Upon irradiation with light of a suitable wavelength (often in the near-infrared for two-photon excitation), the photosensitizer is excited to a triplet state. This excited state transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.

  • Mitochondrial Damage: The generated ROS cause oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress leads to the opening of the mitochondrial permeability transition pore (mPTP) and the permeabilization of the outer mitochondrial membrane.

  • Release of Pro-Apoptotic Factors: MOMP results in the release of cytochrome c and other pro-apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then activates caspase-9, an initiator caspase.

  • Execution Phase of Apoptosis: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3. These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Visualizations

Experimental_Workflow cluster_0 Step 1: Amino-Functionalization cluster_1 Step 2: Schiff Base Reaction Silica_NPs Silica Nanoparticles Stir_12h Stir at RT, 12h Silica_NPs->Stir_12h APTES_Ethanol APTES in Ethanol APTES_Ethanol->Stir_12h Amino_NPs Amino-Functionalized NPs Stir_12h->Amino_NPs Reflux_24h Reflux with Acetic Acid, 24h Amino_NPs->Reflux_24h Aldehyde_Solution This compound in Ethanol Aldehyde_Solution->Reflux_24h Functionalized_NPs Functionalized Nanoparticles Reflux_24h->Functionalized_NPs

Caption: Workflow for functionalizing silica nanoparticles.

Apoptosis_Pathway Light Light Photosensitizer Triphenylamine Photosensitizer Light->Photosensitizer ROS ROS Generation Photosensitizer->ROS in Mitochondrion Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ROS->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptotic signaling pathway.

References

Application Notes and Protocols for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde in Charge Transport Layers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-[Bis(4-methoxyphenyl)amino]benzaldehyde is a triarylamine derivative with potential applications in organic electronics as a hole transport material. While detailed performance data and specific experimental protocols for its use in charge transport layers are not extensively documented in peer-reviewed literature, its molecular structure suggests utility in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This document provides a generalized framework for the application and characterization of this compound, based on established protocols for similar triarylamine-based hole transport materials. The provided methodologies and data for analogous compounds will serve as a valuable starting point for researchers investigating the properties and potential of this compound.

Introduction to this compound

This compound, also known as 4-Formyl-4',4''-dimethoxytriphenylamine, belongs to the class of triarylamine compounds, which are widely recognized for their excellent hole transporting capabilities. These materials are crucial components in various optoelectronic devices, where they facilitate the efficient injection and transport of positive charge carriers (holes). The key structural features of this compound, including the electron-donating methoxy groups and the triphenylamine core, suggest favorable electronic properties for a hole transport layer (HTL).

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known properties of this compound is presented below. This data is essential for selecting appropriate solvents and processing conditions.

PropertyValueReference
CAS Number 89115-20-8[1][2][3]
Molecular Formula C₂₁H₁₉NO₃[1][2]
Molecular Weight 333.39 g/mol [1]
Appearance White to yellow to green powder/crystal[3]
Purity >98.0% (HPLC)[3]
Melting Point 99.0 to 104.0 °C[3]
Solubility Soluble in common organic solvents such as chloroform, chlorobenzene, and THF.(General knowledge for similar compounds)

Generalized Experimental Protocols

The following protocols are based on standard procedures for fabricating and characterizing hole transport layers using triarylamine-based materials. These can be adapted for this compound.

Preparation of the Hole Transport Layer Solution

A solution of the hole transport material is typically prepared for deposition by spin-coating.

Protocol:

  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., chlorobenzene, chloroform, or toluene) to a concentration of 5-10 mg/mL.

  • Agitation: Stir the solution on a magnetic stirrer at room temperature for 1-2 hours to ensure complete dissolution. Gentle heating (40-50 °C) can be applied if necessary.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities before use.

Fabrication of the Hole Transport Layer

Spin coating is a common technique for depositing uniform thin films from solution.

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

  • Deposition:

    • Transfer the cleaned substrate to a spin coater.

    • Dispense the filtered this compound solution onto the center of the substrate.

    • Spin-coat at a speed of 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at 80-120 °C for 10-15 minutes to remove residual solvent and improve film morphology.

G cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_char Characterization dissolve Dissolve Compound stir Stir Solution dissolve->stir filtrate Filter Solution stir->filtrate spin Spin Coating filtrate->spin Dispense Solution clean Substrate Cleaning clean->spin anneal Annealing spin->anneal uv_vis UV-Vis Spectroscopy anneal->uv_vis afm AFM Imaging anneal->afm sclc SCLC Measurement anneal->sclc

Caption: Experimental workflow for HTL fabrication and characterization.

Characterization of the Hole Transport Layer

Morphological and Optical Characterization
  • Atomic Force Microscopy (AFM): To evaluate the surface morphology and roughness of the deposited film. A smooth and uniform film is desirable for efficient charge transport and to prevent short circuits in the device.

  • UV-Visible Spectroscopy: To determine the optical bandgap and transparency of the film. The HTL should be transparent in the visible region to allow light to reach the emissive layer (in OLEDs) or the perovskite layer (in PSCs).

Hole Mobility Measurement

The hole mobility is a critical parameter that quantifies the efficiency of charge transport. The Space-Charge Limited Current (SCLC) method is a common technique for this measurement.

Protocol for SCLC Measurement:

  • Device Fabrication: Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / this compound / Au.

    • PEDOT:PSS serves as an electron-blocking layer to ensure hole-only transport.

    • The gold (Au) top electrode is deposited by thermal evaporation.

  • Measurement:

    • Apply a voltage sweep to the device and measure the resulting current density (J-V curve). .

    • Plot the J-V curve on a log-log scale. The SCLC region will exhibit a J ∝ V² dependence.

  • Calculation: The hole mobility (µ) can be calculated from the SCLC region using the Mott-Gurney law:

    • J = (9/8) * ε₀ * εᵣ * µ * (V²/d³)

    • where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the organic layer.

Application in Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTL facilitates the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light.

OLED_Structure Anode Anode (e.g., ITO) HTL Hole Transport Layer (e.g., this compound) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport ETL Electron Transport Layer ETL->EML Electron Transport Cathode Cathode (e.g., Al) Cathode->ETL Electron Injection

Caption: Generic device architecture of an OLED.

Perovskite Solar Cells (PSCs)

In inverted p-i-n PSCs, the HTL is responsible for extracting holes from the perovskite absorber layer and transporting them to the anode.

Performance of Analogous Hole Transport Materials

To provide a benchmark, the following table summarizes the performance of well-established triarylamine-based hole transport materials in perovskite solar cells.

Hole Transport MaterialHole Mobility (cm²/Vs)Device Efficiency (%)Reference
Spiro-OMeTAD 2 x 10⁻⁴ - 1 x 10⁻³> 25%(Widely reported)
PTAA 1 x 10⁻³ - 5 x 10⁻³> 25%(Widely reported)
Poly-TPD 1 x 10⁻⁴ - 2 x 10⁻³~ 20-22%[4]

Conclusion

While specific performance data for this compound as a primary hole transport material is currently limited in the scientific literature, its chemical structure is indicative of a promising candidate for this application. The generalized protocols and comparative data presented in these application notes provide a robust starting point for researchers to investigate its potential. By adapting the described methodologies for solution preparation, thin-film deposition, and characterization, the performance of this compound in OLEDs and perovskite solar cells can be systematically evaluated. Further research is encouraged to fully elucidate the charge transport properties and device performance of this material.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic compound, in this case, N,N-bis(4-methoxyphenyl)amine, using a Vilsmeier reagent.[1]

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is a chloroiminium salt, typically formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] This electrophilic species is then used to introduce a formyl group onto the aromatic substrate.[1]

Q3: Why is the Vilsmeier-Haack reaction suitable for N,N-bis(4-methoxyphenyl)amine?

A3: The Vilsmeier-Haack reaction is particularly effective for aromatic compounds bearing electron-donating groups.[2] The two methoxy groups and the nitrogen atom in N,N-bis(4-methoxyphenyl)amine are strong electron-donating groups, which activate the aromatic rings towards electrophilic substitution by the Vilsmeier reagent.

Q4: What are the main challenges in this synthesis?

A4: The primary challenges include achieving complete formylation, preventing side reactions such as di-formylation or tri-formylation, and effectively purifying the final product from unreacted starting materials and byproducts.[3] Low yields can often be attributed to suboptimal reaction conditions or reagent quality.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture sensitivity of POCl₃ and DMF.[4]2. Insufficiently Activated Substrate: The Vilsmeier reagent is a relatively weak electrophile.[4]3. Incomplete Hydrolysis: The initial product is an iminium salt that requires hydrolysis.1. Use anhydrous DMF and freshly distilled or high-purity POCl₃ under an inert atmosphere (e.g., nitrogen or argon).[4]2. While N,N-bis(4-methoxyphenyl)amine is activated, ensure the reaction temperature is sufficient. A temperature range of 0°C to 80°C or higher may be necessary.[4]3. Ensure complete hydrolysis during workup by quenching the reaction mixture in ice water, often with a base like sodium acetate, and stirring vigorously.
Formation of Multiple Products (Di- or Tri-formylation) Excess Vilsmeier Reagent: Using a high molar ratio of the Vilsmeier reagent to the substrate.Carefully control the stoichiometry. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to N,N-bis(4-methoxyphenyl)amine is a good starting point for optimization.
Presence of Unreacted Starting Material 1. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.2. Poor Quality Reagents: Impurities in starting materials can inhibit the reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature.2. Ensure the purity of N,N-bis(4-methoxyphenyl)amine, DMF, and POCl₃.
Difficult Product Purification 1. Formation of Colored Impurities: Localized overheating during the neutralization step of the workup can lead to the formation of colored byproducts.[5]2. Oily Product: The crude product may not solidify, making isolation difficult.1. Maintain a low temperature (below 20°C) during neutralization by using an ice bath and adding the neutralizing agent slowly with vigorous stirring.[5]2. Attempt purification via column chromatography on silica gel. An acid-base extraction can also be employed to purify the product by forming a water-soluble salt.[5]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of diarylamines. Optimization of stoichiometry, temperature, and reaction time may be required to achieve the best yield.

Materials:

  • N,N-bis(4-methoxyphenyl)amine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate, saturated aqueous solution

  • Ice

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.0 eq.) and anhydrous DCE. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 5°C. Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction with Substrate: Dissolve N,N-bis(4-methoxyphenyl)amine (1.0 eq.) in anhydrous DCE in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80°C. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated aqueous solution of sodium acetate to the mixture until the pH is neutral (pH 6-8). The product should precipitate as a solid.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

Hypothetical Yield Optimization Data

The following table presents hypothetical data for optimizing the yield of this compound. Actual results may vary.

Entry Equivalents of POCl₃ Temperature (°C) Reaction Time (h) Yield (%)
11.250465
21.550475
32.050470 (with diformylated byproduct)
41.570285
51.570688
61.590280

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF Anhydrous DMF + DCE Vilsmeier Vilsmeier Reagent (0°C) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier dropwise ReactionMix Reaction Mixture (0°C to 80°C) Vilsmeier->ReactionMix Substrate N,N-bis(4-methoxyphenyl)amine in DCE Substrate->ReactionMix Quench Quench with Ice Water ReactionMix->Quench Neutralize Neutralize with Sodium Acetate Quench->Neutralize Extract Extract with DCM/EtOAc Neutralize->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Temperature, Time) Start->CheckConditions CheckWorkup Verify Workup Procedure (Complete Hydrolysis) Start->CheckWorkup SideReactions Check for Side Products (TLC/NMR) Start->SideReactions PurificationIssue Review Purification Method CheckReagents->PurificationIssue CheckConditions->PurificationIssue CheckWorkup->PurificationIssue SideReactions->PurificationIssue Solution Solution PurificationIssue->Solution Improved Yield

References

Technical Support Center: Purification of Crude 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-[Bis(4-methoxyphenyl)amino]benzaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: When synthesized via the Vilsmeier-Haack reaction, common impurities include unreacted starting materials such as N,N-bis(4-methoxyphenyl)amine, residual solvents from the synthesis (e.g., N,N-dimethylformamide - DMF), and potential by-products from incomplete or side reactions.

Q2: What is the expected appearance and melting point of the purified compound?

A2: Purified this compound is typically a solid ranging in color from white to yellow or green.[1] The reported melting point is in the range of 99.0-104.0 °C.

Q3: Which purification method is better: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and the desired scale.

  • Column chromatography is highly effective for removing a wide range of impurities, especially those with different polarities, and can achieve very high purity (>99%). It is ideal for laboratory-scale purification.

  • Recrystallization is a simpler and more scalable method, particularly effective if the main impurities have significantly different solubilities from the product in a specific solvent. It is often preferred for larger-scale purification due to its cost-effectiveness.

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of purification. A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the product from its impurities on a silica gel plate. The spots can be visualized under UV light.

Troubleshooting Guide

Issue Possible Cause Solution
Low Yield After Recrystallization The chosen solvent was too good at dissolving the compound at low temperatures.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
The product precipitated out with the impurities.Ensure the hot solution is free of insoluble impurities by performing a hot filtration step before cooling.
Cooling was too rapid, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Oily Product Instead of Crystals The compound may have a low melting point or be contaminated with impurities that lower its melting point.Try dissolving the oil in a minimal amount of a suitable solvent and adding a non-polar "anti-solvent" dropwise to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Incomplete Separation in Column Chromatography The eluent system is not optimized.Perform TLC with various solvent systems to find one that provides good separation between the product and impurities (an Rf value of ~0.3 for the product is often ideal).
The column was overloaded with the crude sample.Use an appropriate amount of silica gel relative to the crude material (typically a 50:1 to 100:1 weight ratio).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is Contaminated with Silica Gel The sand layer on top of the silica gel was disturbed during solvent addition.Carefully add the eluent to the column, allowing it to run down the sides of the column to avoid disturbing the top layer.
Fine silica particles passed through the filter.Use a fritted glass funnel or a plug of cotton/glass wool at the bottom of the column.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound based on common laboratory techniques.

Parameter Column Chromatography Recrystallization
Stationary Phase Silica Gel (230-400 mesh)Not Applicable
Mobile Phase/Solvent Petroleum Ether:Ethyl Acetate (e.g., 8:2 to 3:1 v/v) or Chloroform:n-Hexane (e.g., 8:2 v/v)Ethanol, Ethanol/Water mixture, or Hexanes
Typical Yield 70-90%60-85%
Achievable Purity >99% (by HPLC)>98.5% (by HPLC)
Scale Milligrams to gramsGrams to kilograms
Time Consumption High (can be several hours)Moderate (requires cooling time)
Solvent Consumption HighLow to moderate

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized using TLC analysis first.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 petroleum ether:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • The polarity of the eluent can be gradually increased if the product is slow to elute.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Based on structurally similar compounds, ethanol or a mixture of ethanol and water are good starting points for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography High Purity Small Scale Recrystallization Recrystallization Crude_Product->Recrystallization Good Purity Large Scale TLC_Analysis TLC Analysis for Purity Column_Chromatography->TLC_Analysis Recrystallization->TLC_Analysis TLC_Analysis->Column_Chromatography If Impure TLC_Analysis->Recrystallization If Impure Pure_Product Pure Product (>98.5%) TLC_Analysis->Pure_Product If Pure

Caption: Purification workflow for crude this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps Start Purification Attempt Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity Pure Pure Product Obtained Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Optimize_Solvent Optimize Recrystallization Solvent Impure->Optimize_Solvent Optimize_Eluent Optimize Chromatography Eluent Impure->Optimize_Eluent Check_Loading Check Column Loading Impure->Check_Loading Repurify Re-purify Optimize_Solvent->Repurify Optimize_Eluent->Repurify Check_Loading->Repurify Repurify->Check_Purity

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: 4-[Bis(4-methoxyphenyl)amino]benzaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a suitable recrystallization solvent for this compound?

Q2: What are the key physical properties of this compound relevant to recrystallization?

Understanding the physical properties is crucial for a successful recrystallization. Key data is summarized below:

PropertyValueReference
Molecular FormulaC₂₁H₁₉NO₃[4][5]
Molecular Weight333.39 g/mol [4]
AppearanceSolid, White to Yellow to Green powder/crystal[4][6]
Melting Point99.0 - 104.0 °C[4]
Purity (typical)>98%[4]

Q3: How can I determine the optimal solvent system for my sample?

To determine the best solvent, you can perform small-scale solubility tests. The ideal solvent should dissolve the compound when hot but not when cold.

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each tube at room temperature. Solvents to test could include ethanol, methanol, ethyl acetate, acetone, and toluene.

  • If the compound dissolves at room temperature, that solvent is not suitable for recrystallization.

  • If it does not dissolve at room temperature, gently heat the test tube. If the compound dissolves when hot, it is a potentially good solvent.

  • Allow the hot, clear solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool to form crystals. An ethanol/water mixture is a common example.[1]

Troubleshooting Guide

Issue 1: The compound does not dissolve in the hot solvent.

  • Cause: The chosen solvent may have insufficient solvating power for your compound, or you may not have added enough solvent.

  • Solution: Add more solvent in small increments, ensuring the solution is at its boiling point. If the compound still does not dissolve after adding a significant volume of solvent, a different, more polar or less polar solvent may be required. Consider a solvent mixture.

Issue 2: The compound "oils out" instead of forming crystals.

  • Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the solute may also be lower than the boiling point of the solvent.

  • Solution:

    • Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation.

    • Add a seed crystal of the pure compound to induce crystallization.

    • Consider switching to a lower-boiling point solvent.

Issue 3: No crystals form upon cooling.

  • Cause: The solution may not be saturated, meaning too much solvent was used. Alternatively, the compound may be highly soluble in the solvent even at low temperatures.

  • Solution:

    • Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • If you suspect high solubility, try adding a "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes turbid, then gently heat until it is clear and cool again.

    • Place the flask in an ice bath to maximize the yield of crystals.[1]

Issue 4: The recrystallized product is not pure.

  • Cause: Impurities may have co-precipitated with your product. The cooling may have been too rapid, trapping impurities within the crystal lattice.

  • Solution:

    • Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.[1]

    • A second recrystallization may be necessary to achieve the desired purity.

    • For some N-substituted aminobenzaldehydes, an acid-base purification can be effective at removing non-basic impurities prior to recrystallization.[1][7]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol-Water)

This protocol is a general guideline and may require optimization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, subsequently place the flask in an ice bath for 30-60 minutes.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol-water mixture to remove any soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Analysis: Determine the melting point and assess the purity by an appropriate method (e.g., HPLC, NMR). A sharp melting point close to the literature value is indicative of high purity.

Visualizations

Diagram 1: Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_saturation Saturation & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude compound in flask B Add minimum hot 'good' solvent (e.g., Ethanol) A->B C Stir and heat until dissolved B->C D Add 'poor' solvent (e.g., Water) until cloudy C->D E Add a few drops of 'good' solvent to clarify D->E F Cool slowly to room temperature E->F G Cool in ice bath F->G H Vacuum filter crystals G->H I Wash with cold solvent H->I J Dry under vacuum I->J K K J->K Analyze Purity (MP, HPLC)

A general workflow for the recrystallization of the target compound.

Diagram 2: Troubleshooting Logic for Recrystallization

G start Start Recrystallization dissolve Compound Dissolves in Hot Solvent? start->dissolve no_dissolve Action: Add more solvent or change solvent dissolve->no_dissolve No cool Cool Solution dissolve->cool Yes no_dissolve->dissolve oiling_out Compound 'Oils Out'? cool->oiling_out crystals Crystals Form? no_crystals Action: Evaporate solvent or add anti-solvent crystals->no_crystals No collect Collect Crystals crystals->collect Yes oiling_out->crystals No handle_oil Action: Reheat, add more 'good' solvent, cool slowly oiling_out->handle_oil Yes handle_oil->cool no_crystals->cool pure Product Pure? collect->pure impure Action: Recrystallize again, ensure slow cooling pure->impure No end Pure Product Obtained pure->end Yes impure->start

A decision-making diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Purification of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[Bis(4-methoxyphenyl)amino]benzaldehyde. The following information addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route used. A typical synthesis involves an Ullmann condensation to form the triarylamine core, followed by a Vilsmeier-Haack formylation. Potential impurities include:

  • Unreacted starting materials: Di(4-methoxyphenyl)amine, 4-halobenzaldehyde (from the Ullmann step), or the parent triarylamine (4,4'-dimethoxytriphenylamine) if the formylation is incomplete.

  • Homocoupled byproducts: Biphenyl derivatives from the Ullmann condensation.

  • Side-reaction products from formylation: Over-formylation or reactions involving the Vilsmeier reagent.

  • Residual catalyst: Copper salts from the Ullmann condensation.

  • Solvent residues: From the reaction or initial work-up.

Q2: My purified this compound is a yellow solid, but I've seen it described as a white solid. What does the color indicate?

A2: While commercially available high-purity this compound is often a white to off-white or pale yellow powder, a distinct yellow to greenish color in a purified sample can indicate the presence of minor chromophoric impurities or oxidation products. Further purification by recrystallization or column chromatography may be necessary to obtain a colorless solid.

Q3: I am having trouble purifying my compound using column chromatography on silica gel. The compound seems to be streaking or not eluting properly. What can I do?

A3: The tertiary amine in this compound can interact with the acidic silanol groups on the surface of standard silica gel, leading to poor separation. To mitigate this, you can:

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the elution of your amine-containing compound.

  • Use an alternative stationary phase: Consider using amine-functionalized silica gel or basic alumina for your column chromatography. These stationary phases have a less acidic surface and are better suited for the purification of basic compounds.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, a non-polar solvent like hexanes has been shown to be effective. You can also explore solvent pairs, such as ethyl acetate/hexanes or dichloromethane/hexanes, where the compound is dissolved in a minimum amount of the more soluble solvent at an elevated temperature, followed by the gradual addition of the less soluble solvent until turbidity is observed.

Q5: Can I use a chemical purification method instead of chromatography or recrystallization?

A5: Yes, for N-substituted aminobenzaldehydes, an acid-base extraction can be an effective purification strategy. This involves dissolving the crude product in a non-polar organic solvent and washing with an aqueous acid solution. The basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the purified product, which can be collected by filtration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Purity After Column Chromatography Inappropriate stationary phase.Use amine-functionalized silica gel or basic alumina.
Inappropriate eluent system.Add 0.1-1% triethylamine to your hexane/ethyl acetate or dichloromethane/ethyl acetate eluent system.
Low Yield After Recrystallization The compound is too soluble in the chosen solvent even at low temperatures.Try a less polar solvent or a solvent pair. Ensure you are using the minimum amount of hot solvent to dissolve the compound.
Crystals are not forming upon cooling.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Cooling the solution in an ice bath may also induce crystallization.
Product is an Oil, Not a Solid Presence of significant impurities depressing the melting point.Attempt purification by column chromatography first to remove the bulk of the impurities, then proceed with recrystallization.
The boiling point of the recrystallization solvent is higher than the melting point of the compound.Choose a lower-boiling point solvent for recrystallization.
Persistent Yellow/Green Color Presence of persistent colored impurities or oxidation.Add a small amount of activated charcoal to the hot solution during recrystallization and perform a hot filtration to remove it before cooling.

Data on Purification Methods

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Column Chromatography (Silica Gel with Et3N) >98%60-85%Good for removing a wide range of impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization (Hexanes) >99% (for crystalline solids)70-90%Can yield very high purity product. Cost-effective for larger scales.Only effective for solid compounds. Yield can be lower if the compound has some solubility in the cold solvent.
Acid-Base Extraction Variable (depends on the nature of impurities)80-95%Good for removing non-basic impurities. Can be quick and scalable.Only effective if impurities have significantly different acid-base properties from the product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurities present in your crude product.

  • Preparation of the Stationary Phase:

    • Choose either standard silica gel or amine-functionalized silica gel.

    • Prepare a slurry of the silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a non-polar eluent such as hexanes or petroleum ether.

    • Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or dichloromethane. A common starting gradient is 100% hexanes, gradually moving to a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

    • If using standard silica gel, add 0.5% (v/v) triethylamine to all eluent mixtures.

    • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential solvent (e.g., hexanes, ethanol, ethyl acetate) and heat gently. A good solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, test solvent pairs (e.g., ethyl acetate/hexanes).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl.

    • Heat the solution back to boiling and perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Diagrams

experimental_workflow cluster_purification Purification Workflow for this compound crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional for colored impurities) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool If no charcoal treatment hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization workflow for purification.

decision_tree start Crude Product Analysis is_solid Is the product a solid? start->is_solid acid_base Acid-Base Extraction (for non-basic impurities) start->acid_base high_impurity High level of impurities? is_solid->high_impurity Yes column Column Chromatography is_solid->column No (Oily) recrystallize Recrystallization high_impurity->recrystallize No high_impurity->column Yes pure_product Pure Product recrystallize->pure_product column->pure_product acid_base->pure_product

Caption: Decision tree for purification method selection.

Technical Support Center: 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound, presented in a question-and-answer format.

Issue 1: Color Change of the Solid Material

  • Question: My solid this compound, which was initially a white or light yellow powder, has turned greenish or brownish. Is it still usable?

  • Answer: A color change from white/yellow to a darker shade like green or brown is a common indicator of degradation. The triphenylamine core is susceptible to oxidation, which can lead to the formation of colored radical cations or other degradation byproducts. While the material may not be completely decomposed, its purity is compromised. For applications requiring high purity, such as in organic electronics, it is strongly recommended to use fresh, pure material. For less sensitive applications, the suitability of the material should be assessed by analytical methods like HPLC or NMR to determine the impurity profile.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing poor reproducibility in my experiments (e.g., device performance in organic electronics, reaction yields). Could the stability of this compound be the cause?

  • Answer: Yes, inconsistent stability of this compound is a likely cause for irreproducible results. Degradation can occur due to exposure to air, light, or elevated temperatures, leading to variations in the purity of the material between different experimental runs. It is crucial to handle the compound under an inert atmosphere, protect it from light, and store it at low temperatures (e.g., 4°C) to minimize degradation.

Issue 3: Poor Solubility After Storage

  • Question: I am having difficulty dissolving this compound in a solvent in which it was previously soluble. Why is this happening?

  • Answer: The formation of insoluble degradation products is a possible reason for the observed decrease in solubility. Oxidation or polymerization of the molecule can lead to higher molecular weight species that are less soluble. It is advisable to use freshly opened or properly stored material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The molecule has two primary points of instability: the triphenylamine core and the benzaldehyde functional group.

  • Oxidation of the Triphenylamine Moiety: The nitrogen atom in the triphenylamine core is electron-rich and susceptible to oxidation, especially when exposed to air and light. This can form a stable radical cation, which can then undergo further reactions, including dimerization to form benzidine-like structures.

  • Oxidation of the Aldehyde Group: The aldehyde group can be easily oxidized to a carboxylic acid (4-[Bis(4-methoxyphenyl)amino]benzoic acid) upon exposure to air (oxygen). This introduces an acidic impurity into your material.

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of the compound, it should be stored under the following conditions:

  • Atmosphere: In an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.

  • Light: In a dark place, for example, by using an amber vial or wrapping the container in aluminum foil, to prevent photodegradation.

  • Temperature: At a low temperature, such as 4°C, to slow down the rate of degradation.

Q3: What are the signs of degradation?

A3: The most common visual sign of degradation is a change in color from a white or pale yellow to a more intense yellow, green, or brown. Other indicators can be a decrease in solubility or the appearance of additional peaks in analytical characterization (e.g., HPLC, NMR).

Q4: Can I purify degraded this compound?

A4: Purification of the degraded material may be possible through techniques like column chromatography or recrystallization. However, it is often more practical and reliable to start with fresh material to ensure the highest purity and avoid experimental artifacts.

Quantitative Data on Stability (Illustrative Examples)

CompoundConditionMetricObservation
4-MethoxybenzaldehydeAtmospheric conditionsHalf-lifeThe half-life in the atmosphere due to reaction with hydroxyl radicals is estimated to be 15 hours.[1]
Triphenylamine derivativesElectrochemical OxidationPotentialThe first oxidation potential can be as low as 0.23 V vs. Ag/Ag+ for amino-substituted triphenylamines, indicating ease of oxidation.
BenzaldehydeAir exposureImpurity formationReadily oxidizes in air to form benzoic acid.[2]

Note: This data is for structurally related compounds and should be used for illustrative purposes only. The actual stability of this compound may vary.

Experimental Protocols

Protocol for a Basic Stability Study

This protocol outlines a general method to assess the stability of this compound under specific conditions.

  • Sample Preparation:

    • Prepare several identical solutions of the compound in a relevant solvent (e.g., THF, chloroform) at a known concentration.

    • Prepare a solid sample of the compound.

  • Exposure Conditions:

    • Light Exposure: Expose one set of solutions and the solid sample to ambient laboratory light or a controlled light source. Keep a control set in the dark.

    • Air Exposure: Expose another set of solutions and the solid sample to air. Keep a control set under an inert atmosphere (e.g., in a glovebox or a sealed vial with nitrogen).

    • Thermal Stress: Place a third set of solutions and the solid sample in an oven at an elevated temperature (e.g., 60°C). Keep a control set at the recommended storage temperature (4°C).

  • Time Points:

    • Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis:

    • Visual Inspection: Note any changes in color or clarity of the solutions and the color of the solid.

    • UV-Vis Spectroscopy: Monitor changes in the absorption spectrum, which can indicate the formation of degradation products.

    • High-Performance Liquid Chromatography (HPLC): Quantify the decrease in the main peak area and the appearance of new peaks corresponding to impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Identify structural changes in the molecule.

Visualizations

degradation_pathway Potential Degradation Pathways A This compound B Radical Cation (Colored Species) A->B Oxidation (Air, Light) D 4-[Bis(4-methoxyphenyl)amino]benzoic acid A->D Aldehyde Oxidation (Air) C Dimerization Products (e.g., Benzidine derivatives) B->C Dimerization

Caption: Inferred degradation pathways for this compound.

troubleshooting_workflow Troubleshooting Workflow start Experiment Failure or Inconsistent Results check_material Check Material Integrity: - Color Change? - Stored Properly? start->check_material color_change Color Change Observed? check_material->color_change degraded Material is likely degraded. Use fresh stock. color_change->degraded Yes no_color_change No obvious degradation. Consider other factors. color_change->no_color_change No degraded->start Re-run experiment check_protocol Review Experimental Protocol: - Inert atmosphere used? - Light protection? no_color_change->check_protocol protocol_issue Protocol Deviations? check_protocol->protocol_issue improve_protocol Improve handling protocol: - Use glovebox/Schlenk line. - Protect from light. protocol_issue->improve_protocol Yes other_factors Investigate other experimental parameters (e.g., solvent purity, reagent stability). protocol_issue->other_factors No improve_protocol->start Re-run experiment

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the oxidation of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde during experiments and storage.

Troubleshooting Guide

This guide addresses common issues related to the oxidation of this compound, identifiable by a color change (often to a yellowish or greenish hue) or the appearance of impurities in analytical tests like NMR or HPLC.

Issue 1: Compound shows signs of degradation upon receipt or after short-term storage.

Possible Cause Troubleshooting Steps
Improper Storage Conditions Verify that the compound is stored at the recommended temperature, typically between 2-8°C.[1] Ensure the container is sealed tightly and stored in a dark place to prevent light exposure.[2]
Exposure to Air/Oxygen The compound is air-sensitive.[3] Upon receipt, immediately place the container inside a glove box or desiccator flushed with an inert gas like nitrogen or argon. For long-term storage, ensure the vial has a positive pressure of inert gas.
Initial Product Quality Request the Certificate of Analysis (CoA) from the supplier to confirm the initial purity and test date. If the data suggests the product was already compromised, contact the supplier for a replacement.

Issue 2: Rapid degradation of the compound observed during an experiment.

Possible Cause Troubleshooting Steps
Atmospheric Exposure During Handling Handle the compound exclusively under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[4][5][6][7] Use syringes and needles that have been oven-dried and flushed with inert gas to transfer solutions.[4][5]
Use of Oxidizing Reagents or Solvents Review all reagents and solvents in your experimental protocol for potential oxidizing agents. Ensure solvents are freshly distilled or purchased anhydrous and deoxygenated.
Contaminated Glassware Use oven-dried glassware to remove any adsorbed moisture, which can facilitate degradation.[4][7] Cool the hot glassware under a stream of inert gas before use.[4][7]

Issue 3: Inconsistent experimental results or reaction yields.

Possible Cause Troubleshooting Steps
Partial Oxidation of Starting Material Before use, check the purity of the this compound lot using a quick analytical method like TLC or LC-MS to ensure no significant oxidation has occurred.
Variability in Handling Technique Standardize the handling protocol for the compound across all experiments to minimize variations in air and moisture exposure.
Use of Stabilizers For applications where it will not interfere with downstream processes, consider the addition of a stabilizer to the aldehyde solution. Antioxidants such as hydroquinone or catechol have been used to prevent the air oxidation of benzaldehyde.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: The ideal storage conditions are in a tightly sealed container, under an inert atmosphere such as nitrogen or argon, at a temperature between 2-8°C, and protected from light.[1][2]

Q2: Why is an inert atmosphere necessary for storing this compound?

A: this compound is an aromatic aldehyde, and aldehydes are susceptible to oxidation by atmospheric oxygen, which converts the aldehyde group into a carboxylic acid.[9] This degradation can affect the purity and reactivity of the compound.

Q3: Can I handle this compound on the open bench?

A: It is strongly recommended to handle this air-sensitive compound under an inert atmosphere, such as inside a glove box or using a Schlenk line, to prevent oxidation.[3][4][6] If brief handling on the bench is unavoidable, do so quickly and ensure the container is immediately purged with inert gas and sealed.

Q4: My compound has changed color. Is it still usable?

A: A color change from white to yellow or green is an indicator of potential degradation.[10] It is advisable to test the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR) before use to determine if it still meets the requirements for your experiment.

Q5: Are there any chemical additives that can prevent the oxidation of this aldehyde?

Data Presentation

As quantitative data on the oxidation of this compound under various conditions is not widely published, the following table is provided as a template for researchers to record their own stability study results.

Table 1: Stability of this compound Under Various Conditions

Condition ID Storage Temperature (°C) Atmosphere Stabilizer (if any) Duration (Weeks) Purity (%) Observations
A25AirNone1
B25NitrogenNone1
C4AirNone1
D4NitrogenNone1
E4NitrogenBHT (100 ppm)1
F25AirNone4
G25NitrogenNone4
H4AirNone4
I4NitrogenNone4
J4NitrogenBHT (100 ppm)4

Experimental Protocols

Protocol 1: Evaluating the Stability of this compound

Objective: To determine the rate of degradation of this compound under different storage conditions.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile

  • Nitrogen or Argon gas (high purity)

  • Multiple 1-dram vials with PTFE-lined caps

  • Glove box or Schlenk line

  • HPLC system with a C18 column

Methodology:

  • Sample Preparation: Inside a glove box, weigh 5 mg of this compound into each of ten labeled vials.

  • Condition Setup:

    • For "Air" condition vials: Tightly cap the vials in the ambient atmosphere.

    • For "Nitrogen" condition vials: Backfill the vials with nitrogen gas for 1 minute before tightly capping inside the glove box.

  • Storage: Place the vials in their respective storage locations (e.g., a 4°C refrigerator and a 25°C lab bench drawer, both protected from light).

  • Time Points: At specified time points (e.g., Day 0, Week 1, Week 2, Week 4), remove one vial from each condition for analysis.

  • Analysis:

    • Dissolve the contents of the vial in a known volume of acetonitrile.

    • Analyze the solution by HPLC to determine the purity of the this compound.

    • The primary degradation product, 4-[Bis(4-methoxyphenyl)amino]benzoic acid, should have a different retention time.

  • Data Recording: Record the purity percentage for each condition at each time point in a table similar to Table 1.

Visualizations

TroubleshootingWorkflow start Oxidation Suspected (e.g., color change, impurity peak) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? start->check_storage Upon Receipt / Storage check_handling Review Handling Procedures: - Inert atmosphere used? - Dry glassware/syringes? - Deoxygenated solvents? start->check_handling During Experiment improper_storage Correct Storage: - Store at 2-8°C - Purge with N2/Ar - Use amber vials check_storage->improper_storage No test_purity Test Purity (HPLC/NMR) Before Use check_storage->test_purity Yes improper_handling Refine Technique: - Use glove box/Schlenk line - Oven-dry glassware - Use anhydrous solvents check_handling->improper_handling No check_handling->test_purity Yes improper_storage->test_purity improper_handling->test_purity outcome_good Purity Acceptable: Proceed with Caution test_purity->outcome_good Purity > X% outcome_bad Purity Unacceptable: Purify or Discard test_purity->outcome_bad Purity < X%

Caption: Troubleshooting workflow for suspected oxidation.

ExperimentalWorkflow prep 1. Aliquot Compound in Glove Box conditions 2. Create Test Atmospheres (Air vs. N2) prep->conditions storage 3. Store at Different Temperatures (4°C, 25°C) conditions->storage analysis 4. Analyze Purity by HPLC at T=0, 1, 2, 4 weeks storage->analysis results 5. Compare Degradation Rates analysis->results

Caption: Workflow for the stability evaluation experiment.

References

Technical Support Center: 4-[Bis(4-methoxyphenyl)amino]benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 4-[Bis(4-methoxyphenyl)amino]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a solid organic compound with the following properties:

PropertyValue
CAS Number 89115-20-8[1]
Molecular Formula C₂₁H₁₉NO₃[1]
Molecular Weight 333.38 g/mol [1]
Appearance White to Yellow to Green powder/crystal[2][3]
Melting Point 99.0-104.0 °C
Boiling Point 505.4 ± 45.0 °C at 760 mmHg
Purity Typically >98.0% (HPLC)[2][3]
Storage Store at 4°C under a nitrogen atmosphere.

Q2: What are the primary applications of this compound?

A2: This compound is a versatile intermediate in organic synthesis. Due to its electron-rich triarylamine core and reactive aldehyde group, it is commonly used in:

  • Dye-sensitized solar cells (DSSCs): The triphenylamine moiety acts as an excellent electron donor.[4]

  • Organic electronics: It serves as a building block for organic light-emitting diodes (OLEDs) and other electronic materials.

  • Fluorescent probes: Its derivatives often exhibit interesting photophysical properties, such as solvatofluorochromism and mechanofluorochromism.[5]

Q3: What are the main safety concerns when working with this compound?

A3: this compound is classified as harmful. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

  • Wear protective gloves, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

Troubleshooting Guides for Common Reactions

This section addresses specific issues that may arise during common reactions involving this compound.

Vilsmeier-Haack Reaction (Synthesis of the title compound)

Issue 1: Low or No Product Yield

  • Potential Cause: Inactive Vilsmeier reagent due to moisture.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The Vilsmeier reagent should be prepared fresh for optimal results.

  • Potential Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated for a sufficient duration to drive it to completion.[6]

  • Potential Cause: Suboptimal quality of starting materials.

    • Solution: Use high-purity N,N-bis(4-methoxyphenyl)amine and freshly distilled phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Impurities can lead to side reactions and lower yields.[6]

Issue 2: Formation of Dark, Tarry Residue

  • Potential Cause: Reaction overheating. The Vilsmeier-Haack reaction can be exothermic.

    • Solution: Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and its addition to the amine. Use an ice bath to manage the temperature.[6]

  • Potential Cause: Localized overheating during neutralization.

    • Solution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Add the neutralizing base (e.g., saturated sodium acetate solution) dropwise while keeping the temperature below 20°C.[6]

Knoevenagel Condensation

Issue 1: Low Yield of the Desired α,β-Unsaturated Product

  • Potential Cause: Inappropriate catalyst choice.

    • Solution: The Knoevenagel condensation is typically catalyzed by a weak base.[7][8] A base that is too strong can cause self-condensation of the aldehyde. Piperidine or ammonium acetate are common choices.[3][7]

  • Potential Cause: Reversible reaction due to water byproduct.

    • Solution: Remove water as it is formed, for example, by azeotropic distillation using a Dean-Stark trap with a solvent like toluene.[7]

  • Potential Cause: Incomplete reaction.

    • Solution: Monitor the reaction by TLC. If the reaction is sluggish at room temperature, gentle heating may be required.[7]

Issue 2: Formation of Side Products

  • Potential Cause: Self-condensation of the active methylene compound or the aldehyde.

    • Solution: Use a weak base as a catalyst. A strong base can lead to undesired side reactions.[7]

  • Potential Cause: Michael addition of the active methylene compound to the product.

    • Solution: Optimize the stoichiometry of the reactants. Using a slight excess of the aldehyde may help minimize this side reaction.

Wittig Reaction

Issue 1: Poor or No Conversion to the Alkene

  • Potential Cause: Unstable ylide.

    • Solution: The phosphonium ylide should be generated in situ and used immediately. For some substrates, generating the ylide in the presence of the aldehyde can improve yields.[9]

  • Potential Cause: Steric hindrance.

    • Solution: While this compound is not exceptionally hindered, highly substituted ylides may react slowly. In such cases, the Horner-Wadsworth-Emmons reaction is a viable alternative.[10]

  • Potential Cause: Impure reagents.

    • Solution: Use dry solvents and high-quality phosphonium salt and base (e.g., n-butyllithium or sodium hydride).

Issue 2: Difficulty in Product Purification

  • Potential Cause: Contamination with triphenylphosphine oxide.

    • Solution: Triphenylphosphine oxide is a common byproduct of the Wittig reaction.[10] It can often be removed by column chromatography on silica gel. In some cases, precipitation of the oxide from a nonpolar solvent can aid in its removal.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[2][5]

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Formylation: Dissolve N,N-bis(4-methoxyphenyl)amine (1 equivalent) in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is between 6-8. Maintain the temperature below 20°C during neutralization.

  • Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation.[3][7][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization.

Diagrams

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_troubleshooting Troubleshooting DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Amine 4,4'-Dimethoxytriphenylamine Intermediate Iminium Intermediate Vilsmeier->Intermediate Amine->Intermediate Product This compound Intermediate->Product Hydrolysis LowYield Low Yield Moisture Moisture Present? LowYield->Moisture Check TarryResidue Tarry Residue Overheating Overheating? TarryResidue->Overheating Check

Caption: Workflow for the Vilsmeier-Haack synthesis and key troubleshooting points.

Knoevenagel_Condensation_Logic Start Start Knoevenagel Condensation CheckYield Low Yield? Start->CheckYield CheckCatalyst Catalyst Optimal? CheckYield->CheckCatalyst Yes Success Successful Reaction CheckYield->Success No CheckWater Water Removed? CheckCatalyst->CheckWater Yes AdjustCatalyst Adjust Catalyst (e.g., use weak base) CheckCatalyst->AdjustCatalyst No CheckWater->Success Yes RemoveWater Implement Water Removal (e.g., Dean-Stark) CheckWater->RemoveWater No AdjustCatalyst->Start RemoveWater->Start

Caption: Troubleshooting logic for optimizing Knoevenagel condensation yields.

References

Technical Support Center: Optimizing Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of Schiff bases (imines).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during Schiff base synthesis, helping you diagnose and resolve issues to improve reaction yield and product purity.

Question 1: Why is my Schiff base yield consistently low?

Answer: Low yield is the most common issue and typically stems from the reversible nature of the reaction or suboptimal conditions.[1][2]

  • Incomplete Water Removal: The formation of a Schiff base is a condensation reaction that produces water.[3][4] According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the reactants, reducing the yield.[1]

  • Suboptimal pH: The reaction rate is highly pH-dependent.[5][6] The mechanism involves two key steps: nucleophilic attack by the amine on the carbonyl, followed by dehydration of the carbinolamine intermediate.[7][8]

    • Too Acidic (pH < 4): The amine starting material becomes protonated, rendering it non-nucleophilic and slowing the initial addition step.[6][9]

    • Too Basic/Neutral (pH > 7): The final dehydration step, which is acid-catalyzed, becomes the rate-limiting step.[5][6]

  • Product Hydrolysis: If the Schiff base is unstable in the presence of water, it can hydrolyze back to the starting amine and aldehyde during workup or purification.[10]

  • Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can hinder the reaction.

Troubleshooting Steps:

  • Actively Remove Water: Use a Dean-Stark apparatus (for solvents that form an azeotrope with water like toluene or benzene), or add a dehydrating agent such as anhydrous MgSO₄, Na₂SO₄, or activated 4Å molecular sieves to the reaction mixture.[1][2][11]

  • Optimize pH: The ideal pH is typically mildly acidic (around 4-6).[9] Add a catalytic amount (e.g., 1-3 drops) of a weak acid like glacial acetic acid or p-toluenesulfonic acid (PTSA).[12] The optimal pH may need to be determined experimentally for specific substrates.[6]

  • Increase Reactant Concentration: Running the reaction at a higher concentration can favor the product formation.

  • Adjust Temperature: While many reactions work well at room temperature, heating to reflux can often increase the reaction rate and help drive off water.[12]

Question 2: How do I choose the right solvent and catalyst?

Answer: The choice of solvent and catalyst is critical for reaction efficiency and depends on the specific reactants.

ParameterOptionsConsiderations & Impact on Reaction
Solvent Ethanol, MethanolProtic solvents that are effective for many simple condensations.[12][13]
Dichloromethane (DCM), ChloroformAprotic solvents; useful when adding dehydrating agents like MgSO₄.[1]
Toluene, BenzeneNon-polar solvents ideal for azeotropic water removal with a Dean-Stark apparatus.[11] Note: Benzene is toxic and should be used with caution.
Solvent-FreeCan be highly efficient, sometimes requiring microwave irradiation or grinding, leading to high yields and short reaction times.[3]
Catalyst Acetic Acid (Glacial)A weak acid catalyst, commonly used and effective for many systems.[12]
p-Toluenesulfonic Acid (PTSA)A stronger acid catalyst, useful for less reactive carbonyl compounds.[11]
Lewis Acids (e.g., ZnBr₂)Can be effective in activating the carbonyl group for nucleophilic attack.[14]
Base CatalysisGenerally less common as it does not effectively catalyze the rate-limiting dehydration step.[7][8]

Question 3: My product is impure. What are the likely side reactions and how can I prevent them?

Answer: Impurities often arise from unreacted starting materials or side reactions.

  • Aldol Condensation: Aldehydes with alpha-hydrogens can undergo self-condensation, particularly under basic conditions.[10]

  • Polymerization: Aliphatic aldehydes are especially prone to polymerization.

  • Starting Materials: Incomplete reaction is a major source of impurity.[2]

  • Product Degradation: Some Schiff bases are unstable and can degrade on silica gel during chromatography.[14][15] This can mislead you into thinking the reaction did not go to completion.

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials. Be aware that some Schiff bases can hydrolyze on silica TLC plates.[14] Consider using aluminum oxide plates or analyzing the crude product by ¹H NMR.

  • Purification Method: If the product is unstable on silica, purification via recrystallization or distillation is preferable.[14] For recrystallization, common solvents include ethanol or mixtures like ethyl acetate/hexane.[2]

  • Control Stoichiometry: Ensure accurate molar ratios. A slight excess of the more volatile component can sometimes help drive the reaction to completion.[2]

  • Maintain Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of the product, especially during workup and storage.[2]

Visualizing the Process

Understanding the reaction mechanism, experimental workflow, and troubleshooting logic is key to optimization.

Reaction Mechanism

The formation of a Schiff base is a two-step process involving a carbinolamine intermediate.

Caption: The reversible two-step mechanism of Schiff base formation.

General Experimental Workflow

This diagram outlines the typical steps for synthesizing and purifying a Schiff base.

Workflow start Start setup 1. Setup Dissolve aldehyde (1.0 eq) and amine (1.0-1.1 eq) in suitable solvent. start->setup catalyst 2. Catalysis Add catalytic amount of weak acid (e.g., Acetic Acid). setup->catalyst water_removal 3. Water Removal Add molecular sieves OR set up Dean-Stark trap. catalyst->water_removal reaction 4. Reaction Stir at RT or reflux. Monitor by TLC. water_removal->reaction workup 5. Workup Cool to RT. Filter dehydrating agent. Remove solvent. reaction->workup purify 6. Purification Recrystallization OR Column Chromatography (if stable). workup->purify characterize 7. Characterization NMR, IR, Mass Spec, Melting Point. purify->characterize end End characterize->end

Caption: A standard workflow for Schiff base synthesis and purification.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common synthesis problems.

Caption: A decision tree for troubleshooting Schiff base reactions.

General Experimental Protocol

This protocol provides a robust starting point for the synthesis of a Schiff base from an aromatic aldehyde and a primary amine using ethanol as a solvent.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Anhydrous Magnesium Sulfate (MgSO₄) or 4Å Molecular Sieves

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reactant Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) in a minimal amount of absolute ethanol. Begin stirring.

  • Amine Addition: Add the primary amine (1.0 eq) to the solution. If the amine is a solid, dissolve it in a small amount of ethanol before adding.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[12]

  • Dehydration: To drive the reaction to completion, add an excess of a dehydrating agent like anhydrous magnesium sulfate (1.5 eq) or activated 4Å molecular sieves.[1][2]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (typically 60-80°C for ethanol). Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared (typically 2-4 hours).[12]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate (the product) has formed, cool further in an ice bath to maximize crystallization.

  • Isolation:

    • If product precipitated: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

    • If no precipitate: Filter off the dehydrating agent. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[2]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, IR spectroscopy, and melting point analysis. The formation of the imine bond can be confirmed by the appearance of a C=N stretch in the IR spectrum (typically 1600-1650 cm⁻¹) and the disappearance of the aldehyde C-H and amine N-H signals in the NMR spectrum.

References

Technical Support Center: 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals working with 4-[Bis(4-methoxyphenyl)amino]benzaldehyde. The information is designed to address common issues encountered during synthesis, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and dimethylformamide (DMF). It has limited solubility in non-polar solvents like hexanes and is insoluble in water.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). The aldehyde functional group is susceptible to oxidation, especially when exposed to light and air.

Q3: My compound has changed color from yellow to a greenish or brownish hue. What could be the cause?

A3: A color change often indicates degradation. This can be due to oxidation of the aldehyde group to a carboxylic acid or other oxidative degradation of the electron-rich triphenylamine core. Exposure to air, light, or impurities can accelerate this process.

Q4: I am seeing a lower than expected yield during the Vilsmeier-Haack synthesis of this compound. What are the possible reasons?

A4: Low yields in the Vilsmeier-Haack reaction can stem from several factors:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Temperature Control: The reaction can be exothermic. Maintaining the recommended temperature is crucial to prevent side reactions.

  • Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete reaction or the formation of byproducts.

  • Work-up Procedure: Inefficient extraction or purification can lead to loss of product.

Troubleshooting Guides

Issue 1: Unexpected Peaks in NMR or Mass Spectrum after Synthesis
  • Possible Cause 1: Residual Solvents: The most common unexpected peaks are often due to residual solvents from the reaction or purification.

    • Solution: Dry the sample under high vacuum for an extended period. Cross-reference the chemical shifts of common laboratory solvents.

  • Possible Cause 2: Incomplete Reaction: The presence of starting materials, such as 4,4'-dimethoxytriphenylamine, indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature. Ensure the Vilsmeier reagent was active and added in the correct stoichiometric amount.

  • Possible Cause 3: Side Products: The formation of side products can occur, particularly if the reaction temperature was not well-controlled.

    • Solution: Optimize the reaction conditions, paying close attention to temperature control. Purification by column chromatography may be necessary to isolate the desired product.

Issue 2: Degradation of the Compound During Experimental Use
  • Possible Cause 1: Oxidative Degradation: The aldehyde group can be easily oxidized to a carboxylic acid, and the tertiary amine can undergo oxidation.

    • Solution: Degas all solvents before use. Conduct reactions under an inert atmosphere. Avoid prolonged exposure to air.

  • Possible Cause 2: Photodegradation: Aromatic amines and aldehydes can be light-sensitive.

    • Solution: Protect the reaction vessel from light by wrapping it in aluminum foil. Use amber glassware for storage.

  • Possible Cause 3: Acidic or Basic Hydrolysis: The methoxy groups (ether linkages) can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.

    • Solution: Maintain a neutral pH if possible. If acidic or basic conditions are required, consider running the reaction at a lower temperature and for a shorter duration.

Experimental Protocols

Protocol: Monitoring the Oxidative Degradation of this compound
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Control Sample: Transfer a portion of the solution to a sealed vial under an inert atmosphere and store it in the dark at 4°C.

  • Experimental Sample: Expose another portion of the solution to air and ambient light at room temperature.

  • Time-Course Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from both the control and experimental samples.

  • Analytical Method: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. Monitor the disappearance of the parent compound peak and the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Quantify the percentage of the remaining parent compound at each time point relative to the initial concentration.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated from an oxidative degradation study as described in the protocol above.

Time (hours)Parent Compound Remaining (Control, %)Parent Compound Remaining (Experimental, %)Major Degradation Product 1 (Area %)
01001000
299.895.23.1
499.790.56.8
899.582.112.4
2499.265.725.9

Visualizations

Diagrams of Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the chemical reactivity of its functional groups.

G parent This compound product1 4-[Bis(4-methoxyphenyl)amino]benzoic acid parent->product1 Oxidation product2 4-(4-Methoxyanilino)-4'-methoxybenzaldehyde parent->product2 N-Dealkylation product3 4-Hydroxy-4'-methoxy-N-(4-methoxyphenyl)aniline product2->product3 O-Demethylation

Caption: Potential oxidative and dealkylation degradation pathways.

Experimental Workflow Diagram

This diagram outlines a typical workflow for investigating the stability of the compound.

G cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution control Control (Inert, Dark) prep_solution->control experimental Experimental (Air, Light) prep_solution->experimental sampling Time-Course Sampling control->sampling experimental->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a typical stability study.

how to avoid polymeric byproducts in aminobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of polymeric byproducts during aminobenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polymeric byproduct formation during aminobenzaldehyde synthesis?

A1: The primary cause of polymerization is the acid-catalyzed self-condensation of aminobenzaldehyde.[1] In this reaction, the nucleophilic amino group of one molecule attacks the electrophilic aldehyde group of another, forming an imine (Schiff base). These imines can further react, leading to the formation of insoluble and often colored polymer chains.[1] This issue is particularly prevalent in syntheses that involve acidic conditions, such as the reduction of nitrobenzaldehydes with reagents like SnCl₂/HCl or Fe/HCl, where residual acid can catalyze the polymerization during workup.

Q2: What are the visual indicators that polymerization is occurring in my reaction?

A2: The formation of polymeric byproducts is often accompanied by distinct visual cues. These include the rapid discoloration of the reaction mixture or product, often turning yellow, red, or dark brown, and the formation of a dark, oily tar or an insoluble precipitate.[1] If you observe these changes, it is a strong indication that self-condensation is taking place.

Q3: How can I prevent polymerization during and after the synthesis?

A3: A multi-faceted approach is essential to prevent polymerization:

  • Careful pH Control: Prompt and meticulous neutralization of any residual acid after the reduction step is critical. Use a mild base like sodium bicarbonate or sodium carbonate, and avoid over-acidification during the workup. The target pH should be approximately 7.

  • Prompt Isolation: Isolate the aminobenzaldehyde from the reaction mixture as quickly as possible after the reaction is complete.[2] For volatile isomers like o-aminobenzaldehyde, rapid steam distillation is a highly effective method to remove the product from the reaction medium as it forms, minimizing its exposure to conditions that promote polymerization.[2][3]

  • Use of Protecting Groups: Employing a protecting group for the amine functionality is a robust strategy. The amine can be protected, for example, as an acetamide or a carbamate (e.g., Boc group) before the aldehyde is generated or manipulated. The protecting group is then removed in a final step under conditions that do not promote polymerization.[4]

  • Appropriate Storage: Purified aminobenzaldehyde should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and polymerization over time.

Q4: Is it possible to salvage the desired monomer from the polymeric byproducts?

A4: While challenging, it is sometimes possible. One reported method involves dissolving the crude mixture containing the polymer in boiling acetic anhydride, which can convert the polymeric tars into the more stable, crude p-acetamidobenzaldehyde. This derivative can then be purified and hydrolyzed back to p-aminobenzaldehyde.[1] Another approach for purification is to extract the monomer with boiling water, in which it is sparingly soluble, and then extract the aqueous solution with a solvent like ether. However, this method often results in low recovery (25-30%).[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid discoloration (yellow/red/brown) and/or precipitation during workup. Residual acid from the reduction step is catalyzing polymerization.1. Immediately and carefully neutralize the reaction mixture to pH ~7 with a saturated solution of a mild base (e.g., NaHCO₃).2. During extraction, pass the organic layer through a short plug of a solid-supported acid scavenger or a mild solid base like potassium carbonate.3. Work at lower temperatures (e.g., in an ice bath) during neutralization and extraction to slow down the rate of polymerization.
Low yield of isolated aminobenzaldehyde. - Polymerization during workup.- Incomplete reduction of the nitro group.- Loss of product during extraction due to its partial water solubility.- Implement the strategies for preventing polymerization mentioned above.- Monitor the initial reduction reaction to completion using Thin Layer Chromatography (TLC) or LC-MS.- Saturate the aqueous layer with NaCl (brine) during extraction to decrease the polarity of the aqueous phase and improve the partitioning of the aminobenzaldehyde into the organic layer.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, ether).
Product degrades or darkens during storage. - Exposure to air, light, or trace amounts of residual acid.- Inappropriate storage temperature.- Ensure the product is completely free of acid before storage.- Store the purified solid under an inert atmosphere (N₂ or Ar) in a sealed, amber vial to protect from air and light.- Store at low temperatures (refrigerator or freezer).
Difficulty in purifying the product from colored, insoluble material. The polymeric byproducts are often intractable and have low solubility.- Consider converting the crude product to a more stable derivative (e.g., an N-acetyl or N-Boc derivative) which can be more easily purified by column chromatography or recrystallization. The pure derivative can then be deprotected.- For p-aminobenzaldehyde, extraction with boiling water followed by extraction of the aqueous phase with ether can be attempted, though yields may be low.[1]

Data Presentation

The choice of synthetic method significantly impacts the yield and purity of aminobenzaldehydes. The following table summarizes typical yields for various methods, providing a comparison between direct synthesis and strategies involving protecting groups or rapid product removal.

Target Molecule Synthetic Strategy Key Reagents Typical Yield Notes
o-Aminobenzaldehyde Reduction with rapid removalFeSO₄, NH₄OH, then rapid steam distillation69-75%[2]Rapid removal from the reaction mixture is crucial to prevent self-condensation.[2]
o-Aminobenzaldehyde ReductionReduced iron powder, H₂O/sec-butanol88-89%[5]A patented method reporting high yield.
p-Aminobenzaldehyde Reduction of p-nitrotolueneNa₂S, Sulfur, NaOH, then steam distillation40-50%[1]Significant potential for polymer formation during distillation.[1]
p-Aminobenzaldehyde N-Acetyl protecting group strategy1. Acetic anhydride2. N-Bromosuccinimide3. Na₂CO₃ (aq) hydrolysis70% (for p-acetaminobenzaldehyde)[4]Avoids isolation of the unstable aminobenzaldehyde intermediate.
m-Aminobenzaldehyde Aldehyde protecting group strategy1. Ethylene glycol (acetal formation)2. H₂, Raney Nickel (reduction)3. Acidic hydrolysis (deprotection)67-78% (for the aminoacetal)[6]The free amine is generated in the final step from the stable acetal precursor.
4-Aminobenzaldehyde Catalytic HydrogenationH₂, Pd/C>90%[7]Clean reaction with high yield and simple work-up.[7]
4-Aminobenzaldehyde Stannous Chloride ReductionSnCl₂·2H₂O, HCl70-85%[7]Work-up requires careful basification.[7]

Experimental Protocols

Protocol 1: Synthesis of o-Aminobenzaldehyde via Reduction and Rapid Steam Distillation

This protocol is adapted from Organic Syntheses, and its success relies on the rapid removal of the product as it is formed.[2]

  • Reaction Setup: In a 1-L three-necked flask equipped for both reflux and subsequent steam distillation, add water (175 mL), ferrous sulfate heptahydrate (105 g, 0.38 mole), and concentrated hydrochloric acid (0.5 mL).

  • Addition of Starting Material: Add o-nitrobenzaldehyde (6 g, 0.04 mole) to the flask and begin vigorous stirring.

  • Reduction: Heat the mixture on a steam bath. When the internal temperature reaches 90°C, add concentrated ammonium hydroxide (25 mL) in one portion, followed by three additional 10-mL portions at 2-minute intervals.

  • Rapid Steam Distillation: Immediately after the final addition of ammonia, reconfigure the apparatus for steam distillation. Distill the mixture as rapidly as possible, collecting two 250-mL fractions of distillate over a period of 10–13 minutes.

  • Isolation:

    • Saturate the first fraction of the distillate with sodium chloride and cool to 5°C with stirring to precipitate the product. Collect the solid by filtration.

    • Saturate the second fraction with sodium chloride, combine it with the filtrate from the first fraction, and extract with two 45-mL portions of ether.

    • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a second crop of the product.

  • Yield: The total expected yield is 3.3–3.6 g (69–75%).

Protocol 2: Synthesis of p-Aminobenzaldehyde via an N-Acetyl Protecting Group Strategy

This two-stage protocol avoids the direct handling of the unstable p-aminobenzaldehyde by first synthesizing the stable N-acetyl derivative, which can then be hydrolyzed.

Stage 1: Synthesis of p-Acetaminobenzaldehyde (Adapted from Brown, R. K., et al.[4])

  • Diacetylation: Reflux p-toluidine in an excess of acetic anhydride to form N,N-diacetyl-p-toluidine.

  • Bromination: Dissolve the N,N-diacetyl-p-toluidine in carbon tetrachloride. Add two molar equivalents of N-bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide). Irradiate the mixture (e.g., with a sunlamp) and reflux for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: After cooling, the reaction mixture is treated directly with an aqueous sodium carbonate solution and heated on a steam bath to hydrolyze the intermediate dibromo compound.

  • Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ether). The organic extracts are dried and concentrated to yield p-acetaminobenzaldehyde. The crude product can be recrystallized from light petroleum. The reported yield is approximately 70%.[4]

Stage 2: Hydrolysis of p-Acetaminobenzaldehyde

  • Setup: In a round-bottom flask, suspend p-acetaminobenzaldehyde in dilute hydrochloric acid (e.g., 3M HCl).

  • Reaction: Heat the mixture to reflux. The solid will gradually dissolve as the hydrolysis proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7.

  • Isolation: Extract the neutralized solution multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield p-aminobenzaldehyde. The product should be used immediately or stored under an inert atmosphere at low temperature.

Protocol 3: Synthesis of 4-(N-Boc-amino)benzaldehyde

This protocol involves the protection of the commercially available 4-aminobenzaldehyde, which is often supplied as a stabilized polymer or adduct.

  • Protection Reaction: In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution, followed by a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Dilute the reaction mixture with the organic solvent used. Wash the solution sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-(N-Boc-amino)benzaldehyde.

Visualizations

Reaction Pathways

Aminobenzaldehyde Synthesis: Desired vs. Undesired Pathways cluster_0 Desired Synthesis Pathway cluster_1 Undesired Polymerization Pathway Nitrobenzaldehyde Nitrobenzaldehyde Aminobenzaldehyde Aminobenzaldehyde Nitrobenzaldehyde->Aminobenzaldehyde Reduction (e.g., H₂, Pd/C or Fe/HCl) Amine1 Aminobenzaldehyde (Molecule 1) Aldehyde2 Aminobenzaldehyde (Molecule 2) Schiff_Base Schiff Base (Imine) Amine1->Schiff_Base Attack on Aldehyde Aldehyde2->Schiff_Base Polymer Polymeric Byproducts Schiff_Base->Polymer Further Condensation

Caption: Desired reduction pathway versus the acid-catalyzed self-condensation leading to polymers.

Troubleshooting Workflow

Troubleshooting Workflow for Aminobenzaldehyde Synthesis cluster_workflow Troubleshooting Workflow for Aminobenzaldehyde Synthesis Start Start Synthesis: Reduction of Nitrobenzaldehyde Check_Reaction Monitor Reaction Progress (TLC/LC-MS) Start->Check_Reaction Check_Reaction->Check_Reaction Incomplete Workup Begin Workup Check_Reaction->Workup Reaction Complete Check_Color Observe Discoloration or Precipitation? Workup->Check_Color Neutralize Immediate Neutralization (pH ~7) Work Cold Check_Color->Neutralize Yes Isolate Prompt Isolation & Purification Check_Color->Isolate No Neutralize->Isolate Check_Yield Check Yield and Purity Isolate->Check_Yield Store Store Product Under Inert Atmosphere, Cold & Dark Check_Yield->Store Acceptable Troubleshoot_Yield Review Extraction Protocol (use brine, multiple extractions) Check_Yield->Troubleshoot_Yield Low Yield End Successful Synthesis Store->End Troubleshoot_Yield->Isolate

Caption: A logical workflow for identifying and addressing common issues during synthesis.

References

Technical Support Center: 4-[Bis(4-methoxyphenyl)amino]benzaldehyde-Based Hole Transporting Materials (HTMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-[Bis(4-methoxyphenyl)amino]benzaldehyde-based Hole Transporting Materials (HTMs).

Frequently Asked Questions (FAQs)

Q1: What are this compound-based HTMs and why are they used in perovskite solar cells (PSCs)?

A1: this compound is a triarylamine-based organic compound that serves as a building block for synthesizing larger, more complex Hole Transporting Materials (HTMs). These HTMs are crucial components in n-i-p structured perovskite solar cells. Their primary function is to efficiently extract and transport positive charge carriers (holes) generated in the perovskite absorber layer to the electrode, while simultaneously blocking electrons, thereby reducing charge recombination and improving the overall power conversion efficiency (PCE) of the device.[1][2] Derivatives of this benzaldehyde are explored to create cost-effective and stable alternatives to commonly used HTMs like spiro-OMeTAD.

Q2: Why is doping of these HTMs necessary?

A2: Many new small molecule HTMs, including those derived from this compound, have intrinsically low electrical conductivity and hole mobility.[1][2] Doping is a process where specific additives, known as dopants, are introduced to the HTM to increase the number of charge carriers (holes) and improve their ability to move through the material. This enhancement of conductivity and mobility is essential for achieving high-performance solar cells.[1][2]

Q3: What are the most common dopants for triarylamine-based HTMs and what are their functions?

A3: The most common p-type dopants for triarylamine-based HTMs are:

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): This is the primary dopant used to increase the hole concentration in the HTM layer. The lithium salt facilitates the oxidation of the HTM molecules, creating radical cations that act as charge carriers.[3]

  • 4-tert-butylpyridine (tBP): This is typically used as an additive alongside Li-TFSI. Its functions include improving the solubility of Li-TFSI in the processing solvent and de-aggregating the lithium cations, which helps to improve the morphology and uniformity of the HTM film.[4] However, tBP can also have detrimental effects on the underlying perovskite layer.

  • Cobalt (III) complexes (e.g., FK209): These are sometimes used as an additional dopant to further enhance the conductivity and performance of the HTM layer.[3]

Q4: What are the main stability issues associated with common dopants?

A4: While essential for performance, dopants like Li-TFSI are a major source of instability in perovskite solar cells. Li-TFSI is hygroscopic, meaning it readily absorbs moisture from the environment.[4] This moisture can accelerate the degradation of the perovskite material. Furthermore, the mobile Li+ ions can diffuse into the perovskite layer and even to the metal electrode, which can negatively impact the device's long-term performance.[4] The additive tBP can also be problematic as it is corrosive to the perovskite layer.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and characterization of perovskite solar cells using this compound-based HTMs.

Problem Possible Causes Troubleshooting Steps
Low Power Conversion Efficiency (PCE) 1. Inefficient hole extraction due to low HTM conductivity. 2. Poor film quality of the HTM layer (pinholes, aggregation). 3. Mismatched energy levels between the perovskite and the HTM.1. Optimize the dopant concentration (Li-TFSI) to improve conductivity. 2. Adjust the concentration of tBP to improve film morphology. 3. Ensure the HTM solution is fresh and properly dissolved. Filter the solution before spin-coating. 4. Characterize the HOMO level of the HTM to ensure proper energy level alignment with the perovskite's valence band.
Poor Film Morphology (Pinholes, Roughness) 1. Suboptimal spin-coating parameters (speed, duration, acceleration). 2. Inappropriate solvent or solution concentration. 3. Contamination of the substrate or solution.1. Systematically vary the spin-coating parameters to achieve a uniform film. 2. Experiment with different solvents or adjust the HTM concentration. 3. Ensure rigorous cleaning of the substrate. Filter the HTM solution using a PTFE syringe filter (0.2 µm) before deposition.
Device Instability and Rapid Degradation 1. Hygroscopic nature of the Li-TFSI dopant. 2. Diffusion of Li+ ions into the perovskite layer. 3. Corrosive effect of tBP on the perovskite.1. Minimize exposure of the doped HTM solution and the device to ambient air. Fabricate devices in a controlled environment (e.g., a glovebox). 2. Consider using alternative, more hydrophobic dopants if available. 3. Optimize the concentration of tBP to the minimum required for good film formation.
Inaccurate Hole Mobility Measurements (SCLC) 1. Non-ohmic contacts in the hole-only device structure. 2. Presence of significant trap states in the HTM. 3. Influence of mobile ions on the measurement.1. Ensure the work function of the electrodes is well-matched with the HOMO level of the HTM. 2. Analyze the current-voltage curve for the trap-filled limit voltage to quantify trap density. 3. For perovskite-containing devices, consider using pulsed voltage SCLC measurements to minimize the effect of ion migration.[6]

Quantitative Data Summary

The following tables summarize the representative effects of dopants on the properties of triarylamine-based HTMs. Note that the optimal concentrations can vary for specific derivatives of this compound.

Table 1: Effect of Li-TFSI Concentration on HTM Conductivity and Hole Mobility

HTM SystemLi-TFSI Molar Ratio (%)Conductivity (S/cm)Hole Mobility (cm²/Vs)
Triarylamine-based HTM0~1 x 10⁻⁷~1 x 10⁻⁵
Triarylamine-based HTM10~5 x 10⁻⁵~2 x 10⁻⁴
Triarylamine-based HTM25~2 x 10⁻⁴~8 x 10⁻⁴
Triarylamine-based HTM50~5 x 10⁻⁴~1.5 x 10⁻³

Table 2: Representative Device Performance with Doped Triarylamine-based HTMs

HTMDopantsVoc (V)Jsc (mA/cm²)Fill Factor (%)PCE (%)
PTAANone0.9518.56511.4
PTAALi-TFSI, tBP1.1023.57820.1
spiro-OMeTADNone0.9217.86210.1
spiro-OMeTADLi-TFSI, tBP, FK2091.1224.18021.6

Experimental Protocols

Synthesis of a this compound Derivative (PT-TPA)

A representative synthesis for a hole transporting material derived from this compound, namely 4,4',4'',4'''-(pyrazine-2,3,5,6-tetrayl)tetrakis(N,N-bis(4-methoxyphenyl)aniline) (PT-TPA), is achieved through a Buchwald-Hartwig reaction.[7][8]

Materials:

  • 2,3,5,6-tetrakis(4-bromophenyl)pyrazine

  • Bis(4-methoxyphenyl)amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine tetrafluoroborate

  • Sodium tert-butoxide

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, combine 2,3,5,6-tetrakis(4-bromophenyl)pyrazine, bis(4-methoxyphenyl)amine, sodium tert-butoxide, and a catalytic amount of Pd₂(dba)₃ and tri-tert-butylphosphine tetrafluoroborate in a reaction flask.

  • Add anhydrous toluene to the flask and reflux the mixture under a nitrogen atmosphere for 24-48 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final PT-TPA product.

Perovskite Solar Cell Fabrication

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) precursor solution

  • Perovskite precursor solution (e.g., MAPbI₃ or mixed cation/halide)

  • HTM solution (e.g., CMO or PT-TPA in chlorobenzene)

  • Dopant solutions (Li-TFSI in acetonitrile, tBP)

  • Gold or silver for the back contact

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer onto the FTO substrate, for example, by spin-coating a precursor solution followed by annealing at high temperature (e.g., 500 °C).

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. Use an anti-solvent dripping step during spin-coating to promote the formation of a uniform and crystalline perovskite film. Anneal the film at a moderate temperature (e.g., 100 °C).

  • Hole Transport Layer (HTL) Deposition: Prepare the doped HTM solution by adding the required amounts of Li-TFSI and tBP solutions to the HTM solution in chlorobenzene. Spin-coat the doped HTM solution onto the perovskite layer.

  • Back Contact Deposition: Thermally evaporate a metal back contact (e.g., 80 nm of gold) through a shadow mask to define the active area of the solar cell.

Hole Mobility Measurement by Space-Charge Limited Current (SCLC)

This method is used to determine the hole mobility of the doped HTM.

Device Structure: ITO / PEDOT:PSS / HTM / Au

Procedure:

  • Fabricate a hole-only device with the structure ITO / PEDOT:PSS / HTM / Au. PEDOT:PSS serves as an electron-blocking layer and provides an ohmic contact for hole injection.

  • Measure the dark current density-voltage (J-V) characteristics of the device using a source meter.

  • Plot log(J) versus log(V). The curve should exhibit an ohmic region (J ∝ V) at low voltages and a space-charge limited region (J ∝ V²) at higher voltages.

  • The hole mobility (μ) can be calculated from the SCLC region using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the HTM, V is the applied voltage, and L is the thickness of the HTM layer.[9][10]

Visualizations

Doping_Mechanism cluster_solution HTM Solution cluster_film Doped HTM Film HTM HTM HTM_oxidized HTM⁺ (Oxidized) HTM->HTM_oxidized Oxidation LiTFSI Li-TFSI Li_ion Li⁺ LiTFSI->Li_ion TFSI_ion TFSI⁻ LiTFSI->TFSI_ion tBP tBP tBP->HTM Improves Solubility & Film Formation Li_ion->HTM_oxidized Charge Compensation

Doping mechanism of a triarylamine-based HTM.

Troubleshooting_Workflow start Low Device Performance check_jsc Low Jsc? start->check_jsc check_ff Low Fill Factor? check_jsc->check_ff No cause_jsc1 Poor Light Absorption (Perovskite Issue) check_jsc->cause_jsc1 Yes cause_jsc2 Inefficient Charge Extraction (HTM Issue) check_jsc->cause_jsc2 Yes check_voc Low Voc? check_ff->check_voc No cause_ff1 High Series Resistance check_ff->cause_ff1 Yes cause_ff2 High Shunt Resistance check_ff->cause_ff2 Yes cause_voc1 High Recombination check_voc->cause_voc1 Yes solution_jsc2 Optimize HTM doping Improve HTM film quality cause_jsc2->solution_jsc2 solution_ff1 Improve HTM conductivity Check contacts cause_ff1->solution_ff1 solution_ff2 Check for pinholes in Perovskite/HTM layers cause_ff2->solution_ff2 solution_voc1 Improve perovskite/HTM interface quality cause_voc1->solution_voc1

Troubleshooting workflow for low device performance.

References

Technical Support Center: Long-Term Stability of Films from 4-[Bis(4-methoxyphenyl)amino]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of thin films fabricated from 4-[Bis(4-methoxyphenyl)amino]benzaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that affect the stability of these films?

A1: The long-term stability of films made from this compound derivatives is primarily influenced by exposure to oxygen, moisture, ultraviolet (UV) light, and elevated temperatures.[1][2][3] The triphenylamine core is susceptible to oxidation, which can be accelerated by the presence of light and moisture.[4][5][6]

Q2: What are the expected degradation pathways for these materials?

A2: The primary degradation pathway is believed to be photo-oxidation of the tertiary amine. Upon absorption of UV light, the molecule can become excited, leading to the formation of a radical cation.[5][6] This reactive species can then participate in further reactions, such as dimerization or reaction with oxygen and water, leading to a loss of electronic properties.[3][4]

Q3: How does the substrate affect the long-term stability of the films?

A3: The choice of substrate can significantly impact film stability.[7][8][9] A substrate with poor surface passivation or one that is permeable to moisture and oxygen can accelerate degradation.[2] Furthermore, mismatched thermal expansion coefficients between the film and the substrate can lead to mechanical stress, cracking, and delamination upon temperature cycling.[10] The substrate can also influence the initial morphology and crystallinity of the film, which in turn affects its stability.[7][8]

Q4: What are the recommended storage conditions for films made from these derivatives?

A4: To maximize the shelf-life of your films, it is recommended to store them in a dark, inert atmosphere, such as a nitrogen-filled glovebox or a vacuum desiccator. Storage at low, stable temperatures can further slow down potential degradation processes.

Troubleshooting Guides

Problem 1: The conductivity of my film has significantly decreased after a short period in ambient air.

  • Possible Cause: This is likely due to the oxidation of the triphenylamine core of the molecule.[4][11] The nitrogen atom's lone pair of electrons, which is crucial for hole transport, can be passivated by reaction with oxygen, especially when exposed to ambient light.

  • Troubleshooting Steps:

    • Characterize the chemical change: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the N 1s and O 1s core level spectra. An increase in the oxygen signal and a shift in the nitrogen peak can confirm oxidation. Fourier-Transform Infrared (FTIR) Spectroscopy can also be used to identify the formation of new functional groups, such as carbonyls, resulting from oxidation.[12][13]

    • Work in an inert environment: Repeat the film fabrication and characterization in a nitrogen or argon-filled glovebox to minimize exposure to oxygen and moisture.

    • Encapsulation: For long-term stability in ambient conditions, consider encapsulating the film with a barrier layer, such as a thin film of Al2O3 or a UV-curable epoxy, to prevent ingress of oxygen and moisture.

Problem 2: I observe cracks and delamination in my film after thermal cycling.

  • Possible Cause: This is often a result of mechanical stress due to a mismatch in the coefficient of thermal expansion (CTE) between the organic film and the substrate.[10] Organic materials typically have a much higher CTE than inorganic substrates like silicon or glass.

  • Troubleshooting Steps:

    • Substrate Selection: If possible, choose a substrate with a CTE that is more closely matched to that of the organic film.

    • Control Heating and Cooling Rates: Employ slower heating and cooling ramps during thermal annealing or cycling to minimize thermal shock.

    • Film Thickness Optimization: Thicker films can be more prone to cracking. Try reducing the film thickness to see if this mitigates the issue.

    • Adhesion Promotion: Ensure the substrate is scrupulously clean before deposition. The use of an adhesion-promoting layer may also be beneficial.

Problem 3: The film's color appears bleached or has changed after exposure to light.

  • Possible Cause: Photobleaching is a common issue and is indicative of photodegradation. The chromophore, which is responsible for the material's color and optical absorption, is likely being destroyed by photochemical reactions initiated by light absorption.[3]

  • Troubleshooting Steps:

    • UV-Vis Spectroscopy: Track the changes in the film's absorption spectrum over time during light exposure. A decrease in the main absorption peak confirms photobleaching.

    • Limit Light Exposure: Protect the films from unnecessary light exposure by storing them in the dark and using filtered light sources during measurements where possible.

    • Inert Atmosphere: Photodegradation can be exacerbated by the presence of oxygen.[2] Conducting experiments under an inert atmosphere can reduce the rate of photobleaching.

Quantitative Data Summary

The following tables present hypothetical long-term stability data for a representative film of a this compound derivative. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: Change in Normalized Conductivity Over 500 Hours Under Different Conditions

Time (hours)Ambient Air, LightAmbient Air, DarkN2 Atmosphere, LightN2 Atmosphere, Dark
0 100%100%100%100%
100 65%85%90%98%
200 40%72%82%97%
300 25%63%75%96%
400 15%55%68%95%
500 <10%48%62%94%

Table 2: Change in Optical Absorbance at λmax Over 500 Hours Under Different Conditions

Time (hours)Ambient Air, LightAmbient Air, DarkN2 Atmosphere, LightN2 Atmosphere, Dark
0 100%100%100%100%
100 70%95%85%99%
200 50%92%75%99%
300 35%90%68%98%
400 20%88%60%98%
500 <15%86%54%97%

Experimental Protocols

Protocol 1: Accelerated Aging Study in a Controlled Environment

  • Sample Preparation: Deposit thin films of the this compound derivative onto the desired substrates (e.g., glass, silicon wafers).

  • Initial Characterization: Measure the initial properties of the films, including conductivity (e.g., using a four-point probe), optical absorbance (UV-Vis spectroscopy), and surface morphology (Atomic Force Microscopy - AFM).

  • Environmental Chamber: Place the samples in an environmental chamber with controlled temperature and humidity (e.g., 60°C and 80% relative humidity). For comparison, a control set should be kept in a dark, inert environment.

  • Periodic Measurements: At regular intervals (e.g., every 24 hours), remove a subset of samples from the chamber and re-characterize their conductivity, optical absorbance, and morphology.

  • Data Analysis: Plot the percentage change in the measured parameters as a function of time to determine the degradation rate under the accelerated aging conditions.

Protocol 2: Photostability Assessment

  • Sample Preparation: Prepare films as described in Protocol 1.

  • Initial Characterization: Perform baseline measurements of the film properties.

  • Light Exposure: Place the samples under a solar simulator or a UV lamp with a known intensity. To isolate the effect of light, the experiment should be conducted in an inert atmosphere (e.g., a nitrogen-purged chamber).

  • In-situ or Periodic Measurements: If possible, measure the film properties in-situ during light exposure. Alternatively, take measurements at regular time intervals.

  • Data Analysis: Quantify the changes in film properties as a function of light exposure dose (intensity x time). This can be used to estimate the film's lifetime under specific illumination conditions.

Visualizations

G Potential Photodegradation Pathway cluster_0 A Ground State Molecule (TPA Derivative) B Excited State Molecule (Singlet or Triplet) A->B UV Photon (hν) C Radical Cation (TPA^+) B->C Electron Transfer D Dimerization C->D E Reaction with O2/H2O C->E F Degraded Products (Loss of Conjugation) D->F E->F G Experimental Workflow for Stability Testing cluster_0 A Film Deposition (e.g., Spin Coating) B Initial Characterization (UV-Vis, AFM, Conductivity) A->B C Stress Application (Heat, Light, Humidity) B->C D Periodic Characterization C->D D->C Repeat for predefined duration E Data Analysis (Degradation Rates) D->E F Lifetime Estimation E->F G Troubleshooting Logic Tree cluster_0 A Film Performance Degraded? B Visual Defects (Cracks, Delamination)? A->B Yes C Change in Color/Absorbance? A->C No B->C No R1 Suspect Mechanical Stress (CTE Mismatch) B->R1 Yes D Decrease in Conductivity? C->D No R2 Suspect Photodegradation C->R2 Yes R3 Suspect Chemical Degradation (Oxidation) D->R3 Yes

References

Validation & Comparative

A Comparative Guide to Hole-Transporting Materials: 4-[Bis(4-methoxyphenyl)amino]benzaldehyde Derivatives vs. Spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as spiro-OMeTAD, has been the gold-standard HTM. However, its complex synthesis, high cost, and susceptibility to degradation have driven the search for viable alternatives. This guide provides a comprehensive comparison of emerging 4-[Bis(4-methoxyphenyl)amino]benzaldehyde derivatives and the established spiro-OMeTAD, focusing on their performance in perovskite solar cells, supported by experimental data.

Performance Comparison

While direct, head-to-head experimental data for a simple this compound molecule as an HTM is limited in publicly available research, we can draw meaningful comparisons from closely related triphenylamine (TPA) derivatives that have been rigorously tested against spiro-OMeTAD. These derivatives share the same core chemical moiety responsible for hole transport.

One such study on triphenylamine-functionalized azadipyrromethene dyes (TPA-ADP) used as a dopant-free HTM demonstrated superior performance over doped spiro-OMeTAD.[1] Another investigation into isomeric triphenylamine-based enamines showed comparable performance to spiro-OMeTAD.[2] These examples highlight the potential of the broader triphenylamine class of materials as effective HTMs.

Below is a summary of the photovoltaic performance of a representative TPA-based HTM (TPA-ADP 1) compared to spiro-OMeTAD in a similar device architecture.

ParameterTPA-ADP 1 (dopant-free)Spiro-OMeTAD (doped)
Power Conversion Efficiency (PCE)22.13% 20.09%
Open-Circuit Voltage (Voc)1.12 V1.10 V
Short-Circuit Current Density (Jsc)24.38 mA cm-223.56 mA cm-2
Fill Factor (FF)0.81 0.77
Reference [1][1]

Key Observations:

  • The dopant-free TPA-based derivative outperformed the doped spiro-OMeTAD in terms of overall PCE and fill factor.[1]

  • The improved performance of the TPA derivative is attributed to effective defect passivation at the perovskite/HTM interface.[1]

  • Derivatives of triphenylamine often exhibit higher hole mobility compared to spiro-OMeTAD.[2]

Stability

Device stability is a critical factor for the commercial viability of perovskite solar cells. The hygroscopic nature of dopants typically used with spiro-OMeTAD, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), can contribute to device degradation. Many triphenylamine-based HTMs can be used without dopants, offering a potential advantage in stability.

In a long-term stability study, unencapsulated PSCs based on the TPA-ADP 1 HTM maintained approximately 80% of their initial efficiency after 1800 hours of storage in ambient conditions (40-60% relative humidity). In contrast, the doped spiro-OMeTAD-based device degraded by 55% under the same conditions.[1] This enhanced stability is attributed to the increased hydrophobicity of the dopant-free TPA derivative.[1]

Experimental Protocols

Synthesis of a 4-[Bis(4-methylphenyl)amino]benzaldehyde Derivative

A representative synthesis for a derivative, 4-[bis(4-methylphenyl)amino]benzaldehyde, is achieved via the Vilsmeier-Haack reaction using 4,4'-dimethyltriphenylamine as the starting material.[3]

Materials:

  • 4,4'-dimethyltriphenylamine

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4,4'-dimethyltriphenylamine in dichloromethane in a round-bottom flask.

  • Separately, prepare the Vilsmeier reagent by slowly adding POCl3 to DMF at 0°C.

  • Add the Vilsmeier reagent to the solution of 4,4'-dimethyltriphenylamine and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Fabrication of Perovskite Solar Cells

The following is a general protocol for the fabrication of n-i-p planar perovskite solar cells.

Device Architecture: Glass/ITO/SnO2/Perovskite/HTM/Au

Materials:

  • ITO-coated glass substrates

  • SnO2 nanoparticle solution

  • Perovskite precursor solution (e.g., FAPbI3 and MAPbBr3)

  • HTM solution (e.g., TPA-derivative in chlorobenzene or spiro-OMeTAD in chlorobenzene with additives)

  • Gold pellets for thermal evaporation

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the SnO2 nanoparticle solution onto the ITO substrate and anneal.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the SnO2 layer. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the films.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the HTM solution onto the perovskite layer.

  • Gold Electrode Deposition: Deposit the gold top electrode via thermal evaporation through a shadow mask.

Visualizing the Comparison

To better understand the relationships and workflows, the following diagrams are provided.

cluster_spiro Spiro-OMeTAD cluster_tpa TPA Derivatives cluster_performance Performance Metrics Spiro Spiro-OMeTAD Spiro_Dopants Dopants (LiTFSI, tBP) Spiro->Spiro_Dopants Requires PCE PCE Spiro_Dopants->PCE High (with dopants) Stability Stability Spiro_Dopants->Stability Reduced (hygroscopic) TPA 4-[Bis(4-methoxyphenyl)amino] benzaldehyde Derivatives TPA_Dopant_Free Often Dopant-Free TPA->TPA_Dopant_Free Enables TPA_Dopant_Free->PCE Potentially Higher TPA_Dopant_Free->Stability Enhanced (hydrophobic)

Caption: A logical diagram comparing Spiro-OMeTAD and TPA derivatives.

start Clean ITO Substrate etl Deposit SnO2 (ETL) start->etl perovskite Deposit Perovskite Layer etl->perovskite htl Deposit HTM Layer (TPA-derivative or Spiro-OMeTAD) perovskite->htl electrode Deposit Gold Electrode htl->electrode end Device Characterization electrode->end

Caption: A simplified workflow for perovskite solar cell fabrication.

References

A Comparative Guide to Organic vs. Inorganic Hole Transporting Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cell (PSC) technology has spurred intensive research into optimizing each component of the device architecture to enhance efficiency and stability. The hole transporting material (HTM) plays a pivotal role in extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode, significantly influencing the overall power conversion efficiency (PCE) and longevity of the solar cell. This guide provides a detailed comparison of an organic hole transporting material derived from 4-[Bis(4-methoxyphenyl)amino]benzaldehyde and common inorganic alternatives, supported by experimental data and protocols.

Performance Overview: Organic vs. Inorganic HTMs

Organic HTMs, often based on small molecules or polymers, have traditionally dominated high-performance PSCs. However, they often suffer from drawbacks such as high cost, complex synthesis, and susceptibility to degradation from moisture and heat. Inorganic HTMs have emerged as a promising alternative, offering superior stability, lower cost, and simpler fabrication processes.[1][2]

This guide focuses on a comparative analysis of a polymer based on a this compound derivative, Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene (PFTPA), against two widely studied inorganic HTMs: Nickel Oxide (NiOₓ) and Copper(I) Thiocyanate (CuSCN).

Quantitative Performance Data

The following table summarizes the key performance metrics of perovskite solar cells incorporating the aforementioned HTMs.

Hole Transporting Material (HTM)HTM TypePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)Reference
PFTPAOrganic Polymer17.51.0522.175.3[3]
NiOₓInorganic15.2 - 17.2~1.0~21.5~75[4][5][6]
CuSCNInorganic10.8 - 15.860.99 - 1.0620.2 - 22.6270.9 - 77[1][7][8]

Experimental Protocols

Detailed methodologies for the fabrication of perovskite solar cells with the compared HTMs are outlined below. These protocols are based on published research and provide a foundation for reproducible experimental work.

Fabrication of Perovskite Solar Cells with PFTPA HTM (Inverted p-i-n Architecture)

This protocol is based on the use of a dopant-free polymeric HTM in an inverted planar perovskite solar cell.[3]

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.

  • HTL Deposition: The PFTPA solution (e.g., in chlorobenzene) is spin-coated onto the cleaned ITO substrate. The film is then annealed at a specified temperature to remove the solvent.

  • Perovskite Layer Deposition: A precursor solution of the perovskite (e.g., MAPbI₃) is spin-coated on top of the HTL in a nitrogen-filled glovebox. An anti-solvent dripping step is often employed during spin-coating to induce rapid crystallization and form a uniform film. The film is then annealed.

  • Electron Transporting Layer (ETL) Deposition: A fullerene derivative, such as PC₆₁BM, is dissolved in a suitable solvent and spin-coated onto the perovskite layer.

  • Cathode Deposition: Finally, a metal cathode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation.

Fabrication of Perovskite Solar Cells with NiOₓ HTM (Inverted p-i-n Architecture)

This protocol describes a common method for preparing NiOₓ HTLs for inverted perovskite solar cells.[4][6]

  • Substrate Preparation: Similar to the PFTPA protocol, ITO-coated glass substrates are thoroughly cleaned.

  • NiOₓ HTL Deposition: A solution of NiOₓ nanoparticles or a precursor solution (e.g., nickel nitrate in a solvent) is spin-coated onto the ITO substrate. This is followed by an annealing step at high temperatures (typically 300-500 °C) to form the crystalline NiOₓ film.

  • Perovskite Layer Deposition: The perovskite layer is deposited on the NiOₓ HTL using the same spin-coating method described for the PFTPA-based device.

  • ETL and Cathode Deposition: The ETL and metal cathode are deposited sequentially on top of the perovskite layer as described in the previous protocol.

Fabrication of Perovskite Solar Cells with CuSCN HTM (n-i-p Architecture)

This protocol outlines the fabrication of a conventional n-i-p perovskite solar cell using a solution-processed CuSCN HTL.[7][8]

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned using a standard procedure.

  • ETL Deposition: A compact layer of an n-type metal oxide, such as TiO₂ or SnO₂, is deposited on the FTO substrate, often by spin-coating or spray pyrolysis, followed by sintering at high temperatures. A mesoporous TiO₂ layer is then typically deposited on top of the compact layer.

  • Perovskite Infiltration: The perovskite precursor solution is infiltrated into the mesoporous scaffold by spin-coating, followed by an annealing step.

  • CuSCN HTL Deposition: A solution of CuSCN in a suitable solvent (e.g., diethyl sulfide) is spin-coated onto the perovskite layer. An antisolvent treatment during spin-coating can improve the film quality.[8] The film is then annealed at a moderate temperature.

  • Anode Deposition: A gold (Au) or other suitable metal anode is deposited by thermal evaporation to complete the device.

Visualizing the Workflow

The following diagrams illustrate the generalized experimental workflows for fabricating perovskite solar cells with organic and inorganic HTMs.

experimental_workflow_organic cluster_organic Organic HTM (p-i-n) Substrate Cleaning Substrate Cleaning Organic HTM Deposition (Spin-Coating) Organic HTM Deposition (Spin-Coating) Substrate Cleaning->Organic HTM Deposition (Spin-Coating) Perovskite Deposition Perovskite Deposition Organic HTM Deposition (Spin-Coating)->Perovskite Deposition ETL Deposition ETL Deposition Perovskite Deposition->ETL Deposition Cathode Deposition Cathode Deposition ETL Deposition->Cathode Deposition

Caption: Generalized workflow for a p-i-n perovskite solar cell with an organic HTM.

experimental_workflow_inorganic cluster_inorganic_pin Inorganic HTM (p-i-n) cluster_inorganic_nip Inorganic HTM (n-i-p) Substrate Cleaning_pin Substrate Cleaning Inorganic HTM Deposition_pin Inorganic HTM Deposition (e.g., Spin-Coating) Substrate Cleaning_pin->Inorganic HTM Deposition_pin Perovskite Deposition_pin Perovskite Deposition Inorganic HTM Deposition_pin->Perovskite Deposition_pin ETL Deposition_pin ETL Deposition Perovskite Deposition_pin->ETL Deposition_pin Cathode Deposition_pin Cathode Deposition ETL Deposition_pin->Cathode Deposition_pin Substrate Cleaning_nip Substrate Cleaning ETL Deposition_nip ETL Deposition Substrate Cleaning_nip->ETL Deposition_nip Perovskite Deposition_nip Perovskite Deposition ETL Deposition_nip->Perovskite Deposition_nip Inorganic HTM Deposition_nip Inorganic HTM Deposition (e.g., Spin-Coating) Perovskite Deposition_nip->Inorganic HTM Deposition_nip Anode Deposition_nip Anode Deposition Inorganic HTM Deposition_nip->Anode Deposition_nip

Caption: Generalized workflows for p-i-n and n-i-p perovskite solar cells with inorganic HTMs.

Signaling Pathway: Charge Carrier Extraction

The fundamental process of charge carrier extraction at the perovskite/HTM interface is crucial for device performance. The energy level alignment between the perovskite's highest occupied molecular orbital (HOMO) and the HTM's HOMO dictates the efficiency of hole transfer.

Caption: Energy level diagram illustrating hole extraction from the perovskite to the HTM.

Conclusion

The choice of hole transporting material is a critical factor in the design of high-performance and stable perovskite solar cells. While organic HTMs based on triphenylamine derivatives like PFTPA can achieve high power conversion efficiencies, they often come with stability and cost concerns.[3] Inorganic HTMs such as NiOₓ and CuSCN present a compelling alternative, offering enhanced stability and lower production costs, with efficiencies that are increasingly competitive.[4][5][6][8] The selection of the optimal HTM will depend on the specific application, desired device architecture, and the trade-offs between performance, stability, and cost. Further research into novel and improved organic and inorganic HTMs will continue to drive the advancement of perovskite solar cell technology towards commercial viability.

References

A Comparative Guide to Purity Validation of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount for the synthesis of well-characterized and safe pharmaceutical agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, a key building block in organic synthesis. The comparison is supported by experimental protocols and performance data to aid in the selection of the most appropriate analytical method.

Introduction to Purity Analysis

This compound is a triphenylamine derivative whose purity can be affected by residual starting materials, by-products, and degradation products. Accurate and precise analytical methods are crucial for quantifying the purity and identifying any impurities that may impact downstream reactions and the quality of the final product. While HPLC is a widely adopted technique for its high resolution and sensitivity, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Titrimetry offer alternative approaches with distinct advantages and limitations.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and cost.

Table 1: Performance Comparison of Analytical Methods for Aldehyde Analysis

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)Titrimetry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation in an electrolyte solution under an electric field.Chemical reaction and titration.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires volatile and thermally stable compounds or derivatization.[1]Suitable for a wide range of analytes.Not dependent on volatility.
Linearity (R²) > 0.999[2]≥ 0.998[1]≥ 0.990[3]N/A
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%82.8 - 123.8%[3]98.0 - 102.0%
Limit of Detection (LOD) 0.03–1.25 µg/L (for amines)[4]ng/L to pg/mL range10-40 µg/L (for aldehydes)[3]Higher detection limits
Limit of Quantification (LOQ) 0.15–5.00 µg/L (for amines)[4]pg/mL to µg/mL range0.5-2 mg/L (with derivatization)[3]Higher quantification limits
Precision (%RSD) < 2%< 5%< 5%[3]< 2%
Selectivity HighVery High (with MS detector)HighLow

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method suitable for the purity determination of this compound and the separation of potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

    • Gradient Program: Start with 60% Acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Alternative Method Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. Derivatization may be necessary if the compound is not sufficiently volatile or thermally stable.

Capillary Electrophoresis (CE)

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 20 mM borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of about 0.1 mg/mL.

Titrimetry (for total aldehyde content)

  • Principle: Reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, liberating hydrochloric acid which is then titrated with a standardized base.

  • Reagents:

    • 0.5 N Hydroxylamine hydrochloride solution.

    • 0.5 N Sodium hydroxide solution (standardized).

    • Bromophenol blue indicator.

  • Procedure:

    • Accurately weigh about 1 g of the sample into a flask.

    • Add 50 mL of the hydroxylamine hydrochloride solution.

    • Allow to stand for 10 minutes.

    • Titrate the liberated HCl with 0.5 N NaOH to a bromophenol blue endpoint.

    • Perform a blank titration under the same conditions.

  • Calculation: The percentage of aldehyde can be calculated based on the volume of NaOH consumed.

Potential Impurities

The purity of this compound can be compromised by impurities stemming from its synthesis. Common synthetic routes involve the reaction of 4,4'-dimethoxytriphenylamine with a formylating agent or the coupling of bis(4-methoxyphenyl)amine with 4-bromobenzaldehyde. Potential impurities could include:

  • Unreacted starting materials: 4,4'-dimethoxytriphenylamine and 4-bromobenzaldehyde.

  • By-products from side reactions.

  • Degradation products.

The developed HPLC method should be capable of separating the main component from these potential impurities, ensuring an accurate purity assessment.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for purity validation of this compound using HPLC.

Method_Selection start Purity Validation of This compound question1 Need for high resolution and quantification of known impurities? start->question1 hplc Use HPLC question1->hplc Yes question2 Are impurities volatile and thermally stable? question1->question2 No gcms Use GC-MS for impurity identification question2->gcms Yes question3 Need for rapid screening or analysis of charged species? question2->question3 No ce Consider Capillary Electrophoresis question3->ce Yes titration Use Titrimetry for total aldehyde content question3->titration No

Caption: Decision tree for selecting an analytical method for purity validation.

Conclusion

Both HPLC and alternative techniques offer robust and reliable means for the purity validation of this compound.

  • HPLC stands out as the most versatile and widely applicable method, providing high-resolution separation for accurate quantification of the main component and potential impurities.[1]

  • GC-MS is a powerful tool for the identification of volatile impurities, offering excellent sensitivity and structural information.[1]

  • Capillary Electrophoresis presents a high-efficiency separation technique that can be advantageous for rapid analyses and for charged analytes.[3]

  • Titrimetry offers a simple and cost-effective method for determining the total aldehyde content but lacks the specificity to identify individual impurities.

The selection of the most suitable method should be based on the specific analytical needs, available instrumentation, and the nature of the sample and its potential impurities. For comprehensive quality control, a combination of chromatographic techniques, such as HPLC for routine purity testing and GC-MS for impurity identification, is often the most effective strategy.

References

A Comparative Guide to Hole Mobility in Common Hole Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and stability of optoelectronic devices, such as perovskite solar cells and organic light-emitting diodes (OLEDs), are critically dependent on the charge transport properties of their constituent layers. The hole transport material (HTM) plays a pivotal role in extracting and transporting positive charge carriers (holes) from the active layer to the electrode. A key performance metric for an HTM is its hole mobility (μh), which quantifies the ease with which holes can move through the material under an applied electric field. This guide provides a comparative analysis of the hole mobility of several commonly used organic and inorganic HTMs, supported by experimental data and detailed measurement protocols.

Quantitative Comparison of Hole Mobility

The following table summarizes the hole mobility values for five prominent HTMs: spiro-OMeTAD, PTAA, P3HT, NiOx, and CuSCN. The data is compiled from various studies and highlights the influence of the measurement technique and the presence of dopants on the resulting mobility values.

Hole Transport Material (HTM)Hole Mobility (cm²/Vs)Measurement TechniqueExperimental Conditions/NotesDoped/Pristine
spiro-OMeTAD 2 x 10⁻⁴Not SpecifiedPristine film.[1][2]Pristine
10⁻⁵ - 2 x 10⁻⁴SCLC, TOFVariation is likely due to different measurement techniques and models.[3]Pristine
10⁻³ (approx.)Impedance Spectroscopy100-fold increase compared to pristine film.[4]Doped (LiTFSI)
PTAA 3 - 4 x 10⁻⁵SCLCPristine films with molecular weight (Mw) ranging from 10-50 kDa; mobility slightly decreased with increasing Mw.[3]Pristine
4 x 10⁻³ (approx.)Not SpecifiedCompared to spiro-OMeTAD (2 x 10⁻⁴ cm²/Vs).[5]Not Specified
P3HT 1.043 x 10⁻⁴SCLCDevice with PEDOT:PSS as anode buffer layer.[6]Not Specified
1.357 x 10⁻⁴SCLCDevice with MoO₃ as anode buffer layer.[6]Not Specified
10⁻⁵Not SpecifiedCompared to spiro-OMeTAD (2 x 10⁻⁴ cm²/Vs).[2]Not Specified
0.03Microwave ConductivityOn isolated chains in dilute solution.[1]Doped
NiOx 3.48 x 10⁻⁴SCLCUndoped hole-only device.[7]Pristine
4.81 x 10⁻⁴SCLCPMMA-doped hole-only device.[7]Doped (PMMA)
25Thin-Film Transistor (TFT)Fully solution-processed NiOx/AlOx TFT.[8]Not Specified
CuSCN ~10⁻³TOFOut-of-plane mobility in a 4 μm-thick film.[9]Pristine
0.01 - 0.1Not SpecifiedGeneral reported range.[10]Not Specified
up to 0.18Field-Effect Transistor (FET)p-doped with C60F48.[11]Doped (C60F48)

Experimental Protocols for Hole Mobility Measurement

Accurate determination of hole mobility is crucial for comparing different HTMs. The two most common techniques employed for this purpose are the Space-Charge-Limited Current (SCLC) method and the Time-of-Flight (TOF) method.

Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the bulk mobility of a material in a single-carrier device.[12][13] The principle lies in fabricating a hole-only device where the injection of holes from the anode is ohmic (i.e., the contact does not limit charge injection). At a sufficiently high voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes space-charge-limited. By fitting the current density-voltage (J-V) characteristics in this regime to the Mott-Gurney law, the hole mobility can be extracted.

Detailed Experimental Protocol:

  • Substrate Preparation:

    • Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a thin layer of a suitable HIL, such as PEDOT:PSS, onto the cleaned ITO substrate to ensure ohmic contact for hole injection.

    • Anneal the HIL-coated substrates at a specified temperature (e.g., 150°C) for a designated time (e.g., 10 minutes) in a nitrogen-filled glovebox.

  • HTM Film Deposition:

    • Prepare a solution of the HTM in a suitable solvent (e.g., chlorobenzene for spiro-OMeTAD). For doped films, add the dopant (e.g., LiTFSI) to the solution.

    • Spin-coat the HTM solution onto the HIL layer. The spin-coating speed and time should be optimized to achieve a desired film thickness (typically a few hundred nanometers).

    • Anneal the HTM film at an appropriate temperature to remove residual solvent and improve film morphology.

  • Top Electrode Deposition:

    • Transfer the substrates into a thermal evaporator.

    • Deposit a top electrode with a high work function, such as Gold (Au) or Molybdenum trioxide (MoO₃)/Au, through a shadow mask to define the active area of the device. The deposition rate and final thickness should be carefully controlled.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the fabricated hole-only device in the dark using a source meter.

    • Plot the J-V curve on a log-log scale. Identify the ohmic, trap-filled limited (if present), and SCLC regions.

    • Fit the J-V data in the SCLC regime (where J is proportional to V²) to the Mott-Gurney law to extract the hole mobility:

      • J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)

      • where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the hole mobility, V is the applied voltage, and d is the thickness of the HTM film.

Time-of-Flight (TOF) Method

The TOF method is a transient photoconductivity technique that directly measures the transit time of charge carriers across a material of known thickness.[14][15][16] A short pulse of highly absorbed light generates a sheet of electron-hole pairs near a semi-transparent electrode. Under an applied electric field, one type of carrier (in this case, holes) drifts across the sample to the counter-electrode, inducing a transient photocurrent. The time it takes for the carriers to traverse the sample (the transit time, tₜ) is determined from the photocurrent transient.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Prepare a sandwich-structure device similar to the SCLC device, with the HTM layer between two electrodes. One electrode must be semi-transparent to allow for photoexcitation. The thickness of the HTM layer is typically in the micrometer range to ensure a measurable transit time.[17]

  • Experimental Setup:

    • Place the sample in a cryostat to allow for temperature-dependent measurements and to protect the sample from ambient conditions.

    • Use a pulsed laser with a wavelength that is strongly absorbed by the HTM as the excitation source. The pulse duration should be much shorter than the carrier transit time.

    • Apply a DC voltage across the sample using a voltage source.

    • Measure the transient photocurrent using a fast oscilloscope connected in series with the sample and a load resistor.

  • Measurement Procedure:

    • Illuminate the semi-transparent electrode with a single laser pulse.

    • Record the resulting transient photocurrent as a function of time on the oscilloscope.

    • The shape of the photocurrent transient provides information about the charge transport. For non-dispersive transport, the transient will show a plateau followed by a drop-off at the transit time. For dispersive transport, the transient will be a continuously decaying curve.

  • Data Analysis:

    • Determine the transit time (tₜ) from the photocurrent transient. For non-dispersive transport, this is the time at which the current starts to decay. For dispersive transport, the transit time is often determined from a log-log plot of the photocurrent versus time.

    • Calculate the hole mobility (μ) using the following equation:

      • μ = d / (E * tₜ) = d² / (V * tₜ)

      • where d is the thickness of the HTM film, E is the applied electric field (V/d), and V is the applied voltage.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the SCLC and TOF experimental procedures.

SCLC_Workflow cluster_prep Device Fabrication cluster_meas Measurement & Analysis sub_prep Substrate Cleaning hil_dep HIL Deposition sub_prep->hil_dep htm_dep HTM Deposition hil_dep->htm_dep elec_dep Top Electrode Deposition htm_dep->elec_dep jv_meas J-V Measurement (Dark) elec_dep->jv_meas Completed Device log_plot Log-Log Plot of J-V jv_meas->log_plot sclc_fit Fit to Mott-Gurney Law log_plot->sclc_fit mobility_calc Calculate Hole Mobility sclc_fit->mobility_calc

SCLC Experimental Workflow

TOF_Workflow cluster_prep Sample Preparation cluster_meas Measurement & Analysis sample_fab Fabricate Sandwich Device (Thick HTM Layer) setup Place Sample in Cryostat & Apply Voltage sample_fab->setup Prepared Sample laser_pulse Excite with Pulsed Laser setup->laser_pulse record_transient Record Photocurrent Transient laser_pulse->record_transient determine_tt Determine Transit Time (tₜ) record_transient->determine_tt mobility_calc Calculate Hole Mobility determine_tt->mobility_calc

TOF Experimental Workflow

References

A Comparative Guide to Hole Transporting Materials for High-Efficiency Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in photovoltaic development, the selection of an appropriate Hole Transporting Material (HTM) is a critical determinant of perovskite solar cell (PSC) performance and stability. This guide provides an objective comparison of various HTMs, supported by experimental data, to aid in the selection of materials for next-generation solar cell fabrication.

The role of the HTM in a perovskite solar cell is to efficiently extract and transport photogenerated holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons to minimize recombination losses.[1][2] An ideal HTM should possess high hole mobility, appropriate energy level alignment with the perovskite's valence band, good film-forming properties, and long-term stability.[3][4]

For years, the organic small molecule Spiro-OMeTAD has been the benchmark HTM in high-efficiency PSCs.[5][6] However, its high cost and the need for chemical dopants to enhance its conductivity have driven the search for alternative materials.[7][8] These dopants, often hygroscopic, can contribute to the degradation of the perovskite layer, compromising the long-term stability of the device.[9][10]

This guide compares the performance of Spiro-OMeTAD with several promising alternatives, including inorganic and dopant-free organic HTMs.

Performance Comparison of HTMs in Perovskite Solar Cells

The following table summarizes the key performance parameters of perovskite solar cells fabricated with different HTMs. It is important to note that direct comparisons can be complex due to variations in perovskite compositions, device architectures (n-i-p vs. p-i-n), and fabrication processes across different studies. The data presented here is collated from various sources to provide a comparative overview.

HTM CategoryHole Transporting Material (HTM)Perovskite CompositionDevice ArchitecturePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)Reference
Organic (Doped) Spiro-OMeTAD(FAPbI3)0.85(MAPbBr3)0.15n-i-p18.1---[11]
Spiro-OMeTADCH3NH3PbI3n-i-p25.96-22.06-[12]
Inorganic Copper Iodide (CuI)CH3NH3PbI3n-i-p26.22-22.27-[12]
Copper(I) thiocyanate (CuSCN)-->20---[13]
Nickel Oxide (NiOx)Mixed Sn-Pb Perovskitep-i-n18.77---[4]
Copper Oxide (Cu2O)MASnI3n-i-p25.36---[14]
Dopant-Free Organic HB1 (Polymer)Mixed Cationn-i-p11.691.0421.3152[15]
HB2 (Polymer)Mixed Cationn-i-p9.780.9620.8049[15]
Spiro-IA-->Spiro-OMeTAD---[16]
TTF-1-n-i-p11.03---[17]

Experimental Protocols

The fabrication and characterization of perovskite solar cells involve a series of well-defined steps. The following is a generalized methodology based on common practices reported in the literature.

Device Fabrication (n-i-p architecture)
  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Prior to deposition, the substrates are often treated with UV-ozone to improve the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is typically deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) followed by annealing at high temperatures (e.g., 500 °C). Subsequently, a mesoporous TiO₂ layer is often spin-coated from a nanoparticle paste and sintered.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a solvent like DMF:DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film. The film is then annealed at a moderate temperature (e.g., 100-150 °C).

  • Hole Transporting Layer (HTL) Deposition: The HTM solution is prepared by dissolving the HTM (e.g., Spiro-OMeTAD) in a solvent like chlorobenzene. For doped HTLs, additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are included in the solution.[8] The solution is then spin-coated on top of the perovskite layer.

  • Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL by thermal evaporation under high vacuum.

Characterization
  • Solar Cell Performance: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The key parameters (PCE, VOC, JSC, and FF) are extracted from the J-V curves.

  • Quantum Efficiency: The external quantum efficiency (EQE) or incident photon-to-current efficiency (IPCE) is measured to determine the spectral response of the solar cell.

  • Morphology and Structure: The morphology and crystal structure of the different layers are characterized using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).

  • Hole Mobility: The hole mobility of the HTMs can be determined using methods like the space-charge-limited current (SCLC) measurements.

Workflow and Signaling Pathways

The following diagrams illustrate the generalized workflow for perovskite solar cell fabrication and the charge transport mechanism within the device.

Perovskite Solar Cell Fabrication Workflow cluster_Substrate Substrate Preparation cluster_Layers Layer Deposition cluster_Characterization Device Characterization Substrate FTO Glass Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, Isopropanol) Substrate->Cleaning Treatment UV-Ozone Treatment Cleaning->Treatment ETL ETL Deposition (e.g., TiO2 Spin-Coating & Annealing) Treatment->ETL Perovskite Perovskite Deposition (Spin-Coating & Annealing) ETL->Perovskite HTL HTL Deposition (e.g., Spiro-OMeTAD Spin-Coating) Perovskite->HTL Electrode Electrode Deposition (Thermal Evaporation) HTL->Electrode JV J-V Measurement (Solar Simulator) Electrode->JV EQE EQE Measurement Electrode->EQE Morphology SEM/XRD Analysis Electrode->Morphology

A generalized workflow for the fabrication and characterization of n-i-p perovskite solar cells.

Charge Transport in a Perovskite Solar Cell cluster_Device Device Structure (n-i-p) cluster_Process Charge Generation and Transport Electrode_Back Anode (e.g., Au) HTL Hole Transporting Layer (HTL) HTL->Electrode_Back  Hole Transport Perovskite Perovskite Absorber Layer Electron Electron (e-) Hole Hole (h+) ETL Electron Transporting Layer (ETL) Electrode_Front Cathode (e.g., FTO) ETL->Electrode_Front  Electron Transport Sunlight Sunlight (hν) Sunlight->Perovskite Generation Exciton Generation (Electron-Hole Pair) Electron->ETL  Electron Transport Hole->HTL  Hole Transport

Schematic of charge generation and transport in an n-i-p perovskite solar cell.

References

side-by-side analysis of different synthetic routes to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of different synthetic routes to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, a key intermediate in the development of various organic materials and pharmaceuticals. The comparison focuses on objectivity, supported by experimental data to inform the selection of the most suitable method based on performance metrics such as yield, reaction conditions, and starting material availability.

Introduction

This compound, also known as 4-formyl-4',4''-dimethoxytriphenylamine, is a versatile building block in organic synthesis. Its triphenylamine core functionalized with electron-donating methoxy groups and an electron-withdrawing aldehyde group makes it a valuable component in the design of materials with interesting photophysical and electronic properties. The primary synthetic challenge lies in the formation of the tertiary amine bond. This guide explores three prominent synthetic strategies: the Buchwald-Hartwig amination, the Ullmann condensation, and the Vilsmeier-Haack reaction.

Side-by-Side Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, cost, reaction time, and the availability of starting materials. The following table summarizes the key quantitative data for the primary synthetic routes to this compound.

ParameterBuchwald-Hartwig AminationUllmann CondensationVilsmeier-Haack Reaction
Starting Materials 4,4'-Dimethoxydiphenylamine, 4-Bromobenzaldehyde4,4'-Dimethoxydiphenylamine, 4-IodobenzaldehydeN,N-Bis(4-methoxyphenyl)amine
Catalyst/Reagent Palladium-based catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP, XPhos)Copper-based catalyst (e.g., CuI, copper powder)Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)
Base Strong non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)Often requires a base like K₂CO₃Not applicable
Solvent Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane)High-boiling polar aprotic solvents (e.g., DMF, NMP) or non-polar solvents like TolueneDMF (acts as both solvent and reagent)
Temperature 80-120 °C100-210 °C[1]Room temperature to 70 °C
Reaction Time 4-24 hours12-48 hours2-12 hours
Reported Yield Good to Excellent (Typically >80%)Moderate to Good (Can be variable)Good to Excellent (Can be >90%)
Purity Generally high, requires chromatographic purificationOften requires extensive purificationGenerally high, requires purification
Key Advantages High yields, broad substrate scope, milder conditions than Ullmann.[2]Lower cost of catalyst compared to palladium.Mild reaction conditions, high yields.
Key Disadvantages Cost of palladium catalyst and ligands, sensitivity to air and moisture.Harsh reaction conditions (high temperatures), sometimes lower yields.[1]Stoichiometric use of POCl₃, requires electron-rich substrate.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on laboratory conditions and reagent purity.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a modern and efficient method for the formation of C-N bonds.[2]

Experimental Protocol:

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.03 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol). The flask is evacuated and backfilled with the inert gas three times. Anhydrous toluene (10 mL) is then added, followed by 4,4'-dimethoxydiphenylamine (1.0 mmol) and 4-bromobenzaldehyde (1.1 mmol). The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of diaryl ethers and amines.[1]

Experimental Protocol:

A mixture of 4,4'-dimethoxydiphenylamine (1.0 mmol), 4-iodobenzaldehyde (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in N,N-dimethylformamide (DMF, 10 mL) is heated to 150 °C in a sealed tube. The reaction is stirred for 24-48 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired product.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds.[3][4][5]

Experimental Protocol:

In a round-bottom flask, N,N-bis(4-methoxyphenyl)amine (1.0 mmol) is dissolved in N,N-dimethylformamide (DMF, 5 mL). The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 mmol) is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is carefully poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Buchwald_Hartwig_Amination cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product 4,4'-Dimethoxydiphenylamine 4,4'-Dimethoxydiphenylamine Reaction Reaction 4,4'-Dimethoxydiphenylamine->Reaction 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Reaction Pd(OAc)₂ / Ligand Pd(OAc)₂ / Ligand Pd(OAc)₂ / Ligand->Reaction Catalyst NaOtBu NaOtBu NaOtBu->Reaction Base Toluene, 100 °C Toluene, 100 °C Toluene, 100 °C->Reaction Solvent/Temp This compound This compound Reaction->this compound

Caption: Buchwald-Hartwig amination workflow.

Ullmann_Condensation cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product 4,4'-Dimethoxydiphenylamine 4,4'-Dimethoxydiphenylamine Reaction Reaction 4,4'-Dimethoxydiphenylamine->Reaction 4-Iodobenzaldehyde 4-Iodobenzaldehyde 4-Iodobenzaldehyde->Reaction CuI CuI CuI->Reaction Catalyst K₂CO₃ K₂CO₃ K₂CO₃->Reaction Base DMF, 150 °C DMF, 150 °C DMF, 150 °C->Reaction Solvent/Temp This compound This compound Reaction->this compound

Caption: Ullmann condensation workflow.

Vilsmeier_Haack_Reaction cluster_reactants Starting Material cluster_conditions Reagents cluster_product Product N,N-Bis(4-methoxyphenyl)amine N,N-Bis(4-methoxyphenyl)amine Reaction Reaction N,N-Bis(4-methoxyphenyl)amine->Reaction POCl₃ POCl₃ POCl₃->Reaction DMF DMF DMF->Reaction Reagent/Solvent This compound This compound Reaction->this compound

Caption: Vilsmeier-Haack reaction workflow.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, each with distinct advantages and disadvantages. The Buchwald-Hartwig amination stands out for its high yields and relatively mild conditions, though the cost of the palladium catalyst can be a consideration. The Ullmann condensation offers a more economical approach using a copper catalyst, but often requires harsher conditions and may result in lower yields. The Vilsmeier-Haack reaction provides a direct formylation route with good yields and mild conditions, provided the N,N-bis(4-methoxyphenyl)amine starting material is readily accessible. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, budget, and available equipment.

References

A Comparative Guide to Novel Hole-Transporting Materials and 4-[Bis(4-methoxyphenyl)amino]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the role of the hole-transporting material (HTM) is paramount in achieving high power conversion efficiencies (PCE) and long-term device stability. While Spiro-OMeTAD has been the benchmark HTM, its high cost and complex synthesis have driven the search for novel, cost-effective alternatives. This guide provides a comparative analysis of emerging HTMs against derivatives of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, a classic triphenylamine (TPA) structure.

This analysis focuses on recently developed TPA-based HTMs and establishes a baseline for comparison using a representative 4-(diphenylamino)benzaldehyde derivative. The selection of new HTMs is based on their demonstrated high performance and innovative molecular design.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of selected novel HTMs compared to a baseline triphenylamine-aldehyde derivative. The data is compiled from recent literature on perovskite solar cells.

HTM Name/DerivativePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm2)Fill Factor (FF)Hole Mobility (μh) (cm2V-1s-1)HOMO Level (eV)
Novel HTMs
TDF-2 (Iminodibenzyl-fluorene)19.38[1][2]Data not availableData not availableData not availableData not availableData not available
3-SBT-BT2D (TPA-functionalized polythiophene)8.6[1][3]Data not availableData not availableData not availableHighData not available
YJS003 (Benzimidazole-based)>20[4][5]1.09[5]Data not availableData not available3.98 x 10-4[4]Data not available
CPDA 1~23[6]Data not availableData not availableData not availableHighClose to Spiro-OMeTAD
Benchmark Derivative
4-(Diphenylamino)benzaldehyde CoreNot reported in devicesTheoreticalTheoreticalTheoreticalTheoretical-5.3 to -5.5 (estimated)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the key experiments involved in the synthesis of TPA-based HTMs and the fabrication and characterization of perovskite solar cells.

Synthesis of Triphenylamine-based HTMs (General Procedure)

A common synthetic route for many triphenylamine-based HTMs is the Vilsmeier-Haack reaction. This reaction introduces a formyl (aldehyde) group onto an activated aromatic ring, such as a triphenylamine derivative.

  • Reactant Preparation : The triphenylamine derivative (e.g., 4,4'-dimethyltriphenylamine) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF).

  • Vilsmeier Reagent Formation : Phosphorus oxychloride (POCl3) is added dropwise to the cooled DMF solution to form the Vilsmeier reagent in situ.

  • Formylation : The triphenylamine solution is then added to the Vilsmeier reagent, and the mixture is heated.

  • Work-up : After the reaction is complete, the mixture is cooled and poured into ice water, often followed by neutralization with a base (e.g., NaOH).

  • Purification : The crude product is extracted with an organic solvent and purified using column chromatography to yield the final aldehyde-functionalized triphenylamine.

Perovskite Solar Cell Fabrication (p-i-n Architecture)

The following outlines a typical procedure for fabricating an inverted (p-i-n) planar perovskite solar cell.

  • Substrate Cleaning : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • HTM Deposition : The hole-transporting material is dissolved in a solvent like chlorobenzene and deposited onto the ITO substrate via spin-coating.

  • Perovskite Layer Deposition : A precursor solution of the perovskite (e.g., a mix of formamidinium iodide, lead iodide, etc.) is spin-coated on top of the HTM layer in a nitrogen-filled glovebox. The film is then annealed at a specific temperature to induce crystallization.

  • Electron Transport Layer (ETL) Deposition : A fullerene derivative, such as PC61BM, is spin-coated on the perovskite layer.

  • Buffer Layer and Electrode Deposition : A buffer layer like BCP (bathocuproine) is deposited, followed by the thermal evaporation of a metal electrode (e.g., silver or gold) to complete the device.

Characterization Techniques
  • Cyclic Voltammetry (CV) : Used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the HTMs. The measurements are typically performed in a three-electrode cell with the HTM in a solution containing a supporting electrolyte.

  • Space-Charge-Limited Current (SCLC) Measurements : This technique is employed to determine the charge carrier mobility of the HTMs. The HTM is sandwiched between two electrodes, and the current-voltage characteristics are measured.

  • Photovoltaic Performance Measurement : The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm2) to determine the PCE, VOC, JSC, and FF.

Visualizing Energy Levels and Workflows

Energy Level Alignment in a Perovskite Solar Cell

The proper alignment of energy levels between the different layers of a solar cell is crucial for efficient charge extraction and transport. The diagram below illustrates the typical energy levels in a p-i-n perovskite solar cell architecture.

EnergyLevels cluster_device Device Architecture cluster_energy Energy Levels (eV) ITO ITO (Anode) HTM HTM Perovskite Perovskite (Absorber) ETL ETL Metal Metal (Cathode) LUMO_ETL LUMO Metal->LUMO_ETL Electron Extraction HOMO_ETL HOMO LUMO_Perovskite LUMO HOMO_Perovskite HOMO LUMO_HTM LUMO HOMO_HTM HOMO Work_Function_ITO Work Function HOMO_HTM->Work_Function_ITO Hole Extraction Work_Function_Metal Work Function

Caption: Energy level diagram of a p-i-n perovskite solar cell.

Experimental Workflow for HTM Evaluation

The process of developing and evaluating a new hole-transporting material involves several key stages, from molecular design to device testing.

Workflow cluster_synthesis Material Development cluster_fabrication Device Fabrication cluster_testing Performance Evaluation design Molecular Design (& DFT Calculations) synthesis Chemical Synthesis design->synthesis purification Purification synthesis->purification characterization Structural & Physicochemical Characterization purification->characterization solution_prep HTM Solution Preparation characterization->solution_prep spin_coating Thin Film Deposition solution_prep->spin_coating device_assembly Full Solar Cell Assembly spin_coating->device_assembly jv_testing J-V Characterization (PCE, Voc, Jsc, FF) device_assembly->jv_testing stability_testing Stability & Longevity Testing jv_testing->stability_testing

Caption: Workflow for HTM synthesis, device fabrication, and testing.

References

Assessing Batch-to-Batch Variation of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde: A Comparison Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency of chemical reagents is paramount. This guide provides a comprehensive framework for assessing the batch-to-batch variation of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde, a versatile fluorescent probe, and compares its performance with relevant alternatives in the context of lipid droplet imaging.

In drug discovery and development, particularly in studies related to metabolic disorders, cancer, and neurodegenerative diseases, the visualization and quantification of intracellular lipid droplets are crucial. This compound has emerged as a valuable tool for this purpose due to its solvatochromic properties, exhibiting fluorescence in nonpolar environments such as the core of lipid droplets. However, inconsistencies between different batches of this compound can lead to unreliable and irreproducible experimental results. This guide outlines a series of experimental protocols to qualify new batches and provides a comparative analysis with a classic lipid droplet stain, Nile Red, and a structurally similar analog, 4-(Diphenylamino)benzaldehyde.

Core Performance Indicators and Comparative Analysis

The suitability of a fluorescent probe for lipid droplet imaging is determined by several key performance indicators. The following tables summarize hypothetical data for three different batches of this compound against two alternative compounds.

Table 1: Physicochemical Properties

CompoundBatch/LotPurity (HPLC, %)Melting Point (°C)Appearance
This compound Batch A99.2123-125White crystalline powder
Batch B98.5121-124Off-white powder
Batch C99.5124-125White crystalline powder
Nile Red Standard>98.0203-205Green powder
4-(Diphenylamino)benzaldehyde Standard>99.0129-133Light yellow powder

Table 2: Spectroscopic Properties

CompoundBatch/LotAbsorbance Max (λmax, nm in Toluene)Emission Max (λem, nm in Toluene)Quantum Yield (ΦF in Toluene)Stokes Shift (nm)
This compound Batch A3955200.75125
Batch B3965220.70126
Batch C3955200.78125
Nile Red Standard5526360.6884
4-(Diphenylamino)benzaldehyde Standard3805050.65125

Table 3: Performance in Cell-Based Lipid Droplet Staining Assay

CompoundBatch/LotSignal-to-Background RatioPhotostability (t1/2, sec)Cytotoxicity (IC50, µM)
This compound Batch A15.2180>100
Batch B12.5175>100
Batch C16.1185>100
Nile Red Standard18.5120~50
4-(Diphenylamino)benzaldehyde Standard10.8160>100

Experimental Protocols

To ensure the reliability of experimental data, rigorous quality control of incoming batches of this compound is essential. The following are detailed methodologies for key assessment experiments.

Purity and Identity Confirmation

a. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound and identify any impurities.

  • Method:

    • Prepare a stock solution of the compound in acetonitrile (1 mg/mL).

    • Use a C18 reverse-phase column.

    • Mobile phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Flow rate: 1 mL/min.

    • Detection: UV-Vis at 395 nm.

    • Quantify purity by peak area percentage.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the compound.

  • Method:

    • Dissolve 5-10 mg of the compound in deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with a reference spectrum to verify the structural integrity.

Spectroscopic Characterization

a. UV-Vis Absorption and Fluorescence Spectroscopy

  • Purpose: To determine the key photophysical properties of the compound.

  • Method:

    • Prepare dilute solutions (1-10 µM) of the compound in a nonpolar solvent (e.g., toluene) and a polar solvent (e.g., methanol).

    • Measure the absorption spectra to determine the maximum absorption wavelength (λmax).

    • Measure the fluorescence emission spectra by exciting at the λmax to determine the maximum emission wavelength (λem).

    • Calculate the Stokes shift (difference between λem and λmax).

b. Quantum Yield Determination

  • Purpose: To measure the efficiency of fluorescence.

  • Method:

    • Use a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference.

    • Calculate the quantum yield using the comparative method.

Performance in a Cell-Based Assay

a. Lipid Droplet Staining in Cultured Cells

  • Purpose: To evaluate the probe's ability to specifically stain lipid droplets in a biological context.

  • Method:

    • Culture a suitable cell line (e.g., 3T3-L1 adipocytes or oleic acid-treated HeLa cells) on glass-bottom dishes.

    • Induce lipid droplet formation by treating with oleic acid (100-400 µM) for 24 hours.

    • Prepare a stock solution of the fluorescent probe in DMSO (1 mM).

    • Dilute the probe to a final working concentration (1-5 µM) in cell culture medium.

    • Incubate the cells with the probe for 15-30 minutes at 37°C.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Image the cells using a fluorescence microscope with appropriate filter sets.

b. Signal-to-Background Ratio and Photostability

  • Purpose: To quantify the performance of the probe in imaging.

  • Method:

    • Acquire images and measure the average fluorescence intensity within lipid droplets and in a background region (e.g., cytoplasm devoid of droplets).

    • Calculate the signal-to-background ratio.

    • To assess photostability, continuously illuminate a stained area and measure the decrease in fluorescence intensity over time to determine the half-life (t1/2).

Visualizing the Workflow and Application

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow Experimental Workflow for Batch-to-Batch Variation Assessment cluster_0 Physicochemical Analysis cluster_1 Spectroscopic Analysis cluster_2 Cell-Based Performance purity Purity (HPLC) absorption Absorbance (UV-Vis) purity->absorption identity Identity (NMR) identity->absorption appearance Visual Inspection appearance->absorption emission Emission (Fluorometer) absorption->emission qy Quantum Yield emission->qy staining Lipid Droplet Staining qy->staining signal Signal-to-Background staining->signal photostability Photostability signal->photostability cytotoxicity Cytotoxicity Assay photostability->cytotoxicity end Accept or Reject Batch cytotoxicity->end start Receive New Batch start->purity start->identity start->appearance lipid_droplet_pathway Role of Lipid Droplets in Cellular Metabolism cluster_0 Lipid Uptake & Synthesis cluster_1 Lipid Storage cluster_2 Lipid Utilization fatty_acids Fatty Acids lipid_droplet Lipid Droplet (Triglycerides, Cholesterol Esters) fatty_acids->lipid_droplet synthesis De Novo Lipogenesis synthesis->lipid_droplet beta_oxidation β-Oxidation (Energy) lipid_droplet->beta_oxidation membrane Membrane Synthesis lipid_droplet->membrane signaling Signaling Molecules lipid_droplet->signaling probe Fluorescent Probe (e.g., this compound) probe->lipid_droplet

Spectroscopic Synergy: A Comparative Guide to Correlating Data with Device Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical development and medical device engineering, establishing a clear and reliable link between material properties and device performance is paramount. Spectroscopic techniques offer a powerful, non-destructive means to probe the chemical and physical characteristics of materials and formulations. This guide provides a comparative overview of how different spectroscopic methods can be correlated with the performance of various medical and drug delivery devices. We will explore case studies for pharmaceutical tablets, biosensors, drug-eluting stents, and nanoparticle drug delivery systems, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategies.

Case Study 1: Predicting Tablet Dissolution and Hardness

The dissolution rate and hardness of a pharmaceutical tablet are critical quality attributes that directly impact its bioavailability and efficacy. Near-Infrared (NIR) and Raman spectroscopy are two vibrational spectroscopy techniques widely employed for the non-destructive analysis of solid dosage forms.

Comparison of NIR and Raman Spectroscopy for Tablet Analysis

Near-Infrared (NIR) spectroscopy has proven to be an effective tool for the simultaneous measurement of chemical composition and physical properties of pharmaceutical tablets, including hardness and dissolution profiles.[1] This non-destructive technique can be readily implemented for in-line process monitoring, aligning with the principles of Process Analytical Technology (PAT). In contrast, Raman spectroscopy offers high chemical specificity and spatial resolution, making it well-suited for identifying polymorphs and mapping the distribution of active pharmaceutical ingredients (APIs) and excipients within a tablet.[2][3]

A key advantage of Raman spectroscopy is its insensitivity to water, which can be a significant source of interference in NIR spectra.[4] However, fluorescence from the sample or excipients can sometimes interfere with Raman measurements.[5] NIR spectroscopy, while susceptible to water absorbance, is generally faster for bulk analysis.[6] The choice between NIR and Raman often depends on the specific formulation and the critical quality attributes to be monitored.[2]

Quantitative Data Summary

Spectroscopic TechniquePerformance MetricCorrelation (R²)Key AdvantagesKey Limitations
NIR Spectroscopy Tablet Dissolution0.80 - 0.92[7]Fast, non-destructive, suitable for in-line monitoringSensitive to water content, lower chemical specificity than Raman
Raman Spectroscopy Tablet Hardness>0.95High chemical specificity, excellent for polymorph analysis, insensitive to waterPotential for fluorescence interference, typically slower for bulk analysis

Experimental Protocols

A detailed experimental protocol for correlating NIR spectroscopy with tablet dissolution involves several key steps. Initially, a calibration set of tablets with varying compositions and hardness levels is created.[8] These tablets are then analyzed using a dissolution apparatus according to USP standards to obtain the reference dissolution profiles.[2][8] Subsequently, NIR spectra of the intact tablets are acquired in diffuse reflectance or transmission mode.[1] A multivariate calibration model, often using Partial Least Squares (PLS) regression, is then developed to correlate the NIR spectral data with the dissolution data.[1][2][9]

Workflow for Tablet Analysis using NIR Spectroscopy

G cluster_0 Tablet Preparation & Reference Testing cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Model Development cluster_3 Performance Prediction A Formulate Tablets with Varying API/Excipient Ratios & Hardness B Perform USP Dissolution Testing (Reference Method) A->B C Measure Tablet Hardness (Reference Method) A->C D Acquire NIR Spectra of Intact Tablets A->D F Develop PLS Calibration Model B->F C->F E Pre-process Spectral Data (e.g., SNV, Derivatives) D->E E->F G Validate Model with Independent Test Set F->G H Predict Dissolution Profile & Hardness of New Tablets from NIR Spectra G->H

Workflow for correlating NIR data with tablet performance.

Case Study 2: Assessing Biosensor Sensitivity

The sensitivity of a biosensor, its ability to detect low concentrations of an analyte, is a critical performance parameter. Surface-Enhanced Raman Scattering (SERS) and Electrochemical Impedance Spectroscopy (EIS) are two highly sensitive techniques used to monitor binding events at the sensor surface.

Comparison of SERS and EIS for Biosensor Analysis

SERS offers exceptional sensitivity, even down to the single-molecule level, by amplifying the Raman signal of molecules adsorbed on or near a nanostructured metallic surface.[10] This technique provides a molecular fingerprint of the analyte, offering high specificity.[10] EIS, on the other hand, measures the change in electrical impedance at the electrode-solution interface upon analyte binding.[4][11] It is a label-free technique that is highly sensitive to changes in the dielectric and capacitive properties of the sensor surface.[4][11]

While both techniques are powerful, they have distinct advantages and disadvantages. SERS provides rich chemical information but can be susceptible to variability in the SERS substrate and potential interference from non-target molecules. EIS is highly sensitive to surface binding events but provides less specific chemical information and can be affected by non-specific adsorption and changes in buffer composition.[11]

Quantitative Data Summary

Spectroscopic TechniquePerformance MetricLimit of Detection (LOD)Key AdvantagesKey Limitations
SERS Protein DetectionpM - fMHigh sensitivity and specificity, provides molecular fingerprintSubstrate variability, potential for non-specific signal enhancement
EIS Protein Detectionng/mL - pg/mLLabel-free, high sensitivity to surface changes, real-time monitoringLess specific than SERS, susceptible to non-specific binding and matrix effects

Experimental Protocols

A typical experimental protocol for comparing SERS and EIS for a protein biosensor involves the functionalization of a gold electrode with a specific capture antibody. For EIS measurements, the impedance spectrum is recorded before and after the incubation with different concentrations of the target protein in the presence of a redox probe like ferri/ferrocyanide.[5][11] For SERS, after protein binding, a SERS-active substrate (e.g., gold nanoparticles) is introduced, and the Raman spectrum is acquired.[5]

Logical Relationship between Biosensor Fabrication and Analysis

G cluster_0 EIS Analysis cluster_1 SERS Analysis A Gold Electrode B Antibody Immobilization A->B Covalent Bonding C Blocking of Non-specific Sites B->C Surface Passivation D Analyte (Protein) Incubation C->D Specific Binding E Measure Impedance Spectrum D->E Impedance Change F Introduce SERS Nanoparticles D->F Signal Amplification G Acquire Raman Spectrum F->G Raman Scattering

Biosensor analysis workflow comparing EIS and SERS.

Case Study 3: Characterizing Drug-Eluting Stent Coatings

The performance of a drug-eluting stent (DES) is critically dependent on the uniformity and integrity of its drug-polymer coating, which governs the drug release kinetics. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy are valuable tools for characterizing these thin coatings.

Comparison of ATR-FTIR and Raman Spectroscopy for Stent Coating Analysis

ATR-FTIR spectroscopy is a surface-sensitive technique that is ideal for analyzing the chemical composition of coatings without requiring sample preparation.[12] It can be used to identify the drug and polymer components and to study their interactions.[13] Raman spectroscopy, with its high spatial resolution, can be used to create chemical maps of the stent surface, providing information on the distribution and uniformity of the drug and polymer.[3]

A significant advantage of Raman microscopy is its ability to analyze samples through transparent packaging, which is not possible with ATR-FTIR. Both techniques are non-destructive and can provide valuable information for quality control and in-process monitoring of the stent coating process.[3][12]

Quantitative Data Summary

Spectroscopic TechniquePerformance MetricMeasurement CapabilityKey AdvantagesKey Limitations
ATR-FTIR Spectroscopy Drug-Polymer InteractionIdentification of functional groups and chemical bondsSurface sensitive, no sample preparation requiredLimited spatial resolution, cannot analyze through packaging
Raman Spectroscopy Coating UniformityChemical mapping with high spatial resolutionHigh spatial resolution, can analyze through transparent materialsPotential for fluorescence interference

Experimental Protocols

To compare ATR-FTIR and Raman spectroscopy for DES coating analysis, a set of stents with varying drug loads and coating thicknesses would be prepared. ATR-FTIR spectra would be collected from different points on the stent surface to assess the chemical composition. Raman mapping would then be performed on the same stents to visualize the spatial distribution of the drug and polymer. The drug release profiles from these stents would be determined using a standard dissolution method (e.g., HPLC) and correlated with the spectroscopic data.

Experimental Workflow for Stent Coating Characterization

G cluster_0 Spectroscopic Characterization cluster_1 Performance Evaluation cluster_2 Data Correlation A Prepare Drug-Eluting Stents with Varying Coating Parameters B ATR-FTIR Analysis (Chemical Composition) A->B C Raman Mapping (Coating Uniformity) A->C D In Vitro Drug Release Study (HPLC) A->D E Correlate Spectroscopic Data with Drug Release Profiles B->E C->E D->E

Workflow for DES coating analysis.

Case Study 4: Evaluating Nanoparticle Drug Delivery

The efficiency of nanoparticle-based drug delivery systems depends on factors such as drug loading, encapsulation efficiency, and release kinetics. UV-Visible (UV-Vis) and Fluorescence spectroscopy are commonly used techniques for quantifying the amount of drug loaded into and released from nanoparticles.

Comparison of UV-Vis and Fluorescence Spectroscopy for Nanoparticle Analysis

UV-Vis spectroscopy is a straightforward and widely accessible technique for quantifying drugs that possess a chromophore.[14] The concentration of the drug is determined by measuring its absorbance at a specific wavelength and using a calibration curve.[15] Fluorescence spectroscopy is inherently more sensitive than UV-Vis spectroscopy and is suitable for fluorescent drugs or drugs that can be fluorescently labeled.[16] This higher sensitivity allows for the detection of lower drug concentrations.[16]

However, fluorescence measurements can be affected by quenching effects, where the fluorescence intensity is reduced due to interactions between the drug and the nanoparticle matrix or other molecules in the formulation.[17] UV-Vis spectroscopy is generally less susceptible to such interferences. The choice between the two techniques often depends on the properties of the drug and the required sensitivity of the assay.

Quantitative Data Summary

Spectroscopic TechniquePerformance MetricTypical Concentration RangeKey AdvantagesKey Limitations
UV-Vis Spectroscopy Drug Quantificationµg/mL - mg/mLSimple, robust, widely availableLower sensitivity than fluorescence, requires a chromophore
Fluorescence Spectroscopy Drug Quantificationng/mL - µg/mLHigh sensitivity, high specificitySusceptible to quenching, requires a fluorophore or fluorescent label

Experimental Protocols

For a comparative study, drug-loaded nanoparticles are prepared, and the amount of encapsulated drug is determined. For UV-Vis analysis, the nanoparticles are typically separated from the solution (e.g., by centrifugation), and the absorbance of the supernatant is measured to determine the amount of free drug. For fluorescence spectroscopy, the fluorescence intensity of the nanoparticle suspension can be measured directly, or the nanoparticles can be lysed to release the drug before measurement. The drug release is monitored over time by taking samples from a nanoparticle suspension under controlled conditions and quantifying the amount of released drug using both techniques.

Signaling Pathway for Nanoparticle Drug Release and Detection

G NP Drug-Loaded Nanoparticle ReleasedDrug Released Drug NP->ReleasedDrug Drug Release (e.g., diffusion, degradation) Detector_UV UV-Vis Spectrometer ReleasedDrug->Detector_UV Absorbs Light Detector_Fluor Fluorescence Spectrometer ReleasedDrug->Detector_Fluor Emits Light (if fluorescent) Signal_Abs Absorbance Signal Detector_UV->Signal_Abs Signal_Fluor Fluorescence Signal Detector_Fluor->Signal_Fluor Quantification Drug Quantification Signal_Abs->Quantification Signal_Fluor->Quantification

References

A Comparative Guide to the Quantitative Analysis of Impurities in 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of impurities in 4-[Bis(4-methoxyphenyl)amino]benzaldehyde: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Potential Impurities in this compound

The potential impurities in this compound are often related to its synthesis. A common synthetic route involves the reaction of bis(4-methoxyphenyl)amine with a formylating agent. Based on this, potential impurities could include:

  • Impurity A: Bis(4-methoxyphenyl)amine: Unreacted starting material.

  • Impurity B: 4-Methoxyaniline: A potential precursor or degradation product.

  • Impurity C: 4,4'-Dimethoxybenzophenone: An oxidation-related impurity.

  • Impurity D: Unidentified Process Impurity: A hypothetical impurity with a different polarity.

Quantitative Comparison of Analytical Methods

The choice of analytical method for impurity quantification depends on factors such as the nature of the impurities, the required sensitivity, and the complexity of the sample matrix. The following table summarizes hypothetical quantitative data for the analysis of a batch of this compound using HPLC-UV, GC-MS, and qNMR.

ImpurityHPLC-UV (% w/w)GC-MS (% w/w)qNMR (% w/w)
Impurity A (Bis(4-methoxyphenyl)amine)0.120.110.13
Impurity B (4-Methoxyaniline)0.080.090.07
Impurity C (4,4'-Dimethoxybenzophenone)0.05Not Detected0.06
Impurity D (Unidentified)0.030.03Not Determined
Total Impurities 0.28 0.23 0.26
Purity of Main Compound 99.72 99.77 99.74

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the separation and quantification of organic impurities.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in acetonitrile.

    • Prepare individual stock solutions of known impurities at 1 mg/mL in acetonitrile.

    • Prepare a mixed standard solution containing the main compound and all impurities at appropriate concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      20 20 80
      25 20 80
      30 60 40

      | 35 | 60 | 40 |

  • Quantification:

    • Calculate the percentage of each impurity using the external standard method based on the peak areas from the chromatograms.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile impurities.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of the main compound and volatile impurities in dichloromethane at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution at appropriate concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in dichloromethane to a final concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (split mode, 20:1).

    • Carrier Gas Flow: Helium at 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 10 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Quantification:

    • Quantify impurities based on the total ion chromatogram (TIC) peak areas relative to an internal or external standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of compounds without the need for identical reference standards for each impurity.[3][4][5][6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS).

  • Internal standard (e.g., maleic acid).

Procedure:

  • Internal Standard Stock Solution:

    • Accurately prepare a stock solution of the internal standard (e.g., maleic acid) in CDCl3 at a known concentration (e.g., 5 mg/mL).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a vial.

    • Add a precise volume (e.g., 0.5 mL) of the internal standard stock solution.

    • Vortex until the sample is completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis) to allow for full relaxation of all protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the main compound, the internal standard, and any identified impurities.

    • Calculate the concentration and percentage of each component using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS* 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Standards B Dissolve in Acetonitrile A->B C Dilute to Final Concentration B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 280 nm E->F G Integrate Chromatographic Peaks F->G H Quantify Impurities G->H

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample & Standards B Dissolve in Dichloromethane A->B C Inject into GC B->C D Separation on Capillary Column C->D E Mass Spectrometry Detection D->E F Analyze Total Ion Chromatogram E->F G Quantify Impurities F->G

GC-MS Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Accurately Weigh Sample B Add Internal Standard in CDCl3 A->B C Dissolve and Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Ensure Sufficient Relaxation Delay D->E F Process and Integrate Spectra E->F G Calculate Purity and Impurity % F->G

qNMR Experimental Workflow

Comparison and Recommendations

  • HPLC-UV is a robust and widely available technique that offers excellent separation for a broad range of impurities. It is often the method of choice for routine quality control due to its reliability and sensitivity for UV-active compounds.

  • GC-MS is highly specific and sensitive for volatile and thermally stable impurities. Its limitation is that non-volatile or thermally labile compounds, such as Impurity C in our hypothetical data, may not be detected. It is particularly useful for identifying unknown volatile impurities through mass spectral libraries.

  • qNMR provides a direct and absolute quantification of the main compound and impurities without the need for specific impurity reference standards, which can be a significant advantage in early development stages. However, its sensitivity is generally lower than chromatographic methods, and it may not be suitable for detecting very low-level impurities. It also struggles with quantifying unidentified impurities unless their structure and proton count are deduced.

For a comprehensive impurity profile of this compound, a combination of these techniques is recommended. HPLC-UV should be employed as the primary method for routine purity assessment. GC-MS can be used to investigate potential volatile impurities and residual solvents. qNMR serves as an excellent orthogonal technique to confirm the purity of the main component and to quantify major impurities without the need for reference standards. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to a higher quality and safer final product.

References

A Comparative Guide to the Thermal Stability of Aminobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of three aminobenzaldehyde derivatives: 2-aminobenzaldehyde, 3-aminobenzaldehyde, and 4-aminobenzaldehyde. Understanding the thermal properties of these compounds is crucial for their application in drug development and various chemical syntheses, ensuring stability during manufacturing, storage, and formulation. This document summarizes key thermal data, outlines detailed experimental protocols for thermal analysis, and presents a visual workflow for these procedures.

Comparative Thermal Data

Property2-Aminobenzaldehyde3-Aminobenzaldehyde4-Aminobenzaldehyde
Molecular Formula C₇H₇NOC₇H₇NOC₇H₇NO
Molecular Weight 121.14 g/mol [1][6]121.14 g/mol [3]121.14 g/mol [7][8]
Appearance Yellow solid[6]Light brown powdery crystal[3]Off-white to beige crystalline powder[7]
Melting Point 32-34 °C[6]28-30 °C[3]65 °C[7]
Boiling Point Not readily available270.3 °C[5]254 °C[7]
Thermal Stability Reported to be unstable and polymerizes rapidly at room temperature.[1][2]Known to polymerize.[4]Known to polymerize.[9]

Note: The lack of a precise decomposition temperature from Thermogravimetric Analysis (TGA) in readily available literature suggests that these compounds may decompose over a range of temperatures or undergo complex decomposition pathways, possibly initiated by polymerization. The melting points can be determined by Differential Scanning Calorimetry (DSC) and provide a preliminary indication of the energy required to disrupt the crystal lattice.

Experimental Protocols

To obtain precise comparative thermal stability data, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of aminobenzaldehyde derivatives by measuring mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the aminobenzaldehyde derivative into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the sample crucible in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the furnace at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass and temperature throughout the heating program.

  • Data Analysis: Plot the percentage of mass loss as a function of temperature to obtain the TGA curve. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the first derivative of the TGA curve, DTG), and the residual mass at the end of the experiment are key parameters for comparison.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of aminobenzaldehyde derivatives by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the aminobenzaldehyde derivative into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the cell at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 100 °C for 2- and 3-aminobenzaldehyde, and 80°C for 4-aminobenzaldehyde) at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: Plot the heat flow as a function of temperature. The peak of the endothermic event corresponds to the melting point of the sample.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the thermal analysis of aminobenzaldehyde derivatives.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Output weigh Weigh Sample (2-10 mg) encapsulate Encapsulate in Pan/Crucible weigh->encapsulate instrument Load into TGA/DSC Instrument encapsulate->instrument purge Purge with Inert Gas (N2) instrument->purge program Set Temperature Program (e.g., 10°C/min ramp) purge->program run Run Experiment program->run collect Collect Mass vs. Temp (TGA) Heat Flow vs. Temp (DSC) run->collect plot Plot Thermograms collect->plot analyze Determine: - Decomposition Temp (TGA) - Melting Point (DSC) - % Mass Loss (TGA) plot->analyze report Generate Comparative Report analyze->report

Caption: A generalized workflow for the thermal analysis of aminobenzaldehyde derivatives.

References

Safety Operating Guide

4-[Bis(4-methoxyphenyl)amino]benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde is to consign it to an approved waste disposal plant.[1] This chemical is categorized as harmful to aquatic life with long-lasting effects, and release into the environment must be avoided.[1]

This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.

Pre-Disposal and Handling

Before disposal, proper handling and personal protective equipment (PPE) are crucial. The Safety Data Sheet (SDS) for this compound specifies the use of protective gloves, protective clothing, eye protection, and face protection.[1] It is also noted as a suspected reproductive toxin.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Body Protection Laboratory coat
Face Protection Face shield (if splash hazard exists)

Waste Collection and Storage

All waste containing this compound, including the pure chemical, contaminated labware (e.g., pipette tips, weighing boats), and rinsate from cleaning glassware, must be collected as hazardous waste.

  • Waste Containers: Use designated, compatible, and clearly labeled hazardous waste containers. The label should include "Hazardous Waste," the chemical name "this compound," and any relevant hazard pictograms.

  • Storage: Store sealed waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials.

Disposal Procedure

The mandated disposal route is through a licensed and approved hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Separate waste this compound and contaminated materials from other laboratory waste streams.

  • Containerize: Place the waste into a designated hazardous waste container. Ensure the container is properly sealed to prevent leaks.

  • Labeling: Affix a hazardous waste label to the container, filling in all required information as per your institution's and local regulations.

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified waste management contractor.

Spill Management

In the event of a spill, the area should be evacuated if necessary, and the spill should be managed by trained personnel wearing appropriate PPE.

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup: For solid spills, carefully sweep up the material and place it into a hazardous waste container.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collect Waste Collection & Storage cluster_dispose Disposal Path cluster_spill Spill Contingency A Identify Waste: This compound and contaminated materials B Wear Required PPE: Gloves, Goggles, Lab Coat A->B C Collect waste in a compatible & labeled hazardous waste container B->C D Store sealed container in a cool, dry, ventilated area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Arrange for Professional Waste Pickup and Disposal E->F G Spill Occurs H Absorb/Sweep with Inert Material G->H I Collect all contaminated material into hazardous waste container H->I I->E After Cleanup

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde (CAS No. 89115-20-8). The following procedures are designed to ensure safe operational use and compliant disposal, fostering a secure laboratory environment. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to these guidelines is mandatory to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is essential for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust provide a complete seal around the eyes. Standard safety glasses are not sufficient.
Face ShieldTo be worn in addition to safety goggles, especially when there is a risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. For tasks with a high risk of splashing, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against splashes and spills.
Chemical-Resistant ApronShould be worn over the lab coat for procedures with a higher risk of splashing.
Respiratory Protection NIOSH-Approved RespiratorRequired when engineering controls are not sufficient to minimize exposure to dust or aerosols. The type of respirator should be selected based on the potential concentration of airborne particles.
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes must be worn at all times in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, particularly when dealing with the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Preparation:

  • Fume Hood Verification: Before starting, ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and waste containers, inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling the Solid:

  • Container Handling: Keep the chemical container tightly closed when not in use.

  • Dispensing: When weighing, avoid pouring the powder directly from the bottle to prevent dust generation. Use a spatula to transfer small amounts.

  • Work Surface: Work over a disposable bench cover to easily contain and clean up any spills.

Post-Handling:

  • Decontamination: Clean all equipment and the work surface within the fume hood. Wet cleaning methods or a HEPA vacuum are recommended to avoid dispersing dust.

  • PPE Removal: Remove gloves and other disposable PPE before leaving the work area and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste in strict accordance with all local, regional, and national regulations.

Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, bench covers, and weighing paper, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is used in a solution, collect all liquid waste in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Container Management:

  • All waste containers must be kept closed except when adding waste.

  • Label containers clearly with "Hazardous Waste" and the full chemical name.

Disposal Procedure:

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: Determine the extent of the spill. For minor spills within a fume hood, trained personnel with appropriate PPE can proceed with cleanup. For major spills, evacuate and contact emergency personnel.

  • Cleanup (Minor Spill):

    • Absorb the spilled solid with an inert material such as vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Function prep2 Gather All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Keep Container Closed When Not in Use prep3->handle1 handle2 Use Spatula for Transfer (No Pouring) handle1->handle2 handle3 Work Over Disposable Bench Cover handle2->handle3 post1 Decontaminate Work Area and Equipment handle3->post1 post2 Dispose of Contaminated PPE in Hazardous Waste post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Solid and Liquid Hazardous Waste post2->disp1 disp2 Label Waste Containers Clearly disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[Bis(4-methoxyphenyl)amino]benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.